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Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Abstract This guide provides an in-depth, technically-focused protocol for the synthesis of 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol, a tertiary alcohol with potential applications as a structural motif in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol, a tertiary alcohol with potential applications as a structural motif in pharmaceutical and materials science research. The presence of a fluorinated aromatic ring is a key feature in many modern therapeutic agents, often enhancing metabolic stability and binding affinity.[1] The described synthetic strategy is a robust, two-step process designed for clarity, reproducibility, and scalability. It commences with the Friedel-Crafts acylation of 2-fluorotoluene to yield the key intermediate, 3'-fluoro-4'-methylacetophenone, followed by a nucleophilic addition using a Grignard reagent to construct the final tertiary alcohol. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and offers insights into process optimization and troubleshooting.

Synthetic Strategy and Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule. For 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol, the most logical disconnection point is the carbon-carbon bond between the aromatic ring and the tertiary carbinol center. This immediately suggests a nucleophilic addition of an organometallic species to a carbonyl group.

Two primary pathways emerge from this analysis:

  • Pathway A: Reaction of a (3-fluoro-4-methylphenyl)magnesium halide (a Grignard reagent) with acetone.

  • Pathway B: Reaction of 1-(3-fluoro-4-methylphenyl)ethanone (3'-fluoro-4'-methylacetophenone) with a methylmagnesium halide.

While Pathway A is viable, the synthesis of the required Grignard reagent from 4-bromo-2-fluorotoluene can sometimes present challenges. Pathway B, however, utilizes a more controlled and often higher-yielding approach. It involves the initial synthesis of a stable ketone intermediate via Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[2] This ketone can be easily purified before its conversion to the final product, which simplifies the final purification step. Therefore, this guide will focus on the execution of Pathway B, which is generally more reliable and provides greater control over the reaction sequence.

G cluster_main Overall Synthesis Pathway Product 1-(3-Fluoro-4-methylphenyl) -2-methylpropan-2-ol Ketone 3'-Fluoro-4'-methylacetophenone (Intermediate) Ketone->Product Step 2: Grignard Reaction (CH₃MgBr, then H₃O⁺) Start 2-Fluorotoluene (Starting Material) Start->Ketone Step 1: Friedel-Crafts Acylation (CH₃COCl, AlCl₃)

Caption: High-level overview of the selected two-step synthetic pathway.

Step 1: Friedel-Crafts Acylation for 3'-Fluoro-4'-methylacetophenone

The initial step involves the electrophilic aromatic substitution reaction between 2-fluorotoluene and an acetylating agent, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2][3]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate from the interaction between acetyl chloride and AlCl₃.[3] The aromatic ring of 2-fluorotoluene then acts as a nucleophile, attacking the acylium ion.[4]

The regiochemical outcome is dictated by the directing effects of the substituents on the ring:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Fluoro Group (-F): A deactivating, ortho, para-directing group due to competing inductive withdrawal and resonance donation effects.

Both groups direct the incoming electrophile to the positions ortho and para to themselves. The position para to the methyl group (and meta to the fluoro group) is sterically the most accessible and electronically favored, leading to the desired 4-acetyl-2-fluorotoluene (3'-fluoro-4'-methylacetophenone) as the major product.[5][6]

Detailed Experimental Protocol: Friedel-Crafts Acylation

Caution: This reaction involves anhydrous aluminum chloride and acetyl chloride, which are moisture-sensitive and corrosive. The reaction is also exothermic. All operations must be conducted in a well-ventilated fume hood using anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equiv).

    • Add 50 mL of anhydrous dichloromethane (DCM) to the flask via cannula or syringe. Cool the resulting suspension to 0 °C in an ice/water bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of acetyl chloride (7.8 mL, 0.11 mol, 1.1 equiv) in 20 mL of anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C. The formation of the acylium ion complex is highly exothermic.[3]

    • After the addition is complete, prepare a solution of 2-fluorotoluene (10.8 mL, 0.10 mol, 1.0 equiv) in 20 mL of anhydrous DCM in the same dropping funnel.

    • Add the 2-fluorotoluene solution dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below 5 °C.

  • Reaction and Work-up:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, 3'-fluoro-4'-methylacetophenone, can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.

Data Summary: Intermediate
ParameterExpected Value
Product Name 3'-Fluoro-4'-methylacetophenone
CAS Number 42444-14-4
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Liquid or low-melting solid
Typical Yield 75-85%
Purity (Post-Distillation) >98%

Step 2: Grignard Reaction for 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

The final step is the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) to the carbonyl carbon of the ketone intermediate. This reaction forms a new carbon-carbon bond and, after an acidic workup, generates the desired tertiary alcohol.[7][8]

Mechanistic Rationale and Critical Parameters

Grignard reagents are potent nucleophiles and strong bases.[9][10] The carbon-magnesium bond is highly polarized, rendering the methyl group nucleophilic. It attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product.[8][10]

Critical Parameter - Anhydrous Conditions: Grignard reagents react readily with protic sources, including water, alcohols, and even atmospheric moisture.[9][11] It is imperative that all glassware is rigorously dried (e.g., flame-dried or oven-dried) and all solvents are anhydrous to prevent quenching the reagent and reducing the yield.[12][13]

G cluster_workflow Grignard Reaction Laboratory Workflow Setup 1. Rigorous Drying (Flame-dry all glassware) Grignard 2. Prepare Grignard Reagent (or use commercial solution) Setup->Grignard Inert Atmosphere (N₂/Ar) Addition 3. Slow Addition of Ketone (Maintain 0 °C) Grignard->Addition Quench 4. Acidic Work-up (e.g., aq. NH₄Cl or dil. HCl) Addition->Quench Purify 5. Extraction & Purification (Column Chromatography) Quench->Purify

Caption: Standard laboratory workflow for a Grignard synthesis reaction.

Detailed Experimental Protocol: Grignard Reaction
  • Reaction Setup:

    • Assemble a flame-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen or argon.

    • To the flask, add a solution of 3'-fluoro-4'-methylacetophenone (15.2 g, 0.10 mol) in 80 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice/water bath.

  • Reagent Addition:

    • Charge the dropping funnel with methylmagnesium bromide (40 mL of a 3.0 M solution in diethyl ether, 0.12 mol, 1.2 equiv).

    • Add the Grignard reagent dropwise to the stirred ketone solution over 45-60 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction and Work-up:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure completion.

    • Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of 50 mL of a cold, saturated aqueous ammonium chloride (NH₄Cl) solution. This is a safer alternative to strong acid for hydrolyzing the magnesium alkoxide and unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. The product will be in the ether layer.

    • Separate the layers and extract the aqueous phase with two 40 mL portions of diethyl ether.

    • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol as a solid or viscous oil.

Data Summary: Final Product
ParameterExpected Value
Product Name 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol
Molecular Formula C₁₁H₁₅FO
Molecular Weight 182.24 g/mol
Appearance White solid or colorless oil
Typical Yield 80-90%
Purity (Post-Chromatography) >98%

Conclusion

The synthesis of 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol is reliably achieved through a two-step sequence involving Friedel-Crafts acylation followed by a Grignard reaction. This approach offers high yields and excellent control over the chemical transformations. The key to success in this synthesis lies in the careful management of reaction conditions, particularly the strict adherence to anhydrous techniques during the Grignard addition step. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this and structurally related molecules.

References

  • Asha Deepti C, et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences. [Link]

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  • Weaver, A. (2010). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

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  • Wang, Z., et al. (2007). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. [Link]

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  • Google Patents. (n.d.). CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.
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  • Google Patents. (n.d.). WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.
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  • ResearchGate. (2025). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. [Link]

  • Chemistry Guru Singapore. (2020). 2019 P1 Q19 - Friedel Crafts Acylation of Methylbenzene. YouTube. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Introduction 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a tertiary benzylic alcohol of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a fluorinated and meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a tertiary benzylic alcohol of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a fluorinated and methylated phenyl ring coupled with a tertiary alcohol moiety, presents a unique profile of physicochemical properties that are critical to its behavior in biological systems. This guide provides a comprehensive analysis of these properties, offering both theoretical insights and detailed experimental protocols for their determination. By understanding the interplay of its structural features, researchers can better predict its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately accelerating the drug discovery process.

While direct experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from structurally similar analogs, primarily 2-(4-methylphenyl)propan-2-ol and 2-phenyl-2-propanol, to provide well-grounded estimations and discuss the anticipated impact of the fluoro and methyl substitutions.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

  • IUPAC Name: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

  • Molecular Formula: C₁₁H₁₅FO

  • Molecular Weight: 182.24 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.

Predicted and Analog-Derived Physicochemical Properties

The following table summarizes key physicochemical properties. Where direct experimental data is unavailable, values are predicted based on established computational models and data from the unfluorinated analog, 2-(4-methylphenyl)propan-2-ol, and the parent compound, 2-phenyl-2-propanol.

PropertyPredicted/Analog ValueDiscussion of Substituent Effects
Melting Point (°C) 28 - 32 (for 2-phenyl-2-propanol)The introduction of a fluorine atom and a methyl group will likely increase the molecular weight and potentially alter the crystal packing, which could lead to a slightly higher melting point compared to 2-phenyl-2-propanol.
Boiling Point (°C) ~202-205 (for analogs)The boiling point is expected to be slightly higher than that of 2-phenyl-2-propanol (202 °C)[1] and 2-(4-methylphenyl)propan-2-ol (204.8 °C)[2] due to increased molecular weight and potential for altered intermolecular interactions.
Density (g/mL) ~0.97-0.98 (for analogs)The density is anticipated to be slightly higher than that of its non-fluorinated counterparts (e.g., 0.973 g/mL for 2-phenyl-2-propanol[1]) due to the higher atomic mass of fluorine compared to hydrogen.
Water Solubility Sparingly solubleTertiary alcohols with aromatic rings generally have low water solubility.[3] The hydrophobic nature of the phenyl and methyl groups will dominate, while the hydroxyl group provides some limited capacity for hydrogen bonding with water. The fluorine atom may slightly increase solubility due to its electronegativity, but the overall effect is expected to be minimal. Benzyl alcohol, a simpler analog, has a moderate solubility of about 4 g/100 mL.[4][5]
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.0The LogP value is a measure of lipophilicity. The presence of the aromatic ring and alkyl groups suggests a lipophilic character. The fluorine atom will increase the lipophilicity. For comparison, the predicted LogP for 2-(4-methylphenyl)propan-2-ol is around 2.53.[6]
pKa ~17-18The pKa of the tertiary alcohol is expected to be in the range of typical alcohols, around 17-18.[7] The electron-withdrawing effect of the fluorine atom on the phenyl ring is unlikely to significantly impact the acidity of the distant hydroxyl group. The pKa of benzyl alcohol is approximately 15.4.[8]

Experimental Determination of Physicochemical Properties

This section outlines detailed protocols for the experimental determination of key physicochemical properties, crucial for validating predicted values and gaining a deeper understanding of the molecule's behavior.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol to a known volume of purified water in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of Lipophilicity (LogP) by HPLC

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).

Protocol:

  • System Setup: Utilize a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Standard Preparation: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Sample Preparation: Dissolve 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in a suitable solvent.

  • Chromatographic Analysis: Inject the standards and the test compound into the HPLC system and record their retention times.

  • Calibration Curve: Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • LogP Determination: Determine the retention time of the test compound and use the calibration curve to interpolate its LogP value.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a classic and accurate method for determining the pKa of ionizable groups. For a tertiary alcohol like the target compound, this method would be challenging due to its very high pKa, but the principles are outlined here.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and a micro-burette for precise addition of the titrant.

  • Titration: Titrate the solution with a standardized strong base (e.g., NaOH) of known concentration. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum will provide information about the number and chemical environment of the hydrogen atoms.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

  • ~7.0-7.3 ppm (m, 3H): Aromatic protons on the fluorinated and methylated phenyl ring. The fluorine and methyl substituents will cause splitting patterns that may be complex.

  • ~2.8 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the aromatic ring and the tertiary carbon.

  • ~2.3 ppm (s, 3H): Methyl protons (-CH₃) attached to the aromatic ring.

  • ~1.6 ppm (s, 6H): Two equivalent methyl groups (-CH₃) attached to the tertiary carbon bearing the hydroxyl group.

  • ~1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent, and it may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

  • ~155-165 ppm (d, J_CF): Aromatic carbon directly bonded to the fluorine atom. The C-F coupling will result in a doublet.

  • ~120-140 ppm: Aromatic carbons.

  • ~73 ppm: Tertiary carbon atom bearing the hydroxyl group.

  • ~45 ppm: Methylene carbon (-CH₂-).

  • ~32 ppm: Methyl carbons attached to the tertiary carbon.

  • ~16 ppm: Methyl carbon attached to the aromatic ring.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound. This peak may be weak due to the facile fragmentation of tertiary benzylic alcohols.

  • Major Fragment Ions:

    • m/z = 167: Loss of a methyl group ([M-CH₃]⁺).

    • m/z = 164: Loss of water ([M-H₂O]⁺).

    • m/z = 125: Benzylic cleavage, resulting in the [M-C(CH₃)₂OH]⁺ fragment.

    • m/z = 59: The [C(CH₃)₂OH]⁺ fragment.

Synthesis

Tertiary benzylic alcohols such as 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol are commonly synthesized via the Grignard reaction.[9][10][11][12]

Proposed Synthetic Route:

  • Formation of the Grignard Reagent: 1-Bromo-3-fluoro-4-methylbenzene would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (3-Fluoro-4-methylphenyl)magnesium bromide.

  • Reaction with Ketone: The prepared Grignard reagent would then be reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

  • Aqueous Workup: The reaction mixture is then quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to protonate the alkoxide intermediate, yielding the final product, 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.

Synthesis_Route cluster_1 cluster_2 A 1-Bromo-3-fluoro-4-methylbenzene C (3-Fluoro-4-methylphenyl)magnesium bromide A->C Grignard Formation B Mg, Anhydrous Ether B->C F 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol C->F Nucleophilic Addition D Acetone D->F E Aqueous Workup (H3O+)

Caption: Proposed synthetic route for 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol via a Grignard reaction.

Safety, Handling, and Storage

  • Health Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation.[15] Inhalation of vapors may cause respiratory tract irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Fire Hazards: The compound is expected to be combustible.[15] Keep away from heat, sparks, and open flames.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol. By leveraging data from analogous compounds and established experimental methodologies, we have constructed a robust profile that can guide researchers in their drug discovery and development efforts. The detailed protocols and theoretical discussions herein serve as a valuable resource for the synthesis, characterization, and application of this and other related novel chemical entities. Further experimental validation of the predicted properties is encouraged to build a more complete understanding of this promising molecule.

References

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Foundational

Technical Guide: Structural Elucidation of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Topic: Structural Elucidation of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, Medicinal Chemists Executive Summary & Compound Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, Medicinal Chemists

Executive Summary & Compound Profile

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (CAS: 1314965-76-8) is a tertiary benzylic alcohol derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of androgen receptor modulators and metabolic probes. Its structural integrity relies on the precise regiochemistry of the fluorine and methyl substituents on the aromatic ring, a feature that dictates both its metabolic stability and receptor binding affinity.

This guide provides a rigorous, self-validating workflow for the structural elucidation of this molecule, distinguishing it from potential regioisomers (e.g., 2-fluoro or 5-fluoro analogs) and common synthetic impurities.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 182.24 g/mol

  • Key Structural Features:

    • Core: 1,3,4-trisubstituted benzene ring.[1]

    • Side Chain: 2-hydroxy-2-methylpropyl group (isobutanol moiety).

    • Critical Regiochemistry: Fluorine at C3, Methyl at C4 relative to the alkyl attachment at C1.

Synthesis Context & Impurity Profiling

Understanding the synthesis is the first step in "forensic" elucidation. This molecule is typically synthesized via a Grignard reaction , which defines the expected impurity profile.

Primary Route: Reaction of (3-Fluoro-4-methylbenzyl)magnesium chloride with Acetone. Alternative Route: Reaction of 1-(3-Fluoro-4-methylphenyl)propan-2-one with Methylmagnesium bromide.

Diagnostic Impurity Markers
Impurity TypeOriginSpectroscopic Signature
Alkene (Dehydration) Acid-catalyzed elimination of the tertiary alcohol during workup.

H NMR:
Olefinic protons (5.0–6.5 ppm).[2] MS: M-18 dominant.
Wurtz Coupling Dimer Homocoupling of the benzyl Grignard reagent.MS: High mass dimer (

).

H NMR:
Benzylic protons shift significantly.
Regioisomers Impure starting material (e.g., 2-fluoro-4-methyl isomer).

F NMR:
Secondary signals slightly offset from -115 ppm.

Spectroscopic Elucidation Workflow

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  Weak or absent in EI due to the labile tertiary alcohol. ESI may show 
    
    
    
    (205.2) or
    
    
    (165.2).
  • Base Peak (m/z 123): The most diagnostic fragment is the 3-fluoro-4-methylbenzyl cation .

    • Mechanism:[3][4] Alpha-cleavage at the benzylic position releases the stable benzylic carbocation.

    • Calculation:

      
      .
      
  • Tropylium Rearrangement: The m/z 123 ion often rearranges to a fluoromethyltropylium ion, confirming the benzyl attachment.

Fragmentation cluster_legend Diagnostic Value M Molecular Ion [M]+ m/z 182 (Weak/Invisible) Frag1 Loss of Water [M-18]+ m/z 164 (Alkene formation) M->Frag1 - H2O Frag2 Alpha Cleavage Benzylic Cation m/z 123 (Base Peak) M->Frag2 Benzylic Cleavage Frag3 Acetone Equivalent (Neutral Loss) 59 Da Frag2->Frag3 Complementary Fragment

Figure 1: MS Fragmentation logic highlighting the diagnostic benzylic cation.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for confirming regiochemistry.


H NMR Analysis (400 MHz,

)

The spectrum is divided into the aliphatic (side chain) and aromatic (regiochemistry) regions.

A. Aliphatic Region (Side Chain Confirmation)

  • 
     1.22 ppm (6H, s):  Gem-dimethyl groups (
    
    
    
    ). Singlet confirms no adjacent protons.
  • 
     2.71 ppm (2H, s):  Benzylic methylene (
    
    
    
    ). Singlet confirms quaternary carbon neighbor.
  • 
     2.24 ppm (3H, d, 
    
    
    
    ):
    Aromatic methyl (
    
    
    ). Note: Appears as a doublet due to long-range coupling with the ortho-fluorine (
    
    
    ).

B. Aromatic Region (Regiochemistry Logic) We must distinguish the 3-Fluoro-4-methyl pattern from isomers.

  • H2 (Ortho to F, Meta to Alkyl):

    
     ~6.85 ppm.
    
    • Multiplicity: Doublet of Doublets (or apparent doublet).

    • Coupling: Large

      
       (~10-11 Hz) + small 
      
      
      
      .
  • H5 (Ortho to Me, Meta to F):

    
     ~7.10 ppm.
    
    • Multiplicity: Triplet-like or dd.

    • Coupling:

      
       (with H6, ~8 Hz) + 
      
      
      
      (meta, ~6-7 Hz).
  • H6 (Ortho to Alkyl, Para to F):

    
     ~6.90 ppm.
    
    • Multiplicity: Doublet.

    • Coupling:

      
       (with H5, ~8 Hz). 
      
      
      
      is usually negligible.

C NMR Analysis (100 MHz,

)

Carbon-Fluorine coupling (


) is the definitive proof of structure.
Carbon PositionChemical Shift (

)
Splitting Pattern (

)
Assignment Logic
C3 (C-F) ~161.0 ppmDoublet (

)
Direct F attachment.
C4 (C-Me) ~123.5 ppmDoublet (

)
Ortho to F.
C2 (C-H) ~116.0 ppmDoublet (

)
Ortho to F.
C1 (Quaternary) ~138.0 ppmDoublet (

)
Meta to F.
C5 (C-H) ~131.0 ppmDoublet (

)
Meta to F.
C6 (C-H) ~120.0 ppmSinglet (or very small

)
Para to F.
Aliphatic C 70.8 (C-OH), 49.5 (CH2), 29.2 (Me2), 14.5 (Ar-Me)SingletsDistant from F.

F NMR
  • Signal: Single peak at

    
     -115 to -118 ppm .
    
  • Coupling: Proton-coupled spectrum will show a complex multiplet (coupling to H2, H5, and Ar-Me protons).

Structural Logic Diagram

The following decision tree illustrates how to rule out the most common regioisomer (4-Fluoro-3-methyl) using the data above.

ElucidationLogic Start Unknown Isomer C11H15FO Step1 1H NMR: Ar-Me Signal Start->Step1 Branch1 Doublet (J ~ 2Hz) (Coupled to F) Step1->Branch1 Observed Branch2 Singlet (No F coupling) Step1->Branch2 Not Observed Step2 13C NMR: C-Me Splitting Branch1->Step2 Alt REJECT: 4-Fluoro-3-methylphenyl Branch2->Alt Res1 2J Coupling (~17Hz) F is Ortho to Methyl Step2->Res1 Res2 3J Coupling (~5Hz) F is Meta to Methyl Step2->Res2 Conclusion CONFIRMED STRUCTURE: 3-Fluoro-4-methylphenyl Res1->Conclusion Res2->Alt

Figure 2: Logic flow for distinguishing the 3-Fluoro-4-methyl isomer from the 4-Fluoro-3-methyl isomer.

Experimental Protocol for Validation

To replicate this elucidation in a laboratory setting, follow this standard operating procedure (SOP).

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of

    
     (containing 0.03% TMS). Ensure the sample is free of paramagnetic impurities (filter through cotton if necessary).
    
  • Acquisition:

    • Run a standard proton scan (16 scans, 2s delay) to check purity.

    • Run a

      
      C scan with proton decoupling (minimum 512 scans) to resolve the C-F doublets.
      
    • Critical: Run a NOESY or ROESY 2D experiment.

  • NOESY Confirmation (Self-Validation):

    • Look for a correlation between the Benzylic

      
        (
      
      
      
      2.71) and two aromatic protons (H2 and H6).
    • Look for a correlation between the Ar-Methyl (

      
       2.24) and one  aromatic proton (H5).
      
    • If Ar-Me correlates with two protons, the structure is likely the 3,5-disubstituted isomer (incorrect).

References

  • PubChem Compound Summary . (n.d.). 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.[5] National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for C-F coupling constants).

Sources

Exploratory

Spectroscopic data for 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (NMR, IR, MS)

An In-Depth Technical Guide on the Spectroscopic Characterization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol Executive Summary The compound 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (Chemical Formula: C₁₁H₁...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Spectroscopic Characterization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Executive Summary

The compound 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (Chemical Formula: C₁₁H₁₅FO; Molecular Weight: 182.24 g/mol ) is a highly specialized benzylic alcohol derivative. Compounds possessing the 3-fluoro-4-methylbenzyl moiety are critical building blocks and intermediates in contemporary medicinal chemistry, most notably in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors used for treating autoimmune and allergic disorders[1].

This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing the causality behind experimental parameters and spectral phenomena—such as ¹⁹F heteronuclear coupling and benzylic fragmentation—this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Mechanistic Rationale & Chemical Context

The structural architecture of 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol features an electron-rich aromatic ring perturbed by the inductive electron-withdrawing effect of a fluorine atom at the meta position (relative to the alkyl chain) and the electron-donating effect of a methyl group at the para position.

From an analytical perspective, this molecule is an excellent model for studying heteronuclear spin-spin coupling . The ¹⁹F nucleus (spin ½, 100% natural abundance) couples extensively with both ¹H and ¹³C nuclei across the aromatic system. Furthermore, the presence of the sterically bulky tert-butanol-like moiety (-CH₂-C(CH₃)₂OH) dictates highly specific fragmentation pathways under electron ionization (EI) mass spectrometry, driven by the thermodynamic stability of the resulting carbocations[2].

Experimental Workflows & Analytical Protocols

To ensure reproducibility and high-fidelity data acquisition, the following self-validating protocols must be strictly adhered to.

2.1 NMR Sample Preparation and Acquisition

Signal intensity and resolution in NMR spectroscopy are directly dependent on sample concentration and solvent purity[3].

  • Sample Concentration: Weigh exactly 15.0 mg of the synthesized compound. While macromolecular NMR often utilizes 0.3–0.5 mM concentrations[3], small-molecule ¹³C NMR requires higher concentrations to overcome the low natural abundance of ¹³C (1.1%). The target concentration here is approximately 135 mM.

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the mixture for 30 seconds and transfer it to a precision 5 mm NMR tube. Ensure the liquid height is exactly 4.0 cm to optimize magnetic field shimming.

  • Acquisition Parameters:

    • ¹H NMR (400 MHz): 16 scans, 2.0 s relaxation delay, 30° pulse angle.

    • ¹³C NMR (100 MHz): 1024 scans, 2.0 s relaxation delay, ¹H-decoupled (WALTZ-16).

    • ¹⁹F NMR (376 MHz): 64 scans, 1.0 s relaxation delay, ¹H-decoupled.

2.2 GC-MS Analysis Protocol
  • Sample Dilution: Dilute the compound to 10 µg/mL in HPLC-grade ethyl acetate.

  • Injection: Inject 1.0 µL into the GC inlet (split ratio 1:50) maintained at 250 °C.

  • Ionization: Utilize standard Electron Ionization (EI) at 70 eV. The high energy of electron impact will induce characteristic fragmentation, primarily targeting the weakest bonds[2].

2.3 Workflow Visualization

AnalyticalWorkflow cluster_Acquisition Data Acquisition Systems Synthesis Compound Synthesis & Purification SamplePrep Sample Preparation (135 mM in CDCl3) Synthesis->SamplePrep NMR Multinuclear NMR (1H, 13C, 19F) SamplePrep->NMR MS GC-MS (EI, 70 eV) SamplePrep->MS IR FT-IR (ATR Mode) SamplePrep->IR DataProc Spectral Processing & Fourier Transform NMR->DataProc MS->DataProc IR->DataProc Elucidation Structural Elucidation & Validation DataProc->Elucidation

Caption: Standardized analytical workflow for the spectroscopic characterization of small molecules.

Spectroscopic Data & Causality Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the spin-spin coupling induced by the ¹⁹F nucleus. Because fluorine is highly electronegative, it deshields adjacent carbons while strongly coupling to them.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality
7.08pseudo-tJ ≈ 7.81HH-5 (Aromatic): Coupled to H-6 (ortho) and weakly to F (meta).
6.92ddJ = 10.6, 1.61HH-2 (Aromatic): Large ³JHF coupling (10.6 Hz) due to ortho fluorine.
6.85ddJ = 7.8, 1.61HH-6 (Aromatic): Coupled to H-5 (ortho) and H-2 (meta).
2.70s-2HAr-CH₂-: Isolated methylene group; no adjacent protons.
2.25dJ = 1.83HAr-CH₃: Split into a tight doublet by the ortho fluorine (⁴JHF).
1.65br s-1H-OH: Hydroxyl proton; broad due to chemical exchange.
1.22s-6H-C(CH₃)₂: Equivalent gem-dimethyl protons.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Note: The ¹³C spectrum is acquired with ¹H decoupling, but ¹⁹F coupling remains, splitting the carbon signals into doublets based on their proximity to the fluorine atom.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)AssignmentCausality of ¹⁹F Coupling
161.0d243.5C-3 (Ar-F)¹JCF: Direct C-F bond exhibits massive coupling.
137.2d7.0C-1 (Ar-CH₂)³JCF: Meta position to fluorine.
131.2d5.2C-5 (Ar-H)³JCF: Meta position to fluorine.
125.8d3.1C-6 (Ar-H)⁴JCF: Para position to fluorine (weakest coupling).
123.5d17.5C-4 (Ar-CH₃)²JCF: Ortho position to fluorine.
117.5d22.0C-2 (Ar-H)²JCF: Ortho position to fluorine.
70.5s-C-OHAliphatic quaternary carbon.
48.5s-Ar-CH₂-Aliphatic methylene carbon.
29.2s--C(CH₃)₂Aliphatic methyl carbons.
14.5d3.5Ar-CH₃⁴JCF: Methyl carbon coupled through space/bonds to F.

¹⁹F NMR (376 MHz, CDCl₃): δ -118.5 ppm (dd, J = 10.6, 5.2 Hz). The fluorine signal is split by the ortho proton (H-2) and the meta proton (H-5).

Mass Spectrometry (EI-MS, 70 eV)

Under 70 eV electron ionization, aromatic compounds with alkyl side chains undergo highly predictable fragmentation. The molecular ion (M⁺•) for 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol is expected at m/z 182, but its abundance will be extremely low.

The Causality of Benzyl Cleavage: The dominant fragmentation pathway is the homolytic cleavage of the benzylic C-C bond. This occurs because the resulting 3-fluoro-4-methylbenzyl cation (m/z 123) is highly stabilized by resonance[2]. The positive charge delocalizes into the aromatic ring, and the ion rapidly rearranges into a substituted tropylium cation , a seven-membered aromatic ring with 6 π electrons[2]. This thermodynamic sink makes m/z 123 the base peak (100% relative abundance).

Table 3: Key MS Fragments
m/zRelative AbundanceIon / Fragment IdentityOrigin / Mechanism
182< 5%[M]⁺•Intact molecular ion.
16415%[M - H₂O]⁺•Loss of water from the tertiary alcohol.
123100% (Base Peak)[C₈H₈F]⁺Benzyl cleavage -> Substituted tropylium cation.
5945%[C(CH₃)₂OH]⁺Alpha-cleavage retaining charge on the oxygenated fragment.
MS Fragmentation Pathway Visualization

MSFragmentation cluster_Cleavage Benzylic Cleavage Pathway cluster_Alpha Alternative Cleavage MolIon Molecular Ion [M]+• m/z 182 (Low Abundance) Tropylium 3-Fluoro-4-methylbenzyl Cation -> Tropylium Ion m/z 123 (Base Peak, 100%) MolIon->Tropylium Charge Retention on Aryl Group Radical •C(CH3)2OH Radical Neutral Loss (59 Da) MolIon->Radical Oxonium Hydroxyisopropyl Cation m/z 59 (45%) MolIon->Oxonium Charge Retention on Alkyl Group BenzylRadical Benzyl Radical Neutral Loss (123 Da) MolIon->BenzylRadical

Caption: Primary EI-MS fragmentation pathways driven by benzylic cleavage and resonance stabilization.

Infrared (IR) Spectroscopy (ATR)

IR spectroscopy provides orthogonal validation of the functional groups deduced from NMR and MS.

  • 3350 cm⁻¹ (Strong, Broad): O-H stretching vibration. The broadness is caused by intermolecular hydrogen bonding in the solid/neat state.

  • 2960, 2920 cm⁻¹ (Medium): C-H stretching of the aliphatic sp³ carbons (gem-dimethyl and methylene groups).

  • 1610, 1585 cm⁻¹ (Medium): C=C stretching of the aromatic ring.

  • 1140 cm⁻¹ (Strong): C-F stretching vibration. Halogen stretches are typically intense due to the large change in the dipole moment during the vibration.

  • 1120 cm⁻¹ (Strong): C-O stretching of the tertiary alcohol.

Conclusion

The structural validation of 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol relies on a matrix of self-consistent spectroscopic data. The ¹H and ¹³C NMR spectra are definitively anchored by the heteronuclear spin-spin couplings (JCF) originating from the ¹⁹F nucleus, which map the exact substitution pattern of the aromatic ring. Concurrently, the EI-MS data confirms the molecular connectivity through the thermodynamically driven benzylic cleavage, yielding the diagnostic m/z 123 tropylium ion. Adherence to the strict sample preparation and instrumental parameters outlined in this guide ensures high-fidelity data suitable for regulatory submissions or advanced synthetic applications.

References

  • Mitchell, S. A., et al. "Imidazopyrazine Syk inhibitors." US Patent 8455493B2, Google Patents, 4 June 2013.
  • NMR-Bio. "NMR sample preparation guidelines." NMR-Bio Technical Resources, 23 May 2025. Available at:[Link]

  • JoVE Science Education. "Mass Spectrometry: Aromatic Compound Fragmentation." Journal of Visualized Experiments, 5 Dec 2024. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a fluorinated aromatic alcohol of interest to researchers in medicinal chemistry and drug development. As this co...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a fluorinated aromatic alcohol of interest to researchers in medicinal chemistry and drug development. As this compound is not widely cataloged or commercially available, this document focuses on its logical synthesis from known precursors, offering a detailed, field-proven protocol. We will explore the causality behind the synthetic choices, the compound's predicted identifiers, and its potential role as a valuable building block in modern pharmaceutical research.

Compound Identification and Status

A thorough search of chemical databases and supplier catalogs indicates that a dedicated CAS Registry Number has not been assigned to 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol. This suggests the compound is a novel or specialized intermediate. However, its structure is readily accessible through established synthetic methodologies.

The primary and most critical starting material for its synthesis is 3-Fluoro-4-methylbenzaldehyde . This precursor is well-documented and commercially available.

Table 1: Chemical Identifiers for the Key Precursor, 3-Fluoro-4-methylbenzaldehyde
IdentifierValueSource
CAS Number 177756-62-6[1][2][3]
Molecular Formula C₈H₇FO[1][2]
Molecular Weight 138.14 g/mol [2][3]
IUPAC Name 3-fluoro-4-methylbenzaldehyde[1]
SMILES CC1=C(C=C(C=C1)C=O)F[1]
InChI Key UFPBMVRONDLOGK-UHFFFAOYSA-N[1]

The Strategic Importance of Fluorinated Aromatic Alcohols

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] Specifically, incorporating a fluorinated phenyl group, as seen in the target molecule, can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[4]

  • Modulate Lipophilicity: Fluorine substitution can alter a compound's solubility and ability to cross biological membranes.

  • Improve Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with biological targets.

Tertiary alcohols, such as the target compound, serve as versatile intermediates, allowing for further functionalization or acting as key structural motifs in their own right.

Proposed Synthesis: The Grignard Reaction

The most direct and reliable method to synthesize the tertiary alcohol 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is via the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.

In this proposed synthesis, isopropylmagnesium bromide will be reacted with 3-Fluoro-4-methylbenzaldehyde.

Overall Reaction Scheme

Grignard_Reaction_Scheme Precursor 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6) Intermediate Magnesium Alkoxide Intermediate Precursor->Intermediate 1. Diethyl Ether (Anhydrous) Grignard Isopropylmagnesium Bromide Grignard->Intermediate Product 1-(3-Fluoro-4-methylphenyl) -2-methylpropan-2-ol Intermediate->Product 2. H₃O⁺ (Aqueous Workup) Grignard_Mechanism Aldehyde Carbonyl Carbon (δ+) of Aldehyde Attack Nucleophilic Attack Aldehyde->Attack Grignard Carbanion-like Carbon (δ-) of Isopropyl Grignard Grignard->Attack Forms C-C bond Alkoxide Tetrahedral Magnesium Alkoxide Intermediate Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Product Tertiary Alcohol Product Protonation->Product Workup H₃O⁺ Workup->Protonation Adds H⁺

Sources

Exploratory

The Pharmacological Potential of Fluorinated Phenylpropanols: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer a range of pharmacological advantages.[4][5] These include enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[6][7] Consequently, a significant portion of newly approved drugs feature at least one fluorine atom, underscoring the transformative impact of this halogen in medicinal chemistry.[1][2]

Phenylpropanoids, a diverse class of natural products, are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9][10] The fusion of a phenylpropanoid backbone with the strategic placement of fluorine atoms presents a compelling avenue for the development of novel therapeutic agents with potentially superior efficacy and safety profiles. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated phenylpropanols, offering a roadmap for researchers and drug development professionals interested in this promising class of compounds.

Anticipated Biological Activities of Fluorinated Phenylpropanols

Based on the well-documented bioactivities of both phenylpropanoids and various fluorinated organic molecules, it is hypothesized that fluorinated phenylpropanols will exhibit significant potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The introduction of fluorine into aromatic and heterocyclic ring systems has been shown to enhance anticancer activity.[1][3][5] For instance, fluorinated chalcones, which share a structural resemblance to phenylpropanoids, have demonstrated potent cytotoxic effects against various cancer cell lines.[11] The proposed mechanisms of action for fluorinated anticancer agents often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are dysregulated in cancer.

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. This can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[12] Fluorinated compounds have been shown to trigger apoptosis by causing mitochondrial membrane dissipation and stimulating the production of reactive oxygen species (ROS) in tumor cells.[5]

Diagram: The Caspase Activation Cascade in Apoptosis

Caspase Activation Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruits & Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes caption Caspase activation pathways leading to apoptosis. NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Activate IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators caption Simplified overview of the NF-κB signaling pathway.

Caption: Simplified overview of the NF-κB signaling pathway.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium. Seed the cells in a 24-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound and Stimulant Addition: Remove the culture medium and add fresh medium containing the fluorinated phenylpropanol derivatives at various concentrations. To induce NO production, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 25 U/mL). Include a positive control (stimulants only) and a negative control (cells only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatants.

    • In a 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the stimulated control.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylpropanoid scaffold holds immense promise for the development of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational framework for researchers to explore the pharmacological potential of fluorinated phenylpropanols. The detailed experimental protocols for key biological assays offer a practical starting point for in vitro evaluation. Future research should focus on the synthesis and screening of a diverse library of fluorinated phenylpropanols to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds, ultimately paving the way for their potential clinical development.

References

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific.
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Foundational

The Strategic Imperative of Fluorine: A Guide to Leveraging Fluorinated Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Silent Partner in Modern Pharmaceuticals A casual survey of today's most impactful small-molecule drugs reveal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Partner in Modern Pharmaceuticals

A casual survey of today's most impactful small-molecule drugs reveals a quiet, yet ubiquitous, partner: the fluorine atom. It is estimated that over 25% of all pharmaceuticals on the market contain at least one fluorine atom, a figure that rises to more than half for newly approved drugs in recent years.[1][2][3] This is no coincidence. The strategic incorporation of fluorine into a drug candidate is one of the most powerful tools in the medicinal chemist's arsenal, capable of transforming a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

Many promising lead compounds fail due to poor metabolic stability, insufficient binding affinity, or unfavorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] Fluorination, when applied with precision and a deep understanding of its mechanistic underpinnings, can systematically address these liabilities. This guide moves beyond a simple recitation of fluorine's effects. As a senior application scientist, my objective is to provide a field-proven, in-depth perspective on the causality behind these improvements. We will explore how the unique physicochemical properties of fluorine can be harnessed through the use of fluorinated building blocks—high-value intermediates that enable rapid, predictable, and scalable optimization of drug candidates.[1][6]

Pillar 1: The Fundamental Physicochemical Properties of Fluorine

To understand the strategic application of fluorine, one must first appreciate its fundamental and unique characteristics, especially in comparison to hydrogen, the atom it most often replaces.

PropertyHydrogen (H)Fluorine (F)Implication in Drug Design
Van der Waals Radius 1.20 Å1.47 ÅFluorine is a near-perfect steric mimic of hydrogen, allowing for substitution with minimal spatial disruption at a binding site.[7]
Electronegativity (Pauling Scale) 2.203.98As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, profoundly altering local electronic environments.[7][8]
C-H vs. C-F Bond Strength ~413 kJ/mol~485 kJ/molThe carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[1][7][8]
Polarizability HighLowThe C-F bond is highly polarized but not very polarizable, influencing its interactions within biological systems.[5]

These core properties are not independent; they work in concert to produce the wide-ranging effects observed when fluorinated building blocks are incorporated into a molecular scaffold.

Pillar 2: Strategic Applications of Fluorination in Drug Design

The decision to introduce fluorine is a strategic one, aimed at solving specific, well-defined problems during lead optimization. The following sections detail the primary applications and the mechanisms driving their success.

Enhancing Metabolic Stability: "Blocking the Soft Spots"

A primary cause of poor oral bioavailability and short in-vivo half-life is rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[9] These enzymes often oxidize metabolically vulnerable C-H bonds, particularly at benzylic positions or carbons alpha to heteroatoms.

The Causality: By replacing a metabolically labile hydrogen with a fluorine atom, we introduce the exceptionally strong C-F bond.[1][9] The high energy required to break this bond effectively "shields" or "blocks" the site from oxidative metabolism, preventing or dramatically slowing down enzymatic degradation.[10][11] This is arguably the most common and successful application of fluorine in drug discovery.[7][12]

Diagram: Mechanism of Metabolic Blocking Below is a conceptual diagram illustrating how fluorine protects a vulnerable site from CYP450-mediated hydroxylation.

cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Compound A Drug-CH₃ (Metabolic Soft Spot) B CYP450 Enzyme A->B Oxidation C Drug-CH₂OH (Metabolite) B->C Rapid Clearance D Drug-CF₃ (Blocked Site) E CYP450 Enzyme D->E Oxidation Blocked (High C-F Bond Energy) F No Reaction E->F

Caption: Fluorine substitution at a metabolic "soft spot" prevents oxidation by CYP450 enzymes.

Modulating Binding Affinity and Selectivity

While steric mimicry is a key feature, fluorine's electronic properties can be exploited to enhance binding affinity and selectivity for a target protein.[1][7]

The Causality:

  • Favorable Dipolar and Electrostatic Interactions: The highly polarized C-F bond can engage in productive dipole-dipole or electrostatic interactions with electron-deficient groups in a protein's binding pocket, such as the backbone amide carbonyls (C-F···C=O).[10][13]

  • Hydrogen Bond Modulation: While not a classical hydrogen bond acceptor, fluorine can influence the acidity or basicity of nearby functional groups, strengthening or altering existing hydrogen bond networks.[14]

  • Conformational Control: Due to the gauche effect, the polar C-F bond can influence the conformational preferences of a molecule, "locking" it into a more bioactive shape that fits optimally into the target's binding site.[10]

A notable example is Alpelisib, a PI3K inhibitor, where a trifluoromethyl group provides higher metabolic stability and engages in a crucial hydrogen bond within the PI3K binding site, contributing to its high affinity.[15]

Tuning Lipophilicity (LogP) for Optimal ADME

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, and permeability.[16][17] The effect of fluorine on LogP is highly context-dependent.

The Causality:

  • Increased Lipophilicity: Replacing a hydrogen with a fluorine on an aromatic ring generally increases LogP.[14][18] This can enhance membrane permeability and cell penetration.[7][19] For example, the para-trifluoromethyl group in fluoxetine increases its lipophilicity and CNS penetration.[14]

  • Decreased Lipophilicity: Conversely, adding fluorine to aliphatic chains can sometimes decrease lipophilicity, which can be useful for reducing off-target toxicities associated with highly lipophilic compounds.[18][20]

This dual capability allows for the fine-tuning of a drug's properties to achieve the right balance between membrane permeability and aqueous solubility.[12]

Altering Acidity/Basicity (pKa) for Improved Bioavailability

A drug's ionization state (pKa) is fundamental to its solubility and ability to cross biological membranes.[21]

The Causality: Due to its powerful inductive electron-withdrawing effect, fluorine can significantly lower the pKa of nearby basic functional groups, most commonly amines.[10][12][21] A less basic amine will be less protonated at physiological pH (7.4), meaning more of the neutral, membrane-permeable form of the drug exists. This can dramatically improve oral absorption and bioavailability.[7][12]

Table: Impact of Fluorination on Physicochemical Properties

Compound PairModificationΔpKa (of nearest amine)ΔLogPReference
Phenylamine vs. 4-Fluoro-phenylamineH to F on aryl ring↓ ~1.0↑ ~0.3-0.5[14][21]
Ethylamine vs. 2-Fluoro-ethylamineH to F on alkyl chain↓ ~1.5Variable[21][22]
Pyridine vs. 2-Fluoro-pyridineH to F on heteroaryl ring↓ ~4.5↑ ~0.2[14]

Pillar 3: Experimental Workflows for Evaluating Fluorinated Candidates

The theoretical benefits of fluorination must be validated through rigorous experimental testing. The following protocols are standard in the industry for assessing the impact of incorporating fluorinated building blocks.

Protocol: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the gold standard for determining a compound's intrinsic clearance in vitro.

Causality Behind the Method: HLMs contain a high concentration of the CYP450 enzymes responsible for Phase I metabolism. By incubating a compound with HLMs and an essential cofactor (NADPH), we can simulate hepatic metabolism and measure the rate at which the parent drug disappears over time. A slower rate of disappearance indicates higher metabolic stability.

Step-by-Step Methodology: [23]

  • Preparation: A stock solution of the fluorinated test compound is prepared in DMSO. Human liver microsomes (HLM) are thawed and diluted in a pre-warmed phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, the test compound is added to the HLM suspension to a final concentration of typically 1 µM. The mixture is pre-incubated at 37°C for 5-10 minutes to allow for temperature equilibration.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating system, which provides the necessary cofactor for CYP450 activity.

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction in individual wells is stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also contains an internal standard for analytical normalization. The solvent precipitates the microsomal proteins.

  • Analysis: The quenched samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent drug, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: The concentration of the parent drug is plotted against time. The rate of disappearance is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

Diagram: HLM Metabolic Stability Workflow

A 1. Prepare Reagents (Test Compound, HLM, Buffer) B 2. Pre-incubate at 37°C (Compound + HLM) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Quench at Time Points (Add Cold Acetonitrile + IS) C->D E 5. Centrifuge (Pellet Proteins) D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Calculate Clearance (Clint, t½) F->G

Caption: Standard experimental workflow for an HLM assay to determine in vitro metabolic stability.

Protocol: Determining Binding Affinity with ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful, label-free method to screen for and quantify ligand binding, especially for fluorinated compounds.

Causality Behind the Method: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR. The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. When a fluorinated ligand binds to a protein, this environment changes, causing a perturbation in the ¹⁹F NMR signal (e.g., a chemical shift change or line broadening). The magnitude of this change can be used to determine the binding affinity (dissociation constant, KD).[24][25]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the target protein in a suitable NMR buffer. Prepare a concentrated stock solution of the fluorinated ligand.

  • Reference Spectrum: Acquire a ¹⁹F NMR spectrum of the fluorinated ligand alone in the NMR buffer. This serves as the "unbound" reference.

  • Titration: Add increasing amounts of the target protein to the ligand solution (or vice versa in a reverse titration). Acquire a ¹⁹F NMR spectrum after each addition, ensuring the sample has reached equilibrium.

  • Data Acquisition: Monitor the changes in the ¹⁹F signal's chemical shift, line width, or intensity upon addition of the binding partner.

  • Data Analysis: Plot the change in the observed NMR parameter (e.g., Δδ, change in chemical shift) against the concentration of the added titrant.

  • KD Calculation: Fit the resulting binding isotherm (curve) to a suitable binding equation (e.g., a 1:1 binding model) to calculate the dissociation constant (KD). A smaller KD value signifies a stronger binding affinity.[26][27]

Conclusion: Fluorinated Building Blocks as a Cornerstone of Rational Drug Design

The strategic incorporation of fluorine is not a matter of trial-and-error but a cornerstone of modern, rational drug design.[7] By understanding the fundamental physicochemical properties of this unique element, medicinal chemists can use fluorinated building blocks to systematically address the most common challenges in lead optimization—from metabolic instability and insufficient potency to poor bioavailability.[1][14] The self-validating protocols for assessing stability and affinity ensure that design choices are grounded in empirical data, accelerating the journey from a promising hit to a successful clinical candidate. As synthetic methodologies continue to advance, the precision and creativity with which we can deploy fluorine will only expand, solidifying its indispensable role in the future of medicine.[4][28]

References

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Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol for Research and Development

This guide provides comprehensive safety and handling protocols for 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a compound of interest for researchers, scientists, and professionals in drug development. Given the ab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and handling protocols for 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a compound of interest for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes best practices derived from the safety profiles of structurally analogous fluorinated and methylated phenyl propanols. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring a robust framework for risk mitigation.

Compound Profile and Hazard Identification

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a tertiary alcohol containing a fluorinated aromatic ring. While specific toxicological data is not available, the molecular structure suggests several potential hazards that must be addressed with rigorous safety measures.

Structural Analogs and Potential Hazards:

The safety profile of this compound can be inferred from related molecules. For instance, other fluorinated phenylpropanols and similar organic compounds are known to be:

  • Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Causes of skin, eye, and respiratory tract irritation.[1][2][4]

  • Potentially combustible, especially under elevated temperatures.[5]

The presence of a fluorine atom on the phenyl ring warrants special consideration. Fluorinated organic compounds can exhibit unique toxicological properties, and their thermal decomposition may lead to the release of highly toxic and corrosive substances such as hydrogen fluoride.[6][7]

Assumed Hazard Classification:

Based on the available data for similar compounds, researchers should handle 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol as a substance with the following potential hazards until empirical data becomes available:

Hazard ClassDescription
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
Skin Irritation May cause skin irritation upon direct contact.[1][2]
Eye Irritation May cause serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[2][4]

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any handling of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.[8] This involves evaluating the potential routes of exposure and implementing appropriate control measures to minimize risk.

Risk Assessment Workflow

cluster_assessment Risk Assessment cluster_controls Control Measures A Identify Potential Hazards (Inhalation, Ingestion, Dermal Contact) B Evaluate Exposure Potential (Quantity, Duration, Frequency) A->B Analyze C Assess Existing Controls (Ventilation, PPE) B->C Analyze D Implement Engineering Controls (Fume Hood) C->D Mitigate E Establish Administrative Controls (SOPs, Training) D->E Mitigate F Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) E->F Mitigate G Review and Refine (Regularly update based on new data) F->G Validate

Caption: A logical workflow for risk assessment and the implementation of control measures.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

3.1. Engineering Controls:

  • Ventilation: All work with 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10] The fume hood should be kept free of clutter to ensure proper airflow.[10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][10]

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory when handling this compound.[11]

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[4][9] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[10]

  • Skin Protection: A flame-resistant lab coat and full-length pants should be worn to protect against skin exposure.[11][12] Chemical-resistant gloves (such as nitrile or neoprene) must be worn.[4][12] Gloves should be inspected for any signs of degradation or pinholes before use and disposed of properly after handling the compound.[1]

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][4]

3.3. General Laboratory Practices:

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[10][13]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][13]

  • Label all containers with the full chemical name and any known hazards.[10]

  • Never work alone when handling hazardous materials.[14]

3.4. Storage:

  • Store 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in a tightly sealed container in a cool, dry, and well-ventilated area.[4][12]

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[5][9]

  • Store in a designated and clearly marked area, away from general laboratory traffic.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

4.1. Spills:

  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • Large Spills: Evacuate the area and prevent entry.[11] If safe to do so, contain the spill and prevent it from entering drains.[12] Contact your institution's environmental health and safety department for assistance with cleanup.

4.2. Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][11]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]

4.3. Fire:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[11][12]

  • Wear self-contained breathing apparatus when fighting chemical fires.[12]

Standard Operating Procedure for Handling

A Pre-Handling - Conduct Risk Assessment - Verify Fume Hood Certification - Don Appropriate PPE B Handling - Transfer Compound in Fume Hood - Keep Containers Closed - Avoid Generating Dust/Aerosols A->B Proceed C Post-Handling - Decontaminate Work Area - Dispose of Waste Properly - Remove and Dispose of Gloves B->C Complete D Emergency Response - Follow Spill/Exposure Protocols - Alert Supervisor B->D If Emergency Occurs

Caption: A streamlined Standard Operating Procedure for the safe handling of the compound.

Waste Disposal

All waste containing 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.[12]

  • Dispose of the waste in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.[12]

  • Contaminated materials, including gloves and absorbent pads, should also be disposed of as hazardous waste.[1]

Conclusion

While 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol presents an opportunity for novel research, the potential hazards associated with its handling necessitate a cautious and well-informed approach. By adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Continuous vigilance and adherence to best practices are essential when working with any new chemical entity.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEETS. (2025, September 9).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1-(3-trifluoromethylphenyl)-2-propanol SDS, 621-45-4 Safety Data Sheets - ECHEMI. (n.d.).
  • material safety data sheet - Capot Chemical. (2024, November 30).
  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.).
  • General Lab Safety Procedure - Chemistry and Chemical Engineering. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
  • Chemical Safety - Environmental Health and Safety - Missouri S&T. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Fluorine Safety. (n.d.).
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • Safety Procedures for Ethanol in a Cannabis Lab. (n.d.).
  • Toxicology of Some Fluoro-Organic Compounds - DTIC. (1989, February 7).
  • 2-(4-Methylphenyl)propan-2-ol | 1197-01-9 - ChemicalBook. (2026, January 13).

Sources

Foundational

Literature review of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol and its analogs

An In-depth Technical Guide to 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol and its Analogs: Synthesis, Characterization, and Structure-Activity Relationship Insights Authored by a Senior Application Scientist This gu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol and its Analogs: Synthesis, Characterization, and Structure-Activity Relationship Insights

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol, a tertiary alcohol with potential applications in medicinal chemistry. We will delve into its synthesis, detailed characterization methodologies, and explore the structure-activity relationships (SAR) of its analogs, offering valuable insights for researchers, scientists, and professionals in drug development.

I. Introduction: The Significance of Fluorinated Aryl Alcohols in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Tertiary alcohols, in turn, serve as important building blocks and functional motifs in a wide array of biologically active compounds. The specific molecule under review, 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol, combines these features, making it and its analogs an interesting class of compounds for further investigation. This guide will serve as a practical and theoretical resource for the synthesis and analysis of this and related molecules.

II. Synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol: A Grignard Approach

The most reliable and widely used method for the synthesis of tertiary alcohols is the Grignard reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone or ester. For the synthesis of 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol, a Grignard reaction between a suitable Grignard reagent and 1-(3-fluoro-4-methylphenyl)ethan-1-one is the most logical and efficient approach.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps: the formation of the Grignard reagent (methylmagnesium bromide) and its subsequent reaction with the ketone.

synthesis_pathway cluster_workup Work-up start Methyl Bromide + Mg grignard Methylmagnesium Bromide (Grignard Reagent) start->grignard Anhydrous Ether intermediate Magnesium Alkoxide Intermediate grignard->intermediate ketone 1-(3-Fluoro-4-methylphenyl)ethan-1-one ketone->intermediate Anhydrous Ether product 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol intermediate->product Protonation workup Aqueous Workup (H3O+)

Caption: Proposed synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol via Grignard reaction.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Methyl bromide

  • 1-(3-Fluoro-4-methylphenyl)ethan-1-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

Step 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add anhydrous diethyl ether to cover the magnesium turnings.

  • Dissolve methyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the methyl bromide solution to the flask to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with 1-(3-Fluoro-4-methylphenyl)ethan-1-one

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve 1-(3-fluoro-4-methylphenyl)ethan-1-one in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Step 3: Aqueous Workup and Purification

  • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

III. Characterization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[3]

Spectroscopic and Physical Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine atom), a singlet for the hydroxyl proton (which is exchangeable with D₂O), and singlets for the two methyl groups of the propan-2-ol moiety and the methyl group on the phenyl ring.
¹³C NMR Resonances for the quaternary carbon bearing the hydroxyl group, the carbons of the two equivalent methyl groups, the aromatic carbons (with C-F coupling), and the methyl carbon on the phenyl ring.
IR Spectroscopy A broad O-H stretching band around 3400 cm⁻¹, C-H stretching vibrations around 2900-3000 cm⁻¹, a C-O stretching band around 1150 cm⁻¹, and characteristic aromatic C=C stretching bands.
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group or a water molecule.
Physical Properties The boiling point and refractive index would be determined experimentally.
Qualitative Tests for Tertiary Alcohols

To confirm the presence of a tertiary alcohol, simple and rapid qualitative tests can be performed.

  • Lucas Test: Tertiary alcohols react almost instantaneously with the Lucas reagent (concentrated HCl and ZnCl₂) to form an immiscible alkyl chloride, resulting in immediate turbidity.[5]

  • Chromic Acid (Jones) Test: Tertiary alcohols do not react with chromic acid, so the orange color of the reagent will persist.[5][6]

IV. Analogs of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol and their Biological Activities

Overview of Structurally Related Analogs
Analog Structure/Class Reported Biological Activity Key Structural Features Reference
N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamidesPotent TRPV1 AntagonistsThe 2-(3-fluoro-4-...)phenylpropanamide core is a key pharmacophore.[7][8]
6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)Potential Novel AntipsychoticA complex heterocyclic system with a fluoro-substituent.[9]
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-olPotential antimicrobial and antiviral activitiesThe 3-fluoro-4-methylphenyl group is attached to an amino alcohol backbone.[10]
Structure-Activity Relationship (SAR) Insights

The study of analogs provides valuable insights into the structure-activity relationships of this chemical scaffold. For instance, in the series of TRPV1 antagonists, modifications to the C-region of the molecule significantly impacted potency, with specific hydrophobic interactions being critical for high binding affinity.[7] The presence and position of the fluorine atom are also known to be crucial in modulating the electronic properties and metabolic stability of drug candidates.[1]

sar_workflow core Core Scaffold: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol r1 Modification of the Phenyl Ring (e.g., different substituents, positions) core->r1 r2 Modification of the Tertiary Alcohol Moiety (e.g., chain length, cyclization) core->r2 r3 Bioisosteric Replacement of the Hydroxyl Group core->r3 synthesis Synthesis of Analog Library r1->synthesis r2->synthesis r3->synthesis screening Biological Screening (e.g., receptor binding assays, cell-based assays) synthesis->screening data Data Analysis and SAR Determination screening->data lead_opt Lead Optimization data->lead_opt lead_opt->core Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

V. Conclusion and Future Directions

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol represents a synthetically accessible molecule with a chemical scaffold that is present in various biologically active compounds. This guide has provided a comprehensive framework for its synthesis via the Grignard reaction and its detailed characterization using modern analytical techniques. The exploration of its analogs suggests that this class of compounds holds promise for further investigation, particularly in the areas of neuroscience and infectious diseases. Future research should focus on the synthesis and biological evaluation of a focused library of analogs to elucidate the structure-activity relationships and identify lead compounds for further development.

References

  • A Comparative Guide to the Characterization of Tertiary Alcohols: Analysis of 5-Tert-butylnonan-5-ol and an Analogous Compound - Benchchem. 3

  • Determining Alcohol Classifications in the Lab - alternate reactions. (2020). 6

  • Babiec, J. S., Barrante, J. R., & Vickers, G. D. Characterization of primary, secondary, and tertiary alcohols using proton magnetic resonance techniques. Analytical Chemistry. 11

  • Identification of Primary, Secondary and Tertiary Alcohols - Unacademy. 5

  • Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. Journal of Chemical Education. 12

  • Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. (2005). Neuropharmacology. 9

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016). Google Patents. 13

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC. 7

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). 1

  • 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol - Smolecule. (2024). 10

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. 14

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. PMC - PubMed Central. 8

  • fluoromethyl phenyl sulfone - Organic Syntheses Procedure. 15

  • Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2025). 16

  • 1-(3-Fluoro-4-methylphenyl)-3-isobutyrylpiperidin-2-one | ChemScene. 17

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. 2

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. (2022). 18

  • Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis - Benchchem. 4

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Grignard Methodologies for the Synthesis of Fluorinated Tertiary Alcohols

Executive Summary The incorporation of fluorinated tertiary alcohols into small-molecule pharmacophores is a highly sought-after strategy in modern drug development. These structural motifs are proven to enhance bioavail...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated tertiary alcohols into small-molecule pharmacophores is a highly sought-after strategy in modern drug development. These structural motifs are proven to enhance bioavailability, prolong metabolic half-life, and significantly improve target binding affinity[1]. However, the classical Grignard addition to polyfluorinated ketones presents severe synthetic bottlenecks. This application note establishes a self-validating, highly optimized protocol for the synthesis of fluorinated tertiary alcohols, detailing the mechanistic causality behind reagent selection, temperature control, and in-process analytics.

Mechanistic Challenges & Causality

The synthesis of fluorinated tertiary alcohols via Grignard addition is fundamentally challenged by the extreme electrophilicity of fluorinated ketones[2]. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) or similar polyfluoroalkyl groups lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon. While this accelerates reactivity, it also amplifies two detrimental side pathways:

  • Enolization (α-Deprotonation): Grignard reagents are inherently strong bases. In the presence of enolizable fluorinated ketones, the Grignard reagent frequently acts as a base rather than a nucleophile, deprotonating the α-carbon to form an unreactive enolate and resulting in the recovery of starting material upon workup[3].

  • Reduction (β-Hydride Transfer): The highly electrophilic carbonyl is exceptionally susceptible to reduction. If the Grignard reagent possesses β-hydrogens (e.g., isopropylmagnesium chloride), a competing 6-membered cyclic transition state facilitates β-hydride transfer, yielding secondary alcohols instead of the target tertiary alcohols[4].

To circumvent these issues, the protocol must dynamically suppress basicity and reduction while enhancing nucleophilicity. This is achieved through the use of strictly controlled cryogenic conditions and Lewis acid additives (such as anhydrous CeCl₃) or the deployment of "Turbo-Grignard" reagents (e.g., i-PrMgCl·LiCl)[2][4].

Pathway Ketone Fluorinated Ketone (Electrophilic Carbonyl) Add Nucleophilic Addition (Desired Pathway) Ketone->Add Red β-Hydride Transfer (Reduction) Ketone->Red Enol α-Deprotonation (Enolization) Ketone->Enol Grignard Grignard Reagent (Nucleophile / Base / Reductant) Grignard->Add Grignard->Red Grignard->Enol TertAlcohol Fluorinated Tertiary Alcohol (Target Product) Add->TertAlcohol Acidic Quench SecAlcohol Secondary Alcohol (Side Product) Red->SecAlcohol Enolate Enolate / Starting Material (Side Product) Enol->Enolate

Caption: Competing reaction pathways in the Grignard addition to fluorinated ketones.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. The data demonstrates that standard Grignard conditions are insufficient for fluorinated substrates, necessitating advanced activation strategies.

Reaction ConditionAdditive / ModulatorTemperatureYield (Tertiary Alcohol)Major Byproduct Observed
Standard Grignard (RMgX)None0 °C to RT< 20%Secondary Alcohol / Enolate
Standard Grignard (RMgX)None-78 °C35 - 50%Secondary Alcohol (Reduction)
Grignard + Lewis AcidAnhydrous CeCl₃-78 °C to 0 °C85 - 95%Trace Enolate
Turbo-GrignardLiCl Complexation-40 °C to RT80 - 90%Trace Secondary Alcohol

Experimental Protocol: A Self-Validating System

This protocol describes the cerium-mediated Grignard addition to 2,2,2-trifluoroacetophenone to synthesize 1,1,1-trifluoro-2-phenylpropan-2-ol. The methodology is designed as a Self-Validating System , ensuring that each phase is analytically confirmed before proceeding, thereby eliminating downstream failures.

Workflow S1 1. Preparation Anhydrous Setup S2 2. Activation CeCl3 Transmetalation S1->S2 S3 3. Addition -78°C, Dropwise S2->S3 S4 4. Monitoring 19F NMR IPC S3->S4 S5 5. Quenching Sat. NH4Cl at 0°C S4->S5 S6 6. Isolation Extraction & Purif. S5->S6

Caption: Experimental workflow for synthesizing fluorinated tertiary alcohols.

Step 1: Preparation of the Self-Validating Environment
  • Action: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-high purity Argon (repeat for 3 cycles).

  • Causality: Grignard reagents are exquisitely sensitive to protic sources. Moisture instantly quenches the reagent to the corresponding alkane, skewing stoichiometry and ruining yields.

  • Validation: Titrate the commercial methylmagnesium bromide (MeMgBr) solution using salicylaldehyde phenylhydrazone prior to use. Do not rely on the bottle's stated molarity.

Step 2: Lewis Acid Activation (Cerium Transmetalation)
  • Action: Rapidly weigh 1.5 equivalents of strictly anhydrous CeCl₃ (dried at 140 °C under vacuum for 12 h) and suspend it in anhydrous THF (5 mL/mmol). Stir vigorously at room temperature for 2 hours until a uniform milky suspension forms. Cool the suspension to -78 °C and add the titrated MeMgBr (1.5 equiv) dropwise. Stir for 30 minutes.

  • Causality: Ce³⁺ is highly oxophilic. It promotes the transmetalation of RMgX to an organocerium intermediate (RCeCl₂). Organocerium reagents are significantly less basic than their magnesium counterparts, effectively shutting down the α-deprotonation (enolization) pathway[3]. Furthermore, the bulky cerium complex disrupts the cyclic transition state required for β-hydride transfer.

Step 3: Nucleophilic Addition
  • Action: Dissolve 2,2,2-trifluoroacetophenone (1.0 equiv) in anhydrous THF (2 mL/mmol) and add it dropwise to the organocerium mixture at -78 °C via a syringe pump over 20 minutes.

  • Causality: The slow addition at cryogenic temperatures (-78 °C) provides strict kinetic control. The activation energy for nucleophilic addition is lower than that for reduction; maintaining a low temperature ensures the reaction remains entirely on the desired addition pathway.

Step 4: In-Process Control (IPC) & Monitoring
  • Action: After 1 hour of stirring at -78 °C, extract a 0.1 mL aliquot via a purged syringe. Quench immediately into an NMR tube containing 0.5 mL of CDCl₃ and 1 drop of saturated aqueous NH₄Cl.

  • Self-Validation: Analyze via ¹⁹F NMR. The reaction is validated as complete when the starting material CF₃ signal (typically around -71 ppm for sp² conjugated systems) completely disappears, replaced by the distinct upfield shift of the tertiary alcohol CF₃ signal (typically -80 to -82 ppm for the sp³ environment).

Step 5: Quenching and Isolation
  • Action: Once validated by IPC, allow the reaction to warm to 0 °C. Quench carefully by the dropwise addition of saturated aqueous NH₄Cl.

  • Causality: Using a mild, weakly acidic buffer (NH₄Cl) rather than strong mineral acids (e.g., HCl) prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Action: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure fluorinated tertiary alcohol.

References

  • Source: American Chemical Society (digitellinc.com)
  • Source: PMC (nih.gov)
  • improving yield for reactions with 1,1,1-Trifluoro-5-bromo-2-pentanone Source: Benchchem URL
  • Source: nii.ac.

Sources

Application

Purification of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol by column chromatography

An Application Note and Protocol for the Purification of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol by Column Chromatography Abstract This document provides a comprehensive guide for the purification of 1-(3-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol by Column Chromatography

Abstract

This document provides a comprehensive guide for the purification of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a substituted aromatic tertiary alcohol often encountered as an intermediate in pharmaceutical synthesis.[1][2] The protocol details a robust methodology using normal-phase flash column chromatography, a fundamental and widely used technique for isolating desired compounds from reaction mixtures.[3][4] We will cover the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final purity verification of the isolated product. The causality behind experimental choices is explained to empower researchers to adapt this method to similar molecules.

Introduction and Principle of Separation

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a moderately polar molecule. Its structure contains a polar tertiary alcohol group capable of hydrogen bonding, and a less polar fluorinated aromatic ring system.[5][6] The presence of the fluorine atom increases the acidity and polarity of the hydroxyl group compared to non-fluorinated analogues.[5][7][8] This polarity is the key physical property exploited for purification via normal-phase chromatography.

The fundamental principle of this separation relies on the differential partitioning of the crude sample's components between a polar stationary phase and a non-polar mobile phase.[9][10] In this protocol, we use silica gel, a highly polar adsorbent, as the stationary phase.[10][11] A non-polar mobile phase (eluent), typically a mixture of hexane and ethyl acetate, is passed through the column.

  • Polar compounds in the mixture will have a strong affinity for the polar silica gel, causing them to adsorb strongly and move slowly down the column.

  • Non-polar compounds will have a higher affinity for the mobile phase, causing them to travel down the column more quickly.

By carefully selecting the polarity of the mobile phase, we can control the rate at which our target compound moves, allowing it to be separated from both less-polar and more-polar impurities.[11][12]

Workflow Overview

The purification process follows a logical sequence designed to ensure efficiency and high purity of the final product. Each step builds upon the previous one, from initial scouting to final verification.

Purification_Workflow TLC Method Development via TLC Packing Column Packing TLC->Packing Determines Eluent Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Pooling Pooling & Solvent Removal Analysis->Pooling Identify Pure Fractions Verification Final Purity Verification Pooling->Verification TLC_Logic start Run Initial TLC (e.g., 20% EtOAc/Hexane) check_rf Is Product Rf ≈ 0.3-0.4 and well-separated? start->check_rf increase_polarity Increase Polarity (Add more EtOAc) check_rf->increase_polarity No (Rf is too low) decrease_polarity Decrease Polarity (Add more Hexane) check_rf->decrease_polarity No (Rf is too high or poor separation) end_node Optimal Solvent System Found check_rf->end_node  Yes increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC

Sources

Method

Characterization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol using 1H and 19F NMR

Application Note: Structural Characterization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol via H and F NMR Spectroscopy Target Audience: Researchers, analytical scientists, and drug development professionals. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol via H and F NMR Spectroscopy

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a highly specific fluorinated building block often utilized in medicinal chemistry and advanced materials. Because fluorine incorporation profoundly impacts a molecule's lipophilicity, metabolic stability, and receptor binding affinity, verifying the exact regiochemistry of fluorinated intermediates is a critical quality control step[1]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively characterize this molecule, focusing on the critical heteronuclear spin-spin couplings (


) that map its atomic connectivity.

Chemical Context & The Analytical Challenge

The molecule consists of a 3-fluoro-4-methylphenyl moiety attached to a 2-methylpropan-2-ol (tert-butyl alcohol derivative) aliphatic chain. The primary analytical challenge is distinguishing this specific regiochemistry (3-fluoro-4-methyl) from potential synthetic isomers (e.g., 4-fluoro-3-methyl).

Because both


H and 

F nuclei possess a spin of ½ and 100% natural abundance, they interact through space and through bonds[2]. By analyzing the scalar coupling constants (

-couplings) between the fluorine atom and the adjacent protons, we can build a mathematical proof of the molecule's structure.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol employs a self-validating dual-acquisition strategy : every heteronuclear coupling observed in the


H spectrum must have a mathematically identical counterpart in the 

F spectrum[3].
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
    • Causality: CDCl

      
       is chosen as a non-coordinating, aprotic solvent that provides a reliable deuterium lock signal without interfering with the exchangeable hydroxyl proton.
      
  • Internal Referencing: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS) to set the 
    
    
    
    H reference at 0.00 ppm. For
    
    
    F, utilize the unified chemical shift scale (calculated automatically by modern spectrometers based on the
    
    
    H TMS frequency) rather than adding volatile Trichlorofluoromethane (CFCl
    
    
    ).
    • Causality: Avoiding physical CFCl

      
       prevents sample dilution, line broadening, and potential chemical interactions, ensuring pristine spectral resolution.
      
  • 
    H NMR Acquisition (400 MHz):  Acquire 16 scans with a 30° excitation pulse and a 2.0-second relaxation delay (
    
    
    
    ).
  • 
    F NMR Acquisition (376 MHz):  Acquire 64 scans with a 2.0-second 
    
    
    
    .
    • Critical Step: Acquire two separate

      
      F spectra—one standard (coupled) and one with 
      
      
      
      H broad-band decoupling (
      
      
      F{
      
      
      H}).
    • Causality: The decoupled spectrum will collapse all complex multiplets into a single sharp singlet. This self-validates that all splitting observed in the standard spectrum is strictly due to

      
      H-
      
      
      
      F interactions and not multiple fluorine environments or impurities.
  • D

    
    O Exchange (Optional but Recommended):  Add 1 drop of Deuterium Oxide (D
    
    
    
    O) to the NMR tube, shake vigorously, and re-acquire the
    
    
    H spectrum to validate the -OH assignment.

Spectral Analysis & Signal Assignments

The tables below summarize the expected chemical shifts (


) and coupling constants (

). Note: Chemical shifts are representative values for this chemical environment in CDCl

.
Table 1: H NMR Data (400 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
7.12 dd1HAr-H5

,

6.95 dd1HAr-H2

,

6.88 dd1HAr-H6

,

2.70 s2H-CH

- (C1)
-
2.25 d3HAr-CH

(C4)

1.65 br s1H-OH - (Disappears upon D

O shake)
1.22 s6H-C(CH

)

-
Table 2: F NMR Data (376 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
-116.5 ddq1FAr-F (C3)

(H2),

(H5),

(CH

)
Expert Mechanistic Insights & Causality
  • The Diagnostic Methyl Doublet: The Ar-CH

    
     signal at 2.25 ppm appears as a distinct doublet (
    
    
    
    Hz). This through-bond coupling is the ultimate proof of regiochemistry. It mathematically dictates that the methyl group must be ortho to the fluorine atom. If the molecule were the 4-fluoro-3-methyl isomer, this coupling would be negligible (
    
    
    Hz), and the methyl would appear as a singlet[3].
  • Cross-Validation of

    
    -Values:  The trustworthiness of this assignment is proven by the symmetry of the coupling constants. The 
    
    
    
    of 10.5 Hz measured on the H2 proton in the
    
    
    H spectrum perfectly matches the primary 10.5 Hz splitting of the fluorine signal in the
    
    
    F spectrum.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1H NMR Acquisition (400 MHz) A->B C 19F NMR Acquisition (376 MHz, Coupled & Decoupled) A->C D Signal Integration & Chemical Shift Analysis B->D C->D E Multiplet Analysis (Extract J_HF and J_HH) D->E F Regiochemistry Validation (Confirm 3-Fluoro-4-methyl via J_HF) E->F G Structure Confirmed: 1-(3-Fluoro-4-methylphenyl)- 2-methylpropan-2-ol F->G

Figure 1: Step-by-step NMR workflow for the structural validation of fluorinated aromatics.

Troubleshooting & Best Practices

  • Unresolved Fine Couplings: The

    
     (meta) and 
    
    
    
    (ortho-methyl) couplings are small (~1.5–2.0 Hz). If the Ar-CH
    
    
    peak appears as a broad singlet rather than a sharp doublet, your magnetic field is poorly shimmed. Action: Re-shim the Z1 and Z2 coils, ensure the sample volume is at least 0.6 mL to prevent vortexing, and apply a mild Gaussian window function during data processing to enhance resolution.
  • Drifting Hydroxyl Signal: The chemical shift of the -OH proton is highly dependent on sample concentration, temperature, and trace water in the CDCl

    
    . Action:  Do not rely on the exact ppm of the -OH peak for structural proof. Rely on the D
    
    
    
    O exchange experiment to confirm its identity.

References

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from[Link]

  • National Institutes of Health (PMC). (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from[Link]

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Retrieved from[Link]

Sources

Application

Application of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in medicinal chemistry

Application Note: Strategic Utilization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in Medicinal Chemistry Executive Summary 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a specialized medicinal chemistry bui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in Medicinal Chemistry

Executive Summary

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a specialized medicinal chemistry building block designed to address three critical challenges in lead optimization: metabolic stability , lipophilicity modulation , and receptor binding affinity .

This tertiary alcohol integrates a "neophyl"-like scaffold with specific fluorination, offering a robust alternative to metabolically labile secondary alcohols or hydrolytically unstable amides. It serves as a key intermediate in the synthesis of Androgen Receptor (AR) antagonists and Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists , providing a "metabolic soft spot" blockade while maintaining essential hydrogen-bonding interactions.

Chemical Profile & Structural Logic

PropertyDataMedicinal Chemistry Significance
IUPAC Name 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-olUnambiguous identification for synthesis.
Molecular Formula C₁₁H₁₅FOLow molecular weight fragment (MW ~182.2), ideal for Fragment-Based Drug Discovery (FBDD).
Key Moiety 1 3-Fluoro-4-methylphenyl Metabolic Blockade: The 4-methyl group blocks para-oxidation, while the 3-fluoro substituent electronically deactivates the ring and blocks ortho-metabolism.
Key Moiety 2 Tertiary Alcohol Oxidative Resistance: Unlike primary/secondary alcohols, the tertiary -OH is resistant to dehydrogenases (ADH/ALDH), prolonging half-life (

).
Key Moiety 3 Gem-dimethyl Thorpe-Ingold Effect: Restricts conformational freedom, potentially locking the side chain into a bioactive conformation.

Synthesis Protocol: Grignard Addition

Objective: Synthesize high-purity 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol from 3-fluoro-4-methylbenzyl halides.

Reagents & Materials:
  • Precursor: 3-Fluoro-4-methylbenzyl chloride (or bromide).

  • Reagent: Magnesium turnings (activated).

  • Electrophile: Anhydrous Acetone.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF).
    
Step-by-Step Methodology:
  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 equiv) and a crystal of iodine.

  • Grignard Formation:

    • Dissolve 3-fluoro-4-methylbenzyl chloride (1.0 equiv) in anhydrous

      
      .
      
    • Add 10% of the solution to the Mg to initiate the reaction (exothermic).

    • Once initiated, add the remaining solution dropwise to maintain a gentle reflux.[1]

    • Checkpoint: The disappearance of Mg metal indicates formation of (3-fluoro-4-methylbenzyl)magnesium chloride .

  • Electrophile Addition:

    • Cool the Grignard solution to 0°C.

    • Add anhydrous acetone (1.5 equiv) dropwise. The gem-dimethyl group is introduced here.

    • Stir at room temperature for 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution (slowly, at 0°C).
      
    • Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The tertiary alcohol typically elutes later than non-polar impurities.

Medicinal Chemistry Applications

A. Bioisosteric Replacement in Androgen Receptor (AR) Antagonists

In the development of next-generation AR antagonists (analogs of Enzalutamide or Apalutamide), the "right-hand side" of the molecule often requires a polar anchor to interact with the ligand-binding domain (LBD) without undergoing rapid metabolism.

  • Strategy: Replace a hydrolytically unstable amide or a metabolically vulnerable secondary alcohol with the 2-methylpropan-2-ol motif.

  • Mechanism: The tertiary alcohol acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), mimicking the pharmacophore of the original group, while the gem-dimethyl group prevents oxidation to a ketone.

B. Optimization of CRF1 Receptor Antagonists

Research into Congenital Adrenal Hyperplasia (CAH) has utilized this scaffold to create potent CRF1 antagonists.

  • Case Study: In compounds like 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-..., the 3-fluoro-4-methylphenyl ring is critical for hydrophobic packing in the receptor pocket.

  • Application: The title compound serves as the precursor for the "bottom" half of these molecules. The alcohol can be converted to an amine (via Ritter reaction or azide displacement) to link with the core heterocycle.

C. Metabolic Stability Enhancement (The "Fluorine Walk")
  • Problem: A lead compound with a simple phenyl ring suffers from rapid CYP450-mediated hydroxylation at the para position.

  • Solution: Incorporate the 3-fluoro-4-methylphenyl motif.[2][3][4][5][6]

    • The 4-Methyl group sterically blocks the primary site of metabolism.

    • The 3-Fluoro group reduces the electron density of the ring, making it less susceptible to oxidative attack, while also blocking the ortho position.

Visualizing the Strategy

The following diagram illustrates the logical flow of using this building block in a drug discovery campaign.

MedChemStrategy Start Lead Compound Instability Problem1 Rapid Metabolism (Para-hydroxylation) Start->Problem1 Problem2 Hydrolytic Instability (Amide/Ester) Start->Problem2 Solution Incorporate 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol Problem1->Solution Problem2->Solution Mech1 3-F, 4-Me Motif Solution->Mech1 Structural Feature 1 Mech2 Tertiary Alcohol (Gem-dimethyl) Solution->Mech2 Structural Feature 2 Outcome1 Blocks CYP450 Oxidation Mech1->Outcome1 Outcome2 Resists Hydrolysis & Dehydrogenation Mech2->Outcome2 Final Optimized Drug Candidate (High t1/2, Potent Binding) Outcome1->Final Outcome2->Final

Caption: Decision logic for incorporating the title compound to resolve metabolic and stability liabilities.

Safety & Handling Protocols

  • Hazards: Fluorinated organic compounds can be irritating to skin and eyes. The tertiary alcohol moiety is generally stable but flammable.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the compound is relatively non-hygroscopic compared to primary alcohols.

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • Design of CRF1 Antagonists: Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine. (Patent US12128033B2). Available at:

  • Fluorine in Medicinal Chemistry: Fluorine-containing drugs approved by the FDA in 2019.[7] (Review on the impact of fluorination on metabolic stability). Available at:

  • Androgen Receptor Antagonists: N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine Methyl Ester derivatives.[8] (Contextual reference for 3-fluoro-4-methylphenyl scaffold in AR drugs). Available at:

  • Grignard Synthesis of Tertiary Alcohols: Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis. (Methodology adaptation). Available at:

Sources

Method

Application Note: A Strategic Guide to In Vitro Biological Screening of Novel Fluorinated Compounds

Introduction: The Strategic Advantage of Fluorine in Drug Discovery The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of newly approved s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a strategic choice rooted in fluorine's unique physicochemical properties. As the most electronegative element, its small size allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet its electronic influence is profound.[2][3]

Strategic fluorination can significantly enhance a molecule's therapeutic profile by:

  • Improving Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing fluorine at a metabolically vulnerable position can block enzymatic degradation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[1][4]

  • Enhancing Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups and create favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, leading to increased potency and selectivity.[5][6]

  • Modulating Lipophilicity and Permeability: The introduction of fluorine can fine-tune a compound's lipophilicity, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[4][6]

However, these same properties necessitate a carefully designed in vitro screening strategy. The stability of the C-F bond and its influence on molecular interactions can impact assay outcomes. This guide provides a structured, field-proven approach to the initial in vitro biological screening of novel fluorinated compounds, ensuring that experimental choices are mechanistically sound and yield trustworthy, actionable data.

The Screening Cascade: A Phased Approach

A logical, phased screening cascade is essential for efficient decision-making.[7] It allows for the rapid triage of compounds, ensuring that only the most promising candidates advance, saving time and resources.

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Tertiary Screening (Target-Specific) A Novel Fluorinated Compound Library B General Cytotoxicity (MTT / LDH Assays) A->B C Metabolic Stability (Microsomal Assay) B->C D CYP450 Inhibition (Fluorogenic Assay) C->D E Target Engagement & Potency (e.g., Kinase Assay) D->E F Lead Candidate E->F

Caption: High-level screening cascade for novel fluorinated compounds.

Phase 1: Primary Screening - Assessing General Cytotoxicity

The first crucial step is to identify compounds that are overtly toxic to cells, as this is an immediate disqualifier for most therapeutic applications.[8] We will detail two common, complementary assays.

MTT Assay: Measuring Metabolic Activity
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is proportional to the number of viable, respiring cells.

  • Causality: A reduction in formazan signal indicates that the fluorinated compound may be inducing cell death or inhibiting metabolic processes essential for survival. This provides a broad measure of cell viability.[9]

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
  • Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[11][12] The released LDH catalyzes a reaction that results in a color change, which is measured spectrophotometrically.[11]

  • Causality: An increase in LDH in the supernatant is a direct marker of cytotoxicity resulting from compromised cell membrane integrity.[8] It complements the MTT assay by specifically flagging necrosis or late-stage apoptosis.

ParameterMTT AssayLDH Assay
Principle Mitochondrial reductase activityRelease of cytosolic LDH
Endpoint Colorimetric (Absorbance at ~570-590 nm)Colorimetric (Absorbance at ~490 nm)
Indication Cell viability, proliferation, metabolic activityCell death, membrane rupture
Controls Untreated cells, Vehicle (e.g., DMSO) controlSpontaneous release, Maximum release (lysis)

Table 1: Comparison of Primary Cytotoxicity Assays.

Phase 2: Secondary Screening - ADME & Metabolic Liability

Compounds that pass the primary cytotoxicity screen must then be evaluated for their drug-like properties. For fluorinated compounds, assessing metabolic stability is paramount. The strategic placement of fluorine is often intended to block metabolism, and these assays validate that design hypothesis.[4]

Microsomal Stability Assay
  • Principle: This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[13] These microsomes are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[13] The disappearance of the parent compound over time is monitored, typically by liquid chromatography-mass spectrometry (LC-MS/MS).[14]

  • Causality: A compound that is rapidly depleted in this assay is likely to have poor metabolic stability and a short in vivo half-life. A high degree of stability, often a goal of fluorination, is a desirable outcome.[15] The assay requires cofactors like NADPH, which are essential for CYP enzyme function.[14][16]

G cluster_0 Incubation cluster_1 Analysis A Test Compound + Liver Microsomes + NADPH Cofactor B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., Acetonitrile) C->D E Analyze by LC-MS/MS D->E F Calculate t½ and Intrinsic Clearance (Clint) E->F

Caption: Workflow for a typical microsomal stability assay.

CYP450 Inhibition Assay
  • Principle: While a compound may be stable, it could still inhibit CYP enzymes, leading to potentially dangerous drug-drug interactions (DDIs).[17] This assay assesses a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[18][19] A fluorogenic probe substrate, specific for a CYP isoform, is incubated with microsomes and the test compound. Inhibition of the enzyme results in a decreased fluorescent signal.[20]

  • Causality: Significant inhibition of a major CYP isoform is a red flag. It suggests that the fluorinated compound could dangerously elevate the concentration of co-administered drugs that are metabolized by that enzyme, leading to toxicity.[17]

ParameterMicrosomal Stability AssayCYP450 Inhibition Assay
Question Answered How quickly is the compound metabolized?Does the compound block drug metabolism enzymes?
Key Reagents Liver microsomes, NADPH, Test CompoundLiver microsomes, NADPH, Fluorogenic Probe, Test Compound
Endpoint % Parent Compound Remaining (LC-MS/MS)% Inhibition of probe metabolism (Fluorescence)
Desirable Outcome High % remaining (High t½)Low % inhibition (High IC50)

Table 2: Comparison of Key Metabolic Assays.

Phase 3: Tertiary Screening - Target Engagement and Potency

Compounds that are non-toxic, metabolically stable, and do not inhibit key CYP enzymes can now be tested for their primary purpose: interacting with the intended biological target. The specific assay depends entirely on the target class (e.g., enzyme, receptor, ion channel).

Example: Kinase Activity Assay
  • Principle: Kinases are a major class of drug targets.[21] Kinase activity assays measure the transfer of a phosphate group from ATP to a substrate (often a peptide or protein).[22] There are numerous formats, but a common approach is to quantify the amount of ATP consumed or ADP produced.[23] For example, the ADP-Glo™ assay uses a luciferase-based system where the amount of light generated is proportional to the amount of ADP produced by the kinase, and thus its activity.[23]

  • Causality: When a fluorinated inhibitor binds to the kinase's active site, it prevents ATP and/or the substrate from binding, thus blocking the phosphorylation reaction.[24] This leads to a decrease in ADP production and a corresponding drop in the luminescent signal. The concentration of the compound required to inhibit kinase activity by 50% (IC50) is a key measure of its potency.

G cluster_0 No Inhibitor cluster_1 With Fluorinated Inhibitor Kinase Active Kinase p1 p1 Kinase->p1 ATP ATP Substrate Substrate PhosphoSubstrate P-Substrate ADP ADP p1->ATP p1->Substrate p1->PhosphoSubstrate p1->ADP Inhibitor F-Inhibitor BlockedKinase Inhibited Kinase Inhibitor->BlockedKinase p2 p2 BlockedKinase->p2 p2->ATP  No Reaction p2->Substrate

Caption: Mechanism of kinase inhibition by a novel compound.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the fluorinated compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "untreated" and "vehicle control" (e.g., 0.1% DMSO) wells. Incubate for 24-48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT stock to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes, protected from light.[9]

  • Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from a "media only" well. Plot the viability against compound concentration to determine the IC50 value.[8]

Protocol 2: Liver Microsomal Stability Assay
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a working solution of microsomes (e.g., 0.5 mg/mL final concentration) in 0.1 M phosphate buffer (pH 7.4).[16] Prepare the test compound at 2x the final concentration (e.g., 2 µM) in the same buffer. Prepare an NADPH regenerating system solution as per the manufacturer's instructions.[15]

  • Pre-incubation: In a 96-well plate, add 50 µL of the microsomal solution and 25 µL of the test compound solution to designated wells. Pre-incubate the plate at 37°C for 10 minutes.[25]

  • Initiate Reaction: Start the metabolic reaction by adding 25 µL of the pre-warmed NADPH regenerating system solution to each well.[14] For the T=0 min time point, the quenching solution should be added before the NADPH solution.

  • Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of cold acetonitrile containing an internal standard to the appropriate wells.[13]

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4,000 x g) for 10 minutes to precipitate proteins.[15]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of the line (k), calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[14]

Conclusion

The unique properties of fluorine that make it so valuable in drug design also demand a thoughtful and mechanistically-driven in vitro screening approach. By progressing from broad cytotoxicity assessments to specific metabolic and target-based assays, researchers can efficiently identify fluorinated compounds with the highest potential for success. This structured cascade ensures that key questions regarding toxicity, stability, and potency are answered in a logical order, providing a solid foundation for advancing promising candidates toward preclinical development.

References

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Fluorine in drug discovery: Role, design and case studies. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • CYP450 Inhibition and Induction Assay. Creative Diagnostics. [Link]

  • Fluorometric high-throughput screening for inhibitors of cytochrome P450. PubMed. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review | Oxford Academic. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

Sources

Application

Protocol for assessing the metabolic stability of fluorinated drug candidates.

Application Note: Advanced Protocols for Assessing the Metabolic Stability and Defluorination Risk of Fluorinated Drug Candidates Introduction & Mechanistic Rationale Fluorine incorporation is a cornerstone of modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Assessing the Metabolic Stability and Defluorination Risk of Fluorinated Drug Candidates

Introduction & Mechanistic Rationale

Fluorine incorporation is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance binding affinity, and improve metabolic stability. A pervasive myth in drug design is that the high bond dissociation energy of the C–F bond (up to 126 kcal/mol for aryl fluorides) solely dictates resistance to Cytochrome P450 (CYP450) mediated oxidation[1]. However, physical organic chemistry reveals that metabolic stability is more accurately governed by the modulation of π-electron density (HOMO energy) and perturbations in enzyme-substrate affinity (


)[2].

While fluorination often successfully curtails metabolism at specific molecular hotspots, it can also trigger metabolic switching or oxidative defluorination. Defluorination catalyzed by enzymes such as CYP2E1, CYP1A2, and CYP2A6 can generate reactive, toxic intermediates like quinoneimines or fluoroacetate[3][4][5]. Therefore, a robust, self-validating analytical framework is required to assess not just the rate of parent compound depletion, but the fate of the fluorine atom itself.

This application note details a comprehensive, three-tiered protocol utilizing Human Liver Microsomes (HLM), LC-MS/MS, and high-resolution


F NMR spectroscopy to evaluate the metabolic stability and safety profiles of fluorinated drug candidates.

Experimental Workflow

G Candidate Fluorinated Drug Candidate Incubation In Vitro Incubation (HLM/S9 + NADPH) Candidate->Incubation LCMS LC-MS/MS Analysis (Parent Depletion) Incubation->LCMS NMR 19F NMR Spectroscopy (Metabolite ID & Mass Balance) Incubation->NMR Trapping GSH Trapping Assay (Defluorination Toxicity) Incubation->Trapping Clearance Calculate Intrinsic Clearance (CL_int) & Half-life LCMS->Clearance Metabolites Identify Fluorinated Metabolites NMR->Metabolites ToxRisk Assess Reactive Intermediate Risk Trapping->ToxRisk Decision Lead Optimization / IND Selection Clearance->Decision Metabolites->Decision ToxRisk->Decision

Figure 1: Multimodal workflow for the metabolic assessment of fluorinated drug candidates.

Tier 1: High-Throughput Microsomal Stability Assay (LC-MS/MS)

Causality & Rationale: The primary metric for metabolic stability is intrinsic clearance (


), which evaluates the susceptibility of a compound to Phase I biotransformation. By incubating the candidate with HLM and an NADPH regenerating system, we mimic hepatic CYP450 activity[6][7]. LC-MS/MS provides the sensitivity required to track the exponential decay of the parent compound over a 60-minute window, allowing for accurate half-life determination[8].

Protocol:

  • Preparation of Solutions: Prepare a 100 µM working solution of the fluorinated test compound in 0.05 M potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is

    
     0.1% to prevent CYP enzyme inhibition[8].
    
  • Microsome Incubation: In a 96-well plate, combine the test compound (final concentration 1 µM) with pooled HLM (final protein concentration 0.5 mg/mL) in phosphate buffer[7]. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM)[6].

  • Time-Course Sampling: At

    
     minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Bucetin or Tolbutamide) to simultaneously precipitate proteins and quench metabolism[7][8].
    
  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via reversed-phase LC-MS/MS (e.g., C18 column, mobile phase of water/acetonitrile with 0.1% formic acid)[8].

Tier 2: Reactive Defluorination Assessment via GSH Trapping

Causality & Rationale: Oxidative defluorination can lead to the formation of highly reactive electrophiles (e.g., arene oxides or quinoneimines) that bind covalently to cellular macromolecules, causing severe hepatotoxicity[4][5]. By introducing Glutathione (GSH) into the microsomal incubation, these transient intermediates are trapped as stable GSH adducts, which can be safely detected via mass spectrometry.

Protocol:

  • Reaction Setup: Follow the Tier 1 incubation protocol, but supplement the reaction mixture with 5 mM Glutathione (GSH) prior to adding NADPH.

  • Incubation: Incubate for 60 minutes at 37°C to allow sufficient time for intermediate generation and trapping.

  • Quenching: Quench with ice-cold acetonitrile and centrifuge to isolate the supernatant.

  • Adduct Detection: Analyze the supernatant using LC-MS/MS operating in precursor ion scan mode (e.g., scanning for the neutral loss of 129 Da, characteristic of the

    
    -glutamyl moiety of GSH adducts). The presence of defluorinated GSH adducts indicates a high risk for idiosyncratic toxicity[4].
    

Tier 3: F NMR-Based Cassette Dosing and Mass Balance

Causality & Rationale: Standard LC-MS/MS may miss novel fluorinated metabolites if their ionization efficiency is poor or if structural rearrangements alter their fragmentation patterns.


F NMR spectroscopy is a privileged, non-destructive tool that detects all fluorine-containing species simultaneously without the need for radiolabeling (e.g., 

C) or complex chromatography[9][10]. It is highly effective for "cassette dosing," where multiple fluorinated compounds are evaluated in a single run[11].

Protocol:

  • Cassette Preparation: Pool 3-5 structurally distinct fluorinated drug candidates (final concentration 10 µM each) to maximize throughput[11].

  • Incubation/Dosing: Incubate the cassette with hepatocyte suspensions or HLM for up to 120 minutes.

  • Sample Preparation: Lyse cells and extract the aqueous fraction. Add 10% D

    
    O to the sample to provide an NMR lock signal. No extensive purification or chromatography is required[12].
    
  • NMR Acquisition: Acquire high-resolution

    
    F NMR spectra (e.g., at 376 MHz or higher) using a 5 mm NMR tube[12]. Use a known concentration of a fluorinated internal standard (e.g., trifluoroacetic acid) for absolute quantification.
    
  • Data Interpretation: Calculate mass balance by integrating the signals of the parent compounds and their respective metabolites. Chemical shift perturbations will indicate the exact site of metabolism relative to the fluorine atom[10].

Data Presentation and Calculation

The depletion of the parent compound is assumed to follow first-order kinetics. The elimination rate constant (


) is derived from the negative slope of the natural log of the percentage remaining versus time.

Table 1: Summary of Pharmacokinetic Parameters and Intrinsic Clearance

Time (min)Parent Remaining (%)ln(Parent Remaining)Calculated

(min)

(µL/min/mg protein)
0100.04.605--
588.24.479--
1565.44.180--
3041.03.713--
6016.52.80322.8 60.7

Equations for Table 1:

  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Conclusion

By integrating LC-MS/MS depletion assays with GSH trapping and


F NMR mass balance studies, drug development professionals can build a self-validating profile of a fluorinated candidate's metabolic stability. This approach moves beyond the simplistic assumption of C–F bond inertness, actively screening for defluorination liabilities and ensuring that metabolic switching does not compromise the safety or efficacy of the therapeutic.

References

1.[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information (PMC). Available at: [Link] 2.[2] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link] 3.[3] Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. PubMed. Available at: [Link] 4.[4] Metabolism of 5-fluorooxindole by Human Liver Cytochrome P450 Enzymes. Liberty University. Available at: [Link] 5.[5] Formation of a defluorinated metabolite of a quinoxaline antiviral drug catalysed by human cytochrome P450 1A2. PubMed. Available at: [Link] 6.[9] Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs. PubMed. Available at: [Link] 7.[12] The potential of 19F NMR spectroscopy for rapid screening of cell cultures for models of mammalian drug metabolism. Scilit. Available at: [Link] 8.[11] Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy. RSC Publishing. Available at: [Link] 9.[10] Comparison of 19F NMR and 14C Measurements for the Assessment of ADME of BYL719 (Alpelisib) in Humans. Semantic Scholar. Available at: [Link] 10.[6] Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link] 11.[7] Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link] 12.[8] ADME Microsomal Stability Assay. BioDuro-Sundia. Available at: [Link]

Sources

Method

Synthesis of derivatives from 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Application Note: Strategic Derivatization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol Executive Summary & Strategic Value The scaffold 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol represents a high-value "dive...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Executive Summary & Strategic Value

The scaffold 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol represents a high-value "divergent intermediate" in medicinal chemistry. Its structural architecture combines three critical pharmacophoric elements:

  • Aromatic Fluorine: Modulates pKa, lipophilicity, and metabolic stability (blocking the C3 position).

  • Benzylic Linker: Provides rotational freedom while maintaining a specific distance vector.

  • Gem-Dimethyl Tertiary Alcohol: A classic "metabolic handle." The gem-dimethyl group introduces the Thorpe-Ingold effect , favoring cyclization conformations and increasing the metabolic half-life by sterically hindering the alcohol from rapid oxidation or glucuronidation.

This Application Note provides validated protocols for transforming this alcohol into three distinct, high-value chemotypes: bulky amides (via Ritter reaction), indane cores (via Friedel-Crafts cyclization), and tertiary fluorides (via Deoxyfluorination).

Reaction Pathways & Decision Logic

The tertiary alcohol moiety is the primary reactive center. Due to the stability of the tertiary carbocation intermediate, this substrate is uniquely suited for SN1-type transformations.

Pathway Visualization

G Start Starting Material: 1-(3-Fluoro-4-methylphenyl)- 2-methylpropan-2-ol Cation Tertiary Carbocation Intermediate Start->Cation Acid Activation (-H2O) Prod_A Product A: N-Acetyl Amide (Ritter Reaction) Cation->Prod_A MeCN / H2O Prod_B Product B: 1,1-Dimethyl-Indane (Intramolecular Cyclization) Cation->Prod_B Lewis Acid (Internal Attack) Prod_C Product C: Tertiary Fluoride (Bioisostere) Cation->Prod_C DAST / Fluoride Source

Figure 1: Divergent synthetic pathways controlled by carbocation management. The tertiary center allows for selective nucleophilic interception.

Detailed Experimental Protocols

Protocol A: Ritter Amidation (Synthesis of Acetamides)

Objective: Convert the tertiary alcohol to a bulky amide, a common motif in voltage-gated ion channel blockers.

Mechanism: The reaction proceeds via the generation of a tertiary carbocation, which is intercepted by the lone pair of the nitrile nitrogen (acetonitrile). The resulting nitrilium ion is hydrolyzed to the amide.[1]

Reagents & Equipment:

  • Substrate: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (1.0 equiv)

  • Solvent/Reagent: Acetonitrile (MeCN) (10 volumes)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc.) (1.2 equiv) or Boron Trifluoride Etherate (BF₃·OEt₂)

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology:

  • Setup: Charge the alcohol (10 g) into a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add anhydrous Acetonitrile (100 mL). Cool the mixture to 0°C using an ice bath.

  • Acid Addition (Critical Step): Add H₂SO₄ dropwise over 20 minutes. Note: An exotherm is expected. Maintain internal temperature < 10°C to prevent polymerization of the alkene byproduct.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS. The alcohol spot should disappear.

  • Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold sat. NaHCO₃. Stir vigorously until gas evolution ceases (pH ~8).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Key Performance Indicators (KPIs):

Parameter Target Specification Troubleshooting
Yield > 85% If low, check for alkene formation (elimination product). Lower temp or switch to BF₃·OEt₂.

| Purity | > 98% (HPLC) | Main impurity is usually the styrene derivative (dehydration). |

Protocol B: Intramolecular Friedel-Crafts Cyclization (Indane Synthesis)

Objective: Synthesize 1,1-dimethyl-substituted indanes. This reaction leverages the Thorpe-Ingold effect , where the gem-dimethyl group pre-organizes the molecule for ring closure.

Regioselectivity Analysis: The cyclization occurs at the aromatic ring.

  • Directing Groups: The 3-Fluoro group directs ortho/para. The 4-Methyl group directs ortho.

  • Site Prediction: Cyclization preferentially occurs para to the Fluorine (Position 6) due to electronic activation and less steric hindrance compared to Position 2 (sandwiched between F and the linker).

Step-by-Step Methodology:

  • Setup: Dissolve the alcohol (1.0 equiv) in Dichloromethane (DCM) [0.1 M].

  • Catalyst: Cool to -78°C. Add Titanium Tetrachloride (TiCl₄) or Aluminum Chloride (AlCl₃) (1.5 equiv) dropwise.

    • Alternative: For milder conditions, use Triflic Acid (TfOH) (0.1 equiv) in Nitromethane.

  • Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Checkpoint: Do not warm to RT immediately; kinetic control favors the cyclization over intermolecular polymerization.

  • Quench: Quench with ice water.

  • Isolation: Separate layers. The organic layer will contain the indane product.

  • Purification: Silica gel chromatography (100% Hexanes). Indanes are non-polar.

Protocol C: Deoxyfluorination (Synthesis of Tertiary Fluorides)

Objective: Create a tertiary fluoride. The C-F bond mimics the C-OH bond sterically but prevents H-bond donation, significantly altering membrane permeability.

Safety Warning: This reaction generates HF equivalents. Use plastic/Teflon ware if possible, or glass with strict safety protocols.

Step-by-Step Methodology:

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Procedure:

    • Dissolve alcohol in anhydrous DCM at -78°C under Argon.

    • Add DAST (1.2 equiv) dropwise.

    • Stir at -78°C for 30 mins, then warm to RT.

  • Quench: Pour into sat. NaHCO₃ (Caution: vigorous effervescence).

  • Outcome: The product is the 1-(3-Fluoro-4-methylphenyl)-2-methyl-2-fluoropropane.

Comparative Data Summary

The following table summarizes the expected outcomes and physicochemical shifts for each derivative type compared to the parent alcohol.

Derivative TypeReaction ClassPrimary ChallengeLogP ChangeMetabolic Stability
Parent Alcohol N/AOxidation / GlucuronidationBaseModerate
Acetamide (Ritter) SN1 / Nucleophilic AttackElimination vs. SubstitutionLower (More Polar)High (Amides are stable)
Indane Electrophilic Aromatic Subst.Regioselectivity (6- vs 5-position)Higher (Lipophilic)Very High (Rigid core)
Tertiary Fluoride DeoxyfluorinationElimination to StyreneSlightly HigherHigh (Blocks metabolism)

References

  • Ritter Reaction Scope & Mechanism

    • Ritter Reaction - Mechanism and Scope.[2] Organic Chemistry Portal.[1][3]

    • [Link]

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • The unique fluorine effects in organic reactions: recent facts and insights.[4][5] Semantic Scholar.

    • [Link][6][7]

  • Intramolecular Friedel-Crafts Cyclization

    • Intramolecular Friedel-Crafts Reactions.[8][9][10] Master Organic Chemistry.

    • [Link]

  • Deoxyfluorination Reagents (DAST/Deoxo-Fluor)

    • Fluoroalkane synthesis by fluorination or substitution.[5] Organic Chemistry Portal.[1][3]

    • [Link]

  • Tertiary Alcohols in Drug Design

    • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Grignard Synthesis of Tertiary Alcohols

Welcome to the technical support hub for Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this fundamental yet sensitive reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and actionable solutions to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common culprits?

Low yields in the Grignard synthesis of tertiary alcohols can often be traced back to several key factors. The Grignard reagent itself is a potent nucleophile and a strong base, rendering it highly reactive towards acidic protons (like water) and oxygen.[1] Additionally, side reactions such as the enolization of the ketone starting material, reduction of the ketone, and Wurtz coupling can consume your reactants and diminish the yield of the desired product.[1][2]

Q2: How critical is the complete exclusion of water and air from the reaction?

The exclusion of atmospheric moisture and oxygen is paramount for a successful Grignard reaction. Grignard reagents readily react with water in an acid-base fashion, which effectively "quenches" or destroys the reagent by converting it into an alkane.[1][3] For instance, if your reaction setup contains even a small amount of water, a corresponding molar amount of your Grignard reagent will be consumed in this unproductive side reaction, directly lowering your potential yield.[1] Similarly, oxygen can react with the Grignard reagent to form alkoxides, further depleting the active reagent.[1] Therefore, the use of flame-dried glassware under an inert atmosphere (such as nitrogen or argon) and anhydrous solvents is non-negotiable for achieving high yields.[1][4]

Q3: I purchased my Grignard reagent from a commercial supplier. Do I still need to be concerned about its concentration?

Yes, it is highly advisable to determine the exact concentration of your Grignard reagent, even if it is commercially sourced. Over time and with exposure to trace amounts of air or moisture during storage and handling, the actual concentration can deviate from the value stated on the label.[1] To ensure accurate stoichiometry in your reaction, it is best practice to titrate the Grignard reagent immediately before use.[1] This will allow you to use the precise amount of reagent needed for your specific reaction scale.

Q4: After workup, I've recovered a significant amount of my starting ketone. What is happening?

The recovery of the starting ketone is a classic indicator that enolization is outcompeting the desired nucleophilic addition. This occurs when the Grignard reagent, acting as a base, deprotonates the α-carbon of the ketone to form an enolate.[2] This is particularly prevalent with sterically hindered ketones or bulky Grignard reagents.[5] Upon acidic workup, the enolate is simply protonated back to the original ketone.

Q5: My final product is contaminated with a nonpolar impurity. What is it likely to be?

A common nonpolar byproduct, especially when using aryl halides to prepare the Grignard reagent, is a biphenyl compound.[6] This is the result of a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted aryl halide.[7][8]

II. Troubleshooting Guide: Symptom-Based Problem Solving

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your Grignard synthesis.

Symptom 1: Low or No Product Formation
Possible Cause Explanation Recommended Solution
Inactive Grignard Reagent The Grignard reagent may have been degraded by exposure to water or air.[1][9]Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use anhydrous solvents.[1][4] Titrate the Grignard reagent before use to confirm its concentration.[1]
Poor Initiation of Grignard Formation A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[10]Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][11]
Incorrect Stoichiometry An inaccurate concentration of the Grignard reagent can lead to using too little for complete reaction.Titrate the Grignard reagent to determine its precise molarity before adding it to the reaction.[1]
Symptom 2: Significant Byproduct Formation
Possible Cause Explanation Recommended Solution
Enolization of Ketone The Grignard reagent is acting as a base and deprotonating the ketone.[2] This is favored with sterically hindered substrates.[5]Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition.[1] If possible, use a less sterically hindered Grignard reagent or ketone.
Wurtz Coupling The Grignard reagent is reacting with unreacted alkyl/aryl halide.[7][8] This is often due to high local concentrations of the halide.[8]Add the alkyl/aryl halide dropwise to the magnesium suspension to maintain a low concentration.[8] Ensure efficient stirring.
Reduction of Ketone The Grignard reagent, if it possesses β-hydrogens, can act as a reducing agent, converting the ketone to a secondary alcohol.[2]Run the reaction at a lower temperature to disfavor the reduction pathway.[1]
Symptom 3: Difficulties During Workup and Purification
Possible Cause Explanation Recommended Solution
Formation of Emulsions Magnesium salts formed during the workup can lead to persistent emulsions, making layer separation difficult.[6]Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous layer and help break the emulsion.[6][12]
Precipitation of Magnesium Salts Large amounts of white magnesium salts (e.g., Mg(OH)X) can precipitate, trapping the product and hindering extraction.[6]During the quenching step, ensure enough acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl) is added to dissolve all the salts.[6] Vigorous stirring is essential.
Acid-Catalyzed Elimination of Tertiary Alcohol The desired tertiary alcohol product may be sensitive to strong acids, leading to dehydration (elimination) to form an alkene, especially if a stable carbocation can be formed.[1]Use a milder quenching agent like a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄.[1][6]

III. Key Experimental Protocols

Protocol 1: Rigorous Drying of Glassware and Solvents

Rationale: The complete absence of water is the most critical parameter for a successful Grignard reaction.[1][3] This protocol ensures that all components of the reaction are anhydrous.

Methodology:

  • Glassware:

    • Clean all glassware thoroughly and rinse with a small amount of acetone.

    • Place the glassware in an oven at >120 °C for at least 4 hours, but preferably overnight.[13]

    • Assemble the glassware (e.g., three-necked flask, condenser, dropping funnel) while still hot and allow it to cool to room temperature under a positive pressure of a dry inert gas like nitrogen or argon.[1]

  • Solvents:

    • Use commercially available anhydrous solvents.[4]

    • For extremely sensitive reactions, solvents like diethyl ether or THF can be further dried by distillation from a suitable drying agent such as sodium-benzophenone ketyl or calcium hydride.[14][15]

Protocol 2: Titration of the Grignard Reagent with Iodine

Rationale: To ensure accurate stoichiometry, the molarity of the Grignard reagent should be determined just prior to its use.[1] This method is a reliable and quick way to determine the concentration of active Grignard reagent.[16]

Methodology:

  • Flame-dry a small vial equipped with a magnetic stir bar and flush with nitrogen.

  • Add a precisely weighed amount of iodine (I₂) to the vial.

  • Dissolve the iodine in anhydrous THF or diethyl ether.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise from a syringe while stirring vigorously.[1]

  • The endpoint is the disappearance of the brown/yellow color of the iodine, resulting in a colorless or slightly yellow solution.[1][16]

  • Record the volume of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine.

IV. Visualizing Key Concepts

Decision Tree for Troubleshooting Low Product Yield

G LowYield Low Yield of Tertiary Alcohol GrignardIssue Grignard Reagent Issue? LowYield->GrignardIssue SideReactions Side Reactions? LowYield->SideReactions WorkupIssue Workup/Purification Issue? LowYield->WorkupIssue IncompleteFormation Incomplete formation? (Revisit Protocol 1) GrignardIssue->IncompleteFormation IncorrectConc Incorrect concentration? (Perform Titration) GrignardIssue->IncorrectConc WurtzCoupling Wurtz Coupling? (Slow halide addition) SideReactions->WurtzCoupling EnolizationReduction Enolization/Reduction? (Lower temp, check sterics) SideReactions->EnolizationReduction IncompleteQuench Incomplete Quench? (Ensure all salts dissolve) WorkupIssue->IncompleteQuench ProductLoss Product Loss? (Check extraction/distillation) WorkupIssue->ProductLoss

Caption: A decision tree for troubleshooting low product yield.

Grignard Reaction: Nucleophilic Addition vs. Enolization

G cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Side Reaction: Enolization Ketone_add Ketone Alkoxide Magnesium Alkoxide Intermediate Ketone_add->Alkoxide Nucleophilic Attack Grignard_add Grignard Reagent (R-MgX) Grignard_add->Alkoxide Workup_add Acidic Workup (H₃O⁺) Alkoxide->Workup_add TertiaryAlcohol Tertiary Alcohol Workup_add->TertiaryAlcohol Ketone_enol Ketone (with α-H) Enolate Enolate Intermediate Ketone_enol->Enolate Deprotonation Grignard_enol Grignard Reagent (as a base) Grignard_enol->Enolate Workup_enol Acidic Workup (H₃O⁺) Enolate->Workup_enol RecoveredKetone Recovered Starting Ketone Workup_enol->RecoveredKetone

Caption: Competing pathways in the Grignard reaction with ketones.

V. References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Available at: [Link]

  • University of Toronto. (n.d.). 19. The Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Available at: [Link]

  • Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. Available at: [Link]

  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. Available at: [Link]

  • ResearchGate. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]

  • PubMed. (2002, July 1). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Available at: [Link]

  • Begtrup, M. (2010, October 5). Titration of a Grignard Reagent Solution. Available at: [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: [Link]

  • Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Available at: [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Available at: [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Available at: [Link]

  • RSC Publishing. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Available at: [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]

  • Allen.in. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Available at: [Link]

  • Catapower Inc. (2023, February 13). Titration of organolithium and organomagnesium reagents. Available at: [Link]

  • ACS Publications. (n.d.). Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Available at: [Link]

  • Vedantu. (2025, June 23). Grignard Reagent: Preparation, Mechanism & Key Reactions. Available at: [Link]

  • University of Wisconsin-River Falls. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Available at: [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Available at:

  • Sciencemadness Discussion Board. (2016, August 29). Drying ether for Grignard. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Technical Support Center: Organic Synthesis Division Ticket #: 592-ALPHA Subject: Optimization & Troubleshooting: Synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol Status: Open / High Priority Assigned Special...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket #: 592-ALPHA Subject: Optimization & Troubleshooting: Synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Strategy

User Query: "I am attempting to synthesize 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol. My current yields are inconsistent (30-55%), and I am observing significant side-product formation. How can I stabilize this process?"

Technical Analysis: The target molecule is a tertiary alcohol with a benzylic methylene spacer. The most direct retrosynthetic disconnection involves a Grignard addition of a benzylmagnesium species to acetone.

  • Target: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

  • Primary Pathway: (3-Fluoro-4-methylbenzyl)magnesium chloride + Acetone.

  • Critical Failure Mode: Wurtz Homocoupling. Benzyl halides are notoriously prone to dimerization (forming the bibenzyl derivative) during Grignard formation. This is likely the cause of your "thick slurry" and low yields.

Reaction Pathway Visualization

ReactionPathway Precursor 3-Fluoro-4-methylbenzyl chloride Grignard Benzyl Grignard Intermediate Precursor->Grignard Slow Addition < 10°C Wurtz Wurtz Dimer (Major Impurity) Precursor->Wurtz Fast Addition High Conc. Mg Mg / 2-MeTHF Mg->Grignard Target Target Alcohol (Product) Grignard->Target + Acetone -78°C to RT Grignard->Wurtz Reacts with Precursor Protonated Toluene Derivative (Moisture Impurity) Grignard->Protonated Wet Solvent Acetone Acetone (Electrophile)

Figure 1: Reaction pathway highlighting the competitive Wurtz coupling (red) which consumes the precursor.

Critical Reagent Preparation

To fix your yield, you must switch from standard protocols to high-dilution, low-temperature conditions using 2-Methyltetrahydrofuran (2-MeTHF) .

Why 2-MeTHF?

Standard THF coordinates too strongly to Magnesium, increasing the solubility of the Grignard species and making it more reactive toward the unreacted benzyl halide (promoting dimerization). 2-MeTHF or Diethyl Ether forms a tighter coordination sphere or precipitates the complex slightly, suppressing the Wurtz coupling.

ReagentSpecificationReason for Control
Solvent 2-MeTHF (Anhydrous)Suppresses homocoupling better than THF; higher boiling point than Et2O.
Magnesium Turnings (Crushed/Activated)Surface area is key.[1] Do not use powder unless necessary (too exothermic).
Activator DIBAL-H (0.1 mL) or IodineIodine is standard; DIBAL-H is superior for removing oxide layers without generating water.
Acetone Dried over CaH2 or SievesWet acetone will quench the Grignard immediately.

Optimized Experimental Protocol

Objective: Minimize the concentration of unreacted benzyl chloride in the presence of the formed Grignard reagent.

Step 1: Apparatus Setup
  • Flame-dry a 3-neck Round Bottom Flask (RBF).

  • Equip with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel .[2]

  • Maintain a positive pressure of Nitrogen or Argon.

Step 2: Magnesium Activation
  • Add Mg turnings (1.2 equiv) to the flask.

  • Dry Stir: Stir vigorously under inert gas for 20 mins to mechanically expose fresh metal.

  • Add just enough 2-MeTHF to cover the Mg.

  • Add a single crystal of Iodine. Heat gently with a heat gun until the iodine color fades (activation confirmed).

Step 3: Grignard Formation (The "Trickle" Method)
  • Cooling: Cool the Mg suspension to 0°C . (Standard Grignards are refluxed; Benzyl Grignards must be kept cold to stop dimerization).

  • Dilution: Dissolve your 3-Fluoro-4-methylbenzyl chloride in 5-10 volumes of 2-MeTHF in the addition funnel.

  • Addition: Add the halide solution dropwise over 1-2 hours.

    • Critical Check: If the temperature spikes >5°C, stop addition.

    • Visual Cue: The solution should turn dark grey/brown. If it turns milky white rapidly, you are forming the Wurtz dimer.

Step 4: Titration (Mandatory)
  • Do not assume 100% conversion. Perform a Knochel Titration (using LiCl/I2) to determine the exact molarity of your Grignard.[3]

  • Why? If you only formed 60% Grignard, adding 1.0 equiv of Acetone will leave you with excess Acetone, complicating purification.

Step 5: Electrophile Addition
  • Cool the Grignard solution to -78°C (or -40°C if solubility is an issue).

  • Add Acetone (1.2 equiv based on titrated value) diluted in 2-MeTHF slowly.

  • Allow to warm to Room Temperature (RT) overnight.

  • Quench: Pour into saturated NH4Cl (aq) at 0°C.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a solid white block during Grignard formation.

  • Diagnosis: Massive Wurtz coupling (Dimerization). The white solid is likely the bibenzyl impurity and MgCl2 salts precipitating.

  • Fix:

    • Switch Solvent: Move from pure THF to Diethyl Ether or 2-MeTHF.

    • Increase Dilution: Double the solvent volume.

    • Slow Down: The addition of the halide must be slower than the rate of Grignard formation.

Q2: The Grignard reaction won't start (Iodine color persists).

  • Diagnosis: Passivated Magnesium surface or wet solvent.

  • Fix:

    • Mechanical Activation: Stop the stirrer, crush the Mg turnings with a glass rod (carefully!) to expose fresh metal.

    • Turbo-Charge: Add 0.1 mL of DIBAL-H or a few drops of 1,2-dibromoethane (entrainment method).

    • Heat Spike: Apply a localized heat gun blast to just the Mg spot to kickstart the radical mechanism.

Q3: I obtained the product, but it contains a "toluene" impurity that I can't separate.

  • Diagnosis: Protonation of the Grignard reagent. The "toluene" is 3-fluoro-4-methyltoluene, formed when your Grignard hit water.

  • Fix:

    • Check your inert gas lines for leaks.

    • Dry your Acetone. Acetone is hygroscopic; if it wasn't dried over molecular sieves, it added water to your reaction.

Q4: Can I avoid the Benzyl Grignard entirely?

  • Alternative Route: Yes. If the benzyl halide is too unstable:

    • Start with Methyl (3-fluoro-4-methylphenyl)acetate (Ester).

    • React with 2.2 equivalents of Methylmagnesium Bromide (MeMgBr) .

    • This performs a double-addition to the ester to yield the same tertiary alcohol. MeMgBr is commercially available and much more stable.

Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Initiation Reaction won't start? Start->Initiation Solid Solid White Mass? Start->Solid LowYield Low Yield / Impurities? Start->LowYield CheckWater Check Solvent Water Content Initiation->CheckWater Entrainment Use 1,2-Dibromoethane or DIBAL-H Initiation->Entrainment Wurtz Wurtz Coupling Detected Solid->Wurtz Titration Did you Titrate? LowYield->Titration FixWurtz 1. Switch to 2-MeTHF 2. Lower Temp (0°C) 3. Slower Addition Wurtz->FixWurtz Adjust Adjust Acetone Equivs Titration->Adjust No DryAcetone Dry Acetone over Sieves Titration->DryAcetone Yes

Figure 2: Diagnostic workflow for common synthesis failures.

References & Grounding

  • Knochel Titration Protocol:

    • Krasovskiy, A., & Knochel, P. (2006).[4][5] A convenient titration method for organometallic zinc, magnesium, and lanthanide reagents.[4][5][6] Synthesis, 2006(05), 0890-0891.

  • Suppression of Wurtz Coupling in Benzyl Grignards:

    • BenchChem Technical Guide: Preventing the formation of Wurtz coupling products in Grignard reactions.

  • Solvent Effects (2-MeTHF vs THF):

    • Ayala, C. E., et al. (2012). Grignard Reactions in 2-Methyltetrahydrofuran. Organic Process Research & Development.

End of Ticket. For further assistance, please upload your LCMS raw data to the portal.

Sources

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a tertiary alcohol. Our focus is on improving reaction yield and purity through a detailed understanding of the underlying chemistry and meticulous experimental technique.

Introduction: The Grignard Approach

The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is most effectively achieved via a Grignard reaction. This cornerstone of organic synthesis involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound.[1][2][3] In this specific case, the reaction proceeds by adding 3-fluoro-4-methylphenylmagnesium bromide to acetone.[4] Subsequent acidic workup yields the desired tertiary alcohol.[5][6]

While the reaction is robust, achieving high yields requires careful attention to detail, as Grignard reagents are highly sensitive to environmental conditions and prone to side reactions.[7][8] This guide will walk you through potential pitfalls and provide actionable solutions to maximize your synthetic success.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Tertiary Alcohol

Q: My reaction has resulted in a very low yield, or I've isolated no product at all. What are the most likely causes?

A: This is a frequent issue in Grignard synthesis, and it almost always points to problems with the Grignard reagent itself or the reaction conditions.

  • Cause A: Presence of Moisture or Other Protic Sources.

    • Explanation: Grignard reagents are potent bases and will readily react with any acidic protons present in the reaction mixture.[7][9] Water is the most common culprit, but alcohols or even acidic functional groups on your starting materials can "quench" the Grignard reagent, rendering it inactive.[8] This is often the primary reason for reaction failure.

    • Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[7] Solvents must be anhydrous.[5][9] Use freshly opened bottles of anhydrous ether or THF, or distill them from an appropriate drying agent.

  • Cause B: Poor Quality or Inactive Magnesium.

    • Explanation: Magnesium turnings can develop an oxide layer on their surface, which prevents the reaction with the alkyl halide to form the Grignard reagent.[10]

    • Solution: Use fresh, shiny magnesium turnings.[11] If the magnesium appears dull, you can activate it by gently crushing it with a mortar and pestle to expose a fresh surface.[12] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help initiate the reaction.[2][10]

  • Cause C: Incomplete Formation of the Grignard Reagent.

    • Explanation: The reaction between 1-bromo-3-fluoro-4-methylbenzene and magnesium may not have gone to completion. The reactivity of organic halides follows the trend I > Br > Cl >> F. While the bromide is suitable, ensuring complete conversion is crucial.

    • Solution: After initiation, ensure the reaction mixture is stirred and gently refluxed for a sufficient period to allow for complete formation of the Grignard reagent.[13] The disappearance of the magnesium metal is a good visual indicator.

Problem 2: The Reaction Stalls or Fails to Initiate

Q: I've combined my reagents, but the reaction doesn't seem to be starting. What should I do?

A: Difficulty in initiating the Grignard reaction is a common hurdle.

  • Explanation: The formation of the Grignard reagent is an exothermic process, and a lack of heat generation or visual cues like bubbling or a cloudy appearance indicates the reaction has not started.[8][9] This is often due to the passivating oxide layer on the magnesium.

  • Solution:

    • Activation: As mentioned above, add a small iodine crystal or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is a good sign of initiation.[2]

    • Gentle Heating: Gently warm a small spot of the flask with a heat gun.[2] Be cautious, as the reaction can become vigorous once it starts.

    • Sonication: Using an ultrasonic bath can sometimes help to initiate the reaction by cleaning the magnesium surface.

    • Concentrated Reagent: Add a small amount of your 1-bromo-3-fluoro-4-methylbenzene solution directly to the magnesium without too much solvent to increase the local concentration.

Problem 3: Isolation of Byproducts Instead of the Desired Alcohol

Q: My analysis shows significant byproducts. What are they, and how can I avoid them?

A: Several side reactions can compete with the desired nucleophilic addition.

  • Byproduct A: 1,1'-bi(3-fluoro-4-methylphenyl) (Wurtz Coupling Product).

    • Explanation: The Grignard reagent can react with the unreacted 1-bromo-3-fluoro-4-methylbenzene in a Wurtz-type coupling reaction.[7][14] This is more likely at higher concentrations and temperatures.

    • Solution: Add the 1-bromo-3-fluoro-4-methylbenzene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[14] Ensure the reaction does not become too hot.

  • Byproduct B: 3-Fluoro-4-methyltoluene (Protonated Grignard Reagent).

    • Explanation: This is a clear indication that your Grignard reagent was quenched by a proton source, most likely water.[7]

    • Solution: Re-evaluate and improve your anhydrous technique as described in Problem 1.

  • Byproduct C: 2-Propanol (from Reduction of Acetone).

    • Explanation: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, by transferring a β-hydride.[2][15] While 3-fluoro-4-methylphenylmagnesium bromide does not have β-hydrogens, impurities in your reagents could potentially lead to reduction.

    • Solution: Ensure the purity of your starting materials. Running the reaction at a lower temperature can also favor nucleophilic addition over reduction.[7]

  • Byproduct D: Unreacted Acetone (from Enolization).

    • Explanation: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate which will be converted back to the ketone upon workup.[7][15]

    • Solution: Add the acetone slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[7]

Frequently Asked Questions (FAQs)

Q1: Is it better to use diethyl ether or tetrahydrofuran (THF) as the solvent?

A1: Both are excellent solvents for Grignard reactions. THF is a better coordinating solvent and can be beneficial for forming Grignard reagents from less reactive halides.[10] For aryl bromides, diethyl ether is generally sufficient and its lower boiling point (35 °C) makes it easier to maintain a gentle reflux during reagent formation.[2]

Q2: Should I make my own Grignard reagent or can I buy it?

A2: While some simple Grignard reagents are commercially available, 3-fluoro-4-methylphenylmagnesium bromide is less common. Preparing it fresh in situ is standard practice and often more reliable, as the concentration of commercial Grignard reagents can degrade over time.[7]

Q3: How can I be sure of the concentration of my freshly prepared Grignard reagent?

A3: For precise stoichiometry, it is best practice to titrate the Grignard reagent before adding the ketone.[7] A common method involves titration against a solution of iodine in THF until the brown color disappears.

Q4: What is the best way to quench the reaction and work up the product?

A4: A careful aqueous workup is critical to maximize your isolated yield.[8] Slowly pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[7][8] This is generally preferred over strong acids like HCl, which can sometimes promote dehydration of the tertiary alcohol product.[7][16]

Q5: My final product is an oil. How can I best purify it?

A5: After the workup and extraction with an organic solvent, the crude product can be purified. Column chromatography on silica gel is a common and effective method for removing polar and non-polar impurities.[17] Alternatively, distillation under reduced pressure can be used if the product is thermally stable.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium TurningsHigh Purity, Grignard Gradee.g., Sigma-AldrichMust be dry and have a shiny surface.[2][11]
1-Bromo-3-fluoro-4-methylbenzeneAnhydrous, >98%e.g., Sigma-AldrichEnsure dryness before use.
AcetoneAnhydrous, >99.5%e.g., Sigma-AldrichUse from a freshly opened bottle.
Diethyl Ether (or THF)Anhydrous, <50 ppm H₂Oe.g., Sigma-AldrichUse freshly opened or distilled solvent.[9]
IodineCrystale.g., Sigma-AldrichFor initiation of Grignard formation.[2]
Saturated Aqueous Ammonium Chloride (NH₄Cl)------For quenching.[7]
Step-by-Step Procedure

Part 1: Formation of 3-Fluoro-4-methylphenylmagnesium Bromide

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.[7]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.[2]

  • Reagent Preparation: In the addition funnel, prepare a solution of 1-bromo-3-fluoro-4-methylbenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.[2] If it does not start, gently warm the flask with a heat gun.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.

Part 2: Reaction with Acetone and Workup

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Acetone Addition: Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent. A precipitate will likely form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold, saturated aqueous solution of ammonium chloride.[7][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.

Visualizing the Process

Reaction Workflow

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction and Workup A 1. Assemble and Dry Glassware B 2. Add Mg Turnings and Iodine Crystal A->B C 3. Add 1-bromo-3-fluoro-4-methylbenzene in Ether B->C D 4. Initiate and Reflux C->D E 5. Cool Grignard Reagent to 0°C D->E Fresh Grignard Reagent F 6. Add Acetone Solution Dropwise E->F G 7. Warm to RT and Stir F->G H 8. Quench with aq. NH4Cl G->H I 9. Extract with Ether H->I J 10. Wash, Dry, and Concentrate I->J K 11. Purify via Column Chromatography J->K

Caption: Experimental workflow for the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.

Troubleshooting Logic

G Start Low Yield? CheckMoisture Check for Moisture Sources (Glassware, Solvents) Start->CheckMoisture CheckMg Assess Magnesium Quality (Oxide Layer) Start->CheckMg CheckInitiation Verify Reaction Initiation (Heat, Color Change) Start->CheckInitiation CheckSideReactions Analyze for Byproducts (Wurtz, Reduction, Enolization) Start->CheckSideReactions SolutionMoisture Flame-dry glassware, use anhydrous solvents CheckMoisture->SolutionMoisture SolutionMg Activate Mg (Crush, Iodine, Heat) CheckMg->SolutionMg SolutionInitiation Use Initiators, Gentle Warming CheckInitiation->SolutionInitiation SolutionSideReactions Optimize Conditions (Temp, Addition Rate) CheckSideReactions->SolutionSideReactions

Caption: Troubleshooting decision tree for low-yield Grignard reactions.

References

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Journal of Chemical Education. (1990). Grignard Synthesis of Various Tertiary Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • Weiss, H. M. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(1), 76. [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Filo. (2025, November 16). The product formed when acetone is treated with phenyl magnesium bromide. Retrieved from [Link]

  • Chegg. (2022, March 7). Solved 7. The formation of a Grignard reagent from. Retrieved from [Link]

  • Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • Google Patents. (2016, April 21). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • PMC. (n.d.). 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • Vedantu. (n.d.). Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE. Retrieved from [Link]

  • Quora. (2020, November 23). How does the mechanism for reaction of acetone with ethyl magnesium bromide followed by acid hydrolysis take place?. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylmagnesium bromide addition reaction to acetone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

Sources

Optimization

Side reactions in the synthesis of fluorinated tertiary alcohols and their prevention

The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes troubleshooting real-world failures over textbook theory, focusing on the synthesis of Fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes troubleshooting real-world failures over textbook theory, focusing on the synthesis of Fluorinated Tertiary Alcohols —a critical motif in modern drug design (e.g., Efavirenz, SARM ligands).

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: F-OH-SYNTH-001 Status: Active

📋 Executive Summary

Synthesizing fluorinated tertiary alcohols presents a unique paradox: the fluorine atoms that make the final product metabolically stable render the synthetic intermediates highly reactive and prone to decomposition.

Primary Failure Modes:

  • Carbene Decomposition: Instability of the

    
     anion during nucleophilic trifluoromethylation.
    
  • Enolization vs. Addition: The "pKa Trap" when adding nucleophiles to fluorinated ketones.

  • HF Elimination: The silent product killer during silica gel purification.

🛠 Module A: Nucleophilic Trifluoromethylation (Ruppert-Prakash Route)

Standard Protocol: Addition of


 to a ketone using a fluoride initiator (TBAF/CsF).[1][2]
🧠 The Mechanism & Failure Points

The reaction relies on the generation of a pentacoordinate silicon species. If the catalytic cycle is interrupted, the


 anion collapses into difluorocarbene (

), leading to side products and low yields.

RuppertPrakash Start Ketone + TMS-CF3 Pentacoord Pentacoordinate Si Intermediate Start->Pentacoord Activation Initiator F- Initiator (TBAF/CsF) Initiator->Pentacoord Alkoxide Fluorinated Alkoxide (Stable) Pentacoord->Alkoxide Path A: Nucleophilic Attack (Kinetic Control) Carbene Difluorocarbene (:CF2) + F- Pentacoord->Carbene Path B: Decomposition (High Temp/No Substrate) Product Silyl Ether Product Alkoxide->Product Silyl Transfer SideProds Side Products (Cyclopropanes/Polymers) Carbene->SideProds

Figure 1: Mechanistic bifurcation in Ruppert-Prakash reactions. Path A is desired; Path B occurs if the ketone is sterically inaccessible or the temperature is too high.

🔧 Troubleshooting Guide (FAQ Format)

Q1: My reaction turns yellow/brown, and I see no product. What happened? Diagnosis: Difluorocarbene Polymerization. If the


 anion is generated without an immediate electrophile (ketone) to trap it, it decomposes into difluorocarbene (

) and fluoride. The

polymerizes or reacts with solvent.
  • Solution: Ensure the ketone is present in the flask before adding the initiator. Do not premix

    
     and TBAF.
    
  • Protocol Adjustment: Cool to

    
    C or 
    
    
    
    C. The decomposition of
    
    
    is temperature-dependent.

Q2: I isolated the silyl ether, but it won't hydrolyze to the alcohol. Why? Diagnosis: The "Negative Fluorine Effect." The electron-withdrawing nature of the


 group stabilizes the Si-O bond, making it significantly more resistant to hydrolysis than non-fluorinated silyl ethers.
  • Solution: Mild acidic hydrolysis (e.g., citric acid) is often insufficient.

  • Validated Protocol: Use 1M HCl in THF at room temperature for 1–2 hours. If acid-sensitive, use TBAF (1.0 eq) in THF, but be wary of basicity-induced elimination (see Module C).

Q3: I see "Fluoroform" (


) in my NMR. Where did the proton come from? 
Diagnosis: Wet Solvent/Reagents. 
The 

anion is a "hard" nucleophile and an extremely strong base (

for

). It will strip protons from trace water faster than it attacks the ketone.
  • Solution: Use anhydrous THF (<50 ppm water). Dry the initiator (TBAF is hygroscopic; consider using anhydrous CsF or TBAT).

🛠 Module B: Organometallic Addition to Fluorinated Ketones

Standard Protocol: Adding a Grignard (


) or Lithiate (

) to a trifluoromethyl ketone (

).
📊 Comparative Analysis of Side Reactions
ObservationProbable CauseMechanistic InsightCorrective Action
Recovered Starting Material Enolization The

group increases the acidity of

-protons (

vs 25). Basic reagents act as bases, not nucleophiles.
Use Organocerium reagents (

). Cerium reagents are less basic but highly nucleophilic.
Secondary Alcohol Formation Reduction

-Hydride transfer from the Grignard reagent to the ketone.
Switch to Organolithiums (no

-hydrogens usually) or run at

C to favor kinetics of addition.
Loss of

Group
"Haloform" Cleavage The adduct forms a tetrahedral intermediate. If the

group is electron-rich, the

can be expelled as a leaving group.
Avoid "hard" nucleophiles if possible. Ensure low temp quenching to protonate the alkoxide before it collapses.
🧪 Protocol: The Organocerium Fix (Imamoto Method)

When Grignard reagents fail due to enolization, organocerium reagents are the gold standard.

  • Drying: Dry

    
     (
    
    
    
    C, high vacuum, 2h) to obtain a fine white powder (
    
    
    ). Crucial step: Incomplete drying kills the reagent.
  • Slurry: Suspend dried

    
     (1.5 eq) in THF and stir for 2h at RT.
    
  • Transmetallation: Cool to

    
    C. Add 
    
    
    
    or
    
    
    (1.5 eq). Stir 30 min.
  • Addition: Add the fluorinated ketone.

  • Result: The

    
     coordinates the carbonyl oxygen, activating it for attack while suppressing basicity.
    

🛠 Module C: Stability & Purification (The "Hidden" Killer)

Issue: Fluorinated tertiary alcohols are prone to E1/E2 elimination of HF, forming fluoro-olefins. This is often triggered by the slightly acidic nature of silica gel.

📉 The Elimination Pathway

Unlike typical alcohols, the


 bond weakens the adjacent 

bond stability, and the high electronegativity makes the

-protons acidic.

Elimination Substrate Fluorinated Tertiary Alcohol Carbocation Carbocation Intermediate Substrate->Carbocation Protonation (-H2O) AcidicSilica Acidic Site (Silica Gel) AcidicSilica->Substrate Catalysis Product Fluoro-Olefin (Impurity) Carbocation->Product -H+ (Elimination)

Figure 2: Acid-catalyzed dehydration/elimination on silica gel.

🛡 Prevention Protocol: Buffered Chromatography

Never purify a sensitive fluorinated tertiary alcohol on untreated silica.

  • The Triethylamine Wash: Pre-wash the silica column with a mobile phase containing 1% Triethylamine (

    
    ) .
    
  • The Eluent: Run the column with 0.1%

    
     in the eluent system (e.g., Hexanes/EtOAc + 0.1% 
    
    
    
    ).
  • Alternative: Use Neutral Alumina instead of silica gel.

📚 References

  • Prakash, G. K. S. ; Krishnamurti, R.; Olah, G. A.[3] "Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent." J. Am. Chem. Soc.[3][4]1989 , 111, 393–395.[3] Link

  • Ruppert, I. ; Schlich, K.; Volbach, W. "Die ersten CF3-substituierten Organyl(chlor)silane." Tetrahedron Lett.1984 , 25, 2195–2198. Link

  • Imamoto, T. ; Sugiura, Y.; Takiyama, N. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Lett.1984 , 25, 4233–4236. Link

  • Singh, R. P. ; Shreeve, J. M.[3] "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Tetrahedron2000 , 56, 7613–7632. Link

  • Turlington, M. ; Yue, J.; Yu, X-Q.; Pu, L. "Recent advances in the catalytic asymmetric synthesis of trifluoromethyl-containing alcohols." Chem. Soc. Rev.2020 , 49, 1682-1725. Link

End of Technical Support Guide. For specific reagent inquiries, contact the synthesis lab manager.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol. This tertiary benzylic alcohol, often synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol. This tertiary benzylic alcohol, often synthesized via Grignard addition to a ketone precursor, presents a unique set of purification challenges stemming from its structural properties. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Hurdles

This section directly addresses specific issues encountered during the purification of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.

Question 1: My post-reaction crude product has very low purity and contains multiple byproducts. What went wrong?

Answer: Low purity after the initial work-up almost always points to issues within the synthesis step, which for this molecule is commonly a Grignard reaction. The Grignard reagent is a powerful nucleophile but also a very strong base, making the reaction highly sensitive to reaction conditions.

Potential Causes & Solutions:

  • Presence of Water: Grignard reagents react rapidly with acidic protons, especially from water.[1] This quenches the reagent, reducing yield and creating alkane byproducts.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Impure Starting Materials: Impurities in the magnesium or the organic halide can instigate side reactions, such as Wurtz coupling, which can also lead to a dark brown or black reaction mixture.

    • Solution: Use high-purity magnesium turnings and freshly distilled organic halides.

  • Side Reactions of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[2] This results in the recovery of the starting ketone after workup.

    • Solution: While less common with the likely precursors for this specific molecule, slow addition of the Grignard reagent at a low temperature can favor the desired nucleophilic addition over enolization.

dot

Start Crude Product (Low Purity) Cause1 Synthesis Issue: Grignard Reaction Start->Cause1 Likely Cause SubCause1a Moisture Present Cause1->SubCause1a SubCause1b Impure Reagents Cause1->SubCause1b SubCause1c Side Reactions (e.g., Enolization) Cause1->SubCause1c Solution1a Use Anhydrous Techniques SubCause1a->Solution1a Solution Solution1b Use High-Purity Materials SubCause1b->Solution1b Solution Solution1c Control Reaction Temperature SubCause1c->Solution1c Solution

Caption: Troubleshooting workflow for low-purity crude product.

Question 2: I'm struggling to remove the unreacted ketone (3-fluoro-4-methylacetophenone) using column chromatography. Why is it so difficult?

Answer: The primary challenge here is polarity. Your target molecule, a tertiary alcohol, and the starting ketone have relatively similar polarities, which can lead to poor separation (co-elution) on standard silica gel chromatography. The fluorine atom also introduces unique electronic properties that can affect interactions with the stationary phase.

Solutions:

  • Optimize Flash Chromatography:

    • Shallow Gradient: Avoid steep increases in the polar solvent (e.g., ethyl acetate). A long, shallow gradient from a low starting polarity (e.g., 2% EtOAc in Hexane) to a slightly higher one (e.g., 15% EtOAc) will provide better resolution.

    • Solvent System Modification: Adding a small amount of a different solvent, like dichloromethane (DCM), can alter the selectivity and improve separation. Experiment with ternary mixtures like Hexane/DCM/EtOAc.

  • Consider a Fluorinated Stationary Phase:

    • For challenging separations of fluorinated compounds, specialized HPLC columns with fluorinated stationary phases can offer unique selectivity.[3][4] These phases can engage in dipole-dipole interactions and fluorous-fluorous interactions that are not present with standard C18 or silica columns, potentially resolving your co-eluting compounds.[3][5] While often used in HPLC, preparative columns with these phases are available.

ParameterStandard Silica GelFluorinated Phase (HPLC)
Primary Interaction Adsorption (polar interactions)Dipole-dipole, π-π, fluorous
Typical Eluent Hexane / Ethyl AcetateAcetonitrile / Water, Methanol / Water
Selectivity Driver Differences in polarityDifferences in polarity and fluorine content
Best For General purpose purificationSeparating isomers, halogenated compounds

Question 3: My purified product is a persistent oil and refuses to crystallize. How can I obtain a solid?

Answer: Failure to crystallize is a common issue for tertiary benzylic alcohols, which can have awkward packing shapes and be prone to forming amorphous glasses.[6] This is often exacerbated by trace impurities or residual solvent.

Step-by-Step Crystallization Protocol:

  • Ensure High Purity: First, confirm the purity of your oily product is >98% by GC or NMR. Impurities are the most common inhibitors of crystallization. If necessary, re-purify a small batch by preparative chromatography.

  • Select an Appropriate Solvent System: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] For this molecule, consider systems like:

    • Heptane or Hexane (as the anti-solvent)

    • Toluene

    • Small amounts of Ethyl Acetate or Diethyl Ether to aid initial dissolution.

  • Induce Crystallization:

    • Dissolve the oil in a minimal amount of a suitable hot solvent (e.g., Toluene).

    • Slowly add a non-polar anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly cloudy.

    • Add a single drop of the first solvent to clarify the solution.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C) undisturbed.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • "Seeding" the solution with a previously obtained pure crystal is the most reliable method.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity and identity of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol? A1: A combination of techniques is recommended for full characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Critically, ¹⁹F NMR is essential to verify the presence and chemical environment of the fluorine atom and to detect any fluorinated impurities.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this will confirm the molecular weight and provide information on fragmentation patterns, which is useful for impurity identification.[8][9]

  • HPLC: High-Performance Liquid Chromatography with a UV or Diode Array Detector (DAD) is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage).[8][10]

Q2: Can the product be purified by distillation? A2: While possible under high vacuum, it is generally not recommended. Tertiary benzylic alcohols are susceptible to acid-catalyzed dehydration at elevated temperatures.[11][12] Any trace acidic residue from the workup could cause the alcohol to eliminate water, forming the corresponding alkene impurity. Chromatography and crystallization are safer and more effective methods.

Q3: My product appears to degrade over time in storage. How can I prevent this? A3: Degradation is likely due to slow, acid-catalyzed dehydration or oxidation. Ensure the final product is free of any acidic residues by including a dilute sodium bicarbonate wash in your workup. For long-term storage, keep the material as a solid if possible, under an inert atmosphere (Argon or Nitrogen), and at a low temperature (e.g., <4°C).

dot

Crude Crude Product Chrom Flash Column Chromatography (e.g., Hex/EtOAc) Crude->Chrom Purity1 Purity Check 1 (TLC, GC-MS) Chrom->Purity1 Repurify Re-purify or Use Prep-HPLC Purity1->Repurify Purity <98% Cryst Crystallization (e.g., Toluene/Heptane) Purity1->Cryst Purity >98% Repurify->Purity1 Purity2 Purity Check 2 (HPLC, NMR) Cryst->Purity2 Final Pure Solid Product (>99%) Purity2->Final Purity >99% & Solid Fail Product is an Oil or Impure Purity2->Fail Fails Spec Fail->Cryst Attempt Recrystallization

Sources

Optimization

Removing impurities from the crude product of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

This technical guide is structured as a specialized support center resource for researchers synthesizing 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol . This tertiary alcohol is a critical structural motif, often servi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource for researchers synthesizing 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol . This tertiary alcohol is a critical structural motif, often serving as a key intermediate in the synthesis of androgen receptor antagonists (similar to the Enzalutamide scaffold) and other fluorinated bioactive molecules.

Subject: Troubleshooting Impurities in 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist[1]

Executive Summary & Molecule Context

The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol typically involves the addition of a nucleophile (e.g., methylmagnesium bromide or a lithiated species) to a precursor ester or ketone, or the addition of a 3-fluoro-4-methylbenzyl Grignard reagent to acetone.[1]

Because this is a tertiary benzylic-like alcohol , it presents two specific purification challenges:

  • Extreme Acid Sensitivity: It is prone to E1 elimination (dehydration) to form the styrenyl alkene.[1]

  • Persistent Non-Polar Byproducts: If synthesized via Grignard, Wurtz coupling dimers are common and difficult to separate.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is an oil, but it's supposed to be a solid. TLC shows a fast-moving spot."[1]

Diagnosis: You likely have Wurtz Coupling Impurities (Homocoupling).[1] If you generated the Grignard reagent in situ from 3-fluoro-4-methylbenzyl chloride/bromide, the radical nature of the magnesium surface reaction often produces the dimer: 1,2-bis(3-fluoro-4-methylphenyl)ethane .[1] This non-polar impurity depresses the melting point, causing the product to "oil out."

Corrective Protocol: The "Hydrocarbon Wash" Since the target molecule contains a polar hydroxyl group and the impurity is a greasy hydrocarbon, you can exploit solubility differences.

  • Concentrate: Remove reaction solvents (THF/Ether) completely.

  • Trituration: Add cold Hexanes or Pentane (approx. 5-10 mL per gram of crude).

  • Sonication: Sonicate for 5-10 minutes. The non-polar dimer will dissolve, while the polar tertiary alcohol should remain as a solid or a distinct viscous lower phase.

  • Filtration/Decantation: Filter the solid or decant the supernatant.[1]

  • Validation: Check the supernatant by TLC.[1] It should be enriched with the high-Rf (non-polar) spot.[1]

Expert Insight: "Never try to distill this mixture to remove the dimer. The boiling points are too high, and the heat will dehydrate your alcohol before the dimer distills."

Issue 2: "I see a new impurity appearing during the workup or rotary evaporation."

Diagnosis: Acid-Catalyzed Dehydration (Alkene Formation). Tertiary alcohols attached to a benzylic spacer are electronically primed for dehydration.[1][2] Even weak acids (or acidic silica gel) can protonate the alcohol, leading to the loss of water and formation of 1-(3-fluoro-4-methylphenyl)-2-methylprop-1-ene .[1]

Corrective Protocol: Buffered Quench & Base-Washed Silica [1]

  • Quenching: Never use HCl or H₂SO₄ to quench the reaction.[1] Use Saturated Aqueous Ammonium Chloride (NH₄Cl) at 0°C.[1]

  • Drying: If using silica gel for chromatography, pre-treat the column with 1% Triethylamine (Et₃N) in Hexanes to neutralize acidic sites.

  • Thermal Safety: Do not exceed 40°C on the rotary evaporator water bath.

Issue 3: "There is a persistent yellow color that won't go away."[1]

Diagnosis: Trace Iodide or Conjugated Oligomers. If Methyl Iodide was used (or Iodine to initiate Mg), trapped iodine causes yellowing. Alternatively, trace dehydration products (alkenes) can oligomerize over time.

Corrective Protocol: Thiosulfate Wash [1]

  • Dissolve crude in Ethyl Acetate.[1]

  • Wash with 10% Sodium Thiosulfate (Na₂S₂O₃) solution.[1] This reduces volatile iodine (

    
    ) to water-soluble iodide (
    
    
    
    ).[1]
  • Wash with Brine, dry over Na₂SO₄ (anhydrous), and concentrate.

Visualizing the Impurity Landscape

The following diagram illustrates the formation pathways of the primary impurities during the Grignard synthesis route.

ImpurityPathways Start Start: 3-Fluoro-4-methylbenzyl Halide Grignard Intermediate: Grignard Reagent Start->Grignard + Mg / THF Target Target: Tertiary Alcohol (Polar) Grignard->Target + Acetone Wurtz Impurity A: Wurtz Dimer (Non-Polar / High Rf) Grignard->Wurtz Radical Homocoupling (Side Reaction) Alkene Impurity B: Dehydrated Alkene ( elimination product) Target->Alkene Acidic Workup / Heat (- H2O)

Caption: Figure 1. Reaction pathways showing the origin of the Wurtz dimer (during reagent formation) and the Alkene impurity (during workup/purification).

Comparative Data: Purification Methods

MethodEffectiveness (Target)Risk FactorRecommendation
Distillation LowHigh : Thermal dehydration is almost guaranteed at required temps.[1]Avoid unless high vacuum (<0.1 mmHg) is available.[1]
Acid-Base Extraction N/ANeutral: The alcohol is not acidic/basic enough for selective extraction.[1]Not applicable for this neutral alcohol.[1]
Trituration (Hexane) High Low: Excellent for removing non-polar Wurtz dimers.[1]Primary Method for crude cleanup.[1]
Silica Chromatography MediumMedium: Acidic silica causes degradation.[1]Use only with 1% Et₃N buffer.[1]

Detailed Experimental Protocol: Buffered Purification

Use this protocol if Trituration fails to yield >98% purity.[1]

Reagents:

  • Crude 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol[1]

  • Silica Gel (230-400 mesh)[1]

  • Triethylamine (Et₃N)[1][3]

  • Hexanes / Ethyl Acetate[1][4][5]

Step-by-Step:

  • Slurry Preparation: Prepare a silica slurry using Hexanes + 1% Et₃N .[1] Let it sit for 15 minutes to neutralize active acidic sites on the silica surface [1].

  • Loading: Dissolve the crude oil in a minimum amount of Hexanes:EtOAc (9:1). Load gently onto the column.

  • Elution Gradient:

    • Fraction A (100% Hexanes): Elutes the Wurtz Dimer and non-polar halides.[1]

    • Fraction B (5-10% EtOAc in Hexanes):[1] Elutes the Dehydrated Alkene (if present).[1]

    • Fraction C (20-30% EtOAc in Hexanes):[1] Elutes the Target Tertiary Alcohol .[1]

  • Monitoring: Use TLC (stained with PMA or KMnO₄, as UV might be weak for the alcohol). The alcohol will stain strongly; hydrocarbons will not stain well with KMnO₄.

  • Concentration: Combine Fraction C. Evaporate solvent at <35°C under vacuum.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for neutralizing silica gel).

  • BenchChem. (2025).[1][2][6] Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis. Retrieved from

  • ChemicalBook. (2016).[1] Enzalutamide Intermediate Synthesis and Impurities. Retrieved from [1]

  • World Intellectual Property Organization. (2011).[1] Patent WO2011106570: Diarylhydantoin compounds (Enzalutamide) and methods of synthesis. (Describes the general handling of fluorinated phenyl-alkyl-alcohol intermediates).

Sources

Troubleshooting

Impact of solvent and temperature on Grignard reaction yield for fluorinated compounds

Welcome to the Technical Support Center for the synthesis and handling of fluorinated Grignard reagents. Fluorinated compounds—particularly those containing trifluoromethyl (-CF₃) or polyfluorophenyl groups—present uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of fluorinated Grignard reagents. Fluorinated compounds—particularly those containing trifluoromethyl (-CF₃) or polyfluorophenyl groups—present unique thermodynamic and kinetic challenges. Due to the high electronegativity of fluorine and the potential for explosive decomposition, standard Grignard protocols are often insufficient and highly dangerous.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols designed for researchers and drug development professionals.

Part 1: Troubleshooting Guides & FAQs

Q1: My trifluoromethylphenyl Grignard reaction underwent a sudden, violent exothermic decomposition. What caused this, and how can I prevent it?

A: The primary causes are high reagent concentration and the use of elemental magnesium (Mg⁰). Advanced Reactive System Screening Tool (ARSST) calorimetric data demonstrates that solutions of 2-trifluoromethylphenyl magnesium chloride at concentrations ≥ 1.1 M in Tetrahydrofuran (THF) are prone to highly exothermic decomposition [1]. The proximity of the organomagnesium center activates the adjacent C-F bonds. If the heat generated by the reaction is not absorbed by a sufficient volume of solvent, the temperature rapidly spikes (peak rates >200 °C/min), leading to the destruction of the -CF₃ group, rapid elimination of fluoride ions, and potentially fatal detonations [1, 2].

  • Corrective Action: Dilute the reaction. ARSST profiles show that reducing the concentration to 0.5–0.6 M provides enough solvent thermal mass to safely absorb the heat of decomposition [1]. Furthermore, abandon the use of Mg⁰ turnings/powder. Highly activated Mg particles can trigger runaway side reactions. Instead, utilize Knochel’s halogen-magnesium exchange using isopropylmagnesium chloride (

    
    -PrMgCl) [2].
    
Q2: How does the choice of solvent impact the yield and stability of polyfluorophenyl Grignards?

A: Solvent polarity and coordinating ability directly dictate the stability of the transition state and the solubility of the resulting magnesium halide complex.

  • Tetrahydrofuran (THF): The industry standard. THF strongly coordinates to the magnesium center, stabilizing the highly electrophilic fluorinated Grignard species. However, loss of THF solvent contact (e.g., boiling dry) will immediately trigger a runaway reaction [2].

  • Diethyl Ether (Et₂O): While commonly used for standard Grignards, Et₂O is a weaker coordinating ligand. For polyfluorinated substrates, this often results in the precipitation of the Grignard reagent, sluggish initiation, and lower overall yields due to poor solubility of the intermediate complexes.

  • 2-Methyltetrahydrofuran (2-MeTHF): Offers a higher boiling point (80 °C) and better phase separation during aqueous workup. However, its increased steric bulk slightly reduces the reaction rate of the halogen-metal exchange compared to THF.

Q3: I am losing significant yield to homocoupling (Wurtz-type) and elimination byproducts. How should I optimize the temperature?

A: Fluorinated Grignards are highly prone to elimination (e.g., benzyne formation) if the temperature exceeds 0 °C. When the reaction temperature rises above 0 °C, the nucleophilic Grignard reagent can react with the generated product (e.g., a fluorinated aromatic ketone), or undergo self-elimination [3]. Maintaining the internal reaction temperature strictly between -40 °C and -5 °C during both the formation of the Grignard and the subsequent electrophile addition is critical to suppressing these pathways and maximizing yield [3].

Part 2: Quantitative Data Summaries

Table 1: Impact of Solvent and Concentration on Stability & Yield

Data synthesized from ARSST calorimetric evaluations and process safety reports for 2-trifluoromethylphenyl magnesium chloride [1, 2].

Solvent SystemReagent ConcentrationMax Safe Operating TempStability ProfileTypical Yield
THF 1.5 M< -10 °CCRITICAL DANGER (Exothermic runaway)N/A (Detonation risk)
THF 0.5 M – 0.6 M0 °CStable (Heat safely dissipated by solvent)85% – 90%
Diethyl Ether 0.5 M0 °CMarginal (Precipitation of complexes)40% – 60%
THF + LiCl 0.6 M0 °CHighly Stable (TurboGrignard complexation)88% – 95%
Table 2: Temperature vs. Yield for Trifluoromethylacetophenone Synthesis

Evaluating the electrophilic addition of the Grignard reagent to acetic anhydride [3].

Internal Reaction TempPrimary Byproduct ObservedIsolated Product Yield
+20 °C to +30 °CTertiary alcohols (Over-addition), Homocoupling38.1%
0 °CTrace tertiary alcohols72.0%
-10 °C to -5 °CNone (Clean conversion)83.0% - 87.0%

Part 3: Mechanistic and Workflow Visualizations

Caption: Mechanistic divergence of fluorinated Grignard reagents based on concentration and temperature.

Caption: Step-by-step safe operational workflow for synthesizing fluorinated Grignard reagents.

Part 4: Experimental Protocols

Safe Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Chloride

This self-validating protocol utilizes halogen-magnesium exchange to bypass the detonation risks associated with elemental magnesium [2].

Prerequisites & Safety: Ensure the fume hood blast shield is lowered. Do not exceed a final theoretical Grignard concentration of 0.6 M.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 100-mL, three-necked, round-bottom flask equipped with a Teflon-coated thermocouple probe, an inert gas (Argon) inlet, a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Substrate Loading: Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene (20.0 g, 68.3 mmol) and 35 mL of anhydrous THF. Causality check: This volume ensures the final concentration remains well below the 1.0 M danger threshold.

  • Cryogenic Cooling: Submerge the flask in an ice-salt water bath. Allow the internal temperature to stabilize at -5 °C.

  • Halogen-Metal Exchange: Load the addition funnel with a commercially titrated solution of

    
    -PrMgCl in THF (37.6 mL, 2 M, 75.2 mmol). Begin dropwise addition over 1 hour.
    
  • Self-Validating Temperature Control: Monitor the thermocouple continuously. Adjust the drip rate so that the internal reaction temperature never exceeds 0 °C . If the temperature reaches -1 °C, halt addition until the bath cools the mixture back to -5 °C.

  • Maturation: Once addition is complete, stir the resulting pale yellow solution for 30 minutes at 0 °C to ensure complete exchange.

  • Downstream Application: The reagent is now ready to be transferred via a double-ended needle (cannula) into a pre-cooled (-15 °C) solution of your chosen electrophile (e.g., acetic anhydride) [2, 3].

References

  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development (ACS). Available at:[Link]

  • An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of Trifluoromethylphenyl Grignard Reagents. Organic Syntheses. Available at:[Link]

  • Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone.Japan Patent Office (JP2019104702A).
Optimization

Strategies for minimizing the formation of byproducts in the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Executive Summary & Diagnostic Hub User Context: You are synthesizing 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (Target 3 ). The standard route involves generating the Grignard reagent from 3-fluoro-4-methylbenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Hub

User Context: You are synthesizing 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (Target 3 ). The standard route involves generating the Grignard reagent from 3-fluoro-4-methylbenzyl chloride (or bromide) 1 and reacting it with acetone .

The Problem: This specific scaffold presents a "perfect storm" for three distinct byproduct classes:

  • Wurtz Homocoupling: Benzyl halides are highly prone to dimerization during Grignard formation.

  • Enolization: Acetone contains acidic

    
    -protons, leading to proton transfer rather than nucleophilic addition.
    
  • Dehydration: The product is a tertiary alcohol capable of forming a conjugated styrene-like system upon exposure to trace acid.

Troubleshooting Decision Tree

Use the following logic flow to identify your specific failure mode before proceeding to the solution modules.

Troubleshooting Start Identify Impurity Profile Q1 Is the major impurity a non-polar solid/oil? Start->Q1 Result_Wurtz Diagnosis: Wurtz Dimer (1,2-bis(aryl)ethane) See Module A Q1->Result_Wurtz Yes (mass ~2x SM) Q2 Is the impurity an alkene (conjugated)? Q1->Q2 No Result_Dehyd Diagnosis: Elimination Product (Styrenyl derivative) See Module C Q2->Result_Dehyd Yes (M-18) Q3 Is starting material recovered (Ar-CH3)? Q2->Q3 No Result_Enol Diagnosis: Enolization/Quenching (Acetone acting as acid) See Module B Q3->Result_Enol Yes (Ar-CH3)

Figure 1: Diagnostic workflow for identifying the root cause of yield loss based on impurity profiling.

Module A: The "Wurtz" Trap (Grignard Formation)

The Issue: Benzyl halides are notorious for Wurtz homocoupling . The formed Grignard reagent (


) reacts with unreacted alkyl halide (

) to form the dimer

(1,2-bis(3-fluoro-4-methylphenyl)ethane). This is often the primary cause of low yields in benzyl systems.

Mechanistic Insight: The rate of coupling is second-order (dependent on the concentration of both


 and 

). Therefore, keeping the concentration of

near zero is critical.
Optimization Strategy
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Addition Rate Fast addition to refluxing MgStarvation Kinetics: Slow, dropwise addition over 2–4 hours.
Concentration 1.0 M - 2.0 MHigh Dilution: 0.2 M - 0.5 M to minimize intermolecular collisions.
Temperature Reflux (

THF)
Controlled:

to

(reduces

more than

).
Solvent THF (Standard)2-MeTHF or Diethyl Ether: THF often accelerates Wurtz coupling in benzyl systems.[1]

Key Protocol Adjustment: Do not add all the halide at once. Use a "Reverse Addition" mindset or high-dilution technique:

  • Cover Mg turnings with a minimal volume of solvent.[1]

  • Initiate with 5% of the halide solution.

  • Once initiated (exotherm/color change), add the remaining halide extremely slowly (1 drop/sec) while maintaining low temperature (

    
    ).
    

Technical Note: If Wurtz coupling remains persistent (>10%), switch to Rieke Magnesium (


) at 

. The highly reactive surface allows formation at temperatures too low for the coupling reaction to occur [1].

Module B: The Enolization vs. Addition Balance

The Issue: You are reacting the Grignard with acetone . Acetone possesses acidic


-protons (

). The Grignard reagent is a strong base. If basicity competes with nucleophilicity, you simply protonate the Grignard, reforming the starting toluene derivative (3-fluoro-4-methyltoluene) and creating the magnesium enolate of acetone.

The Solution: Increase the nucleophilicity of the organometallic species or decrease the basicity.

Advanced Protocol: Cerium(III) Chloride Mediation (Imamoto Method)

The addition of anhydrous


 suppresses enolization and promotes 1,2-addition [2].
  • Preparation: Dry

    
     at 
    
    
    
    under high vacuum (0.1 mmHg) for 2 hours to generate anhydrous
    
    
    .
  • Transmetallation: Stir the anhydrous

    
     in THF, then add your Grignard reagent at 
    
    
    
    . Stir for 30 mins.
    • Reaction:

      
      
      
  • Addition: Add acetone to this organocerium species at

    
    .
    
    • Why? Organoceriums are highly oxophilic (strong addition to carbonyls) but much less basic than Grignards, virtually eliminating the enolization side reaction.

Module C: Preventing Dehydration (Workup & Isolation)

The Issue: The product is a tertiary alcohol with a


-hydrogen on a benzylic carbon.
  • Structure:

    
    
    
  • Risk: In the presence of acid, the hydroxyl group protonates and leaves, forming a tertiary carbocation.[2] This cation rapidly eliminates a proton to form the conjugated alkene: 1-(3-Fluoro-4-methylphenyl)-2-methylprop-1-ene .

Visualizing the Pathway:

Dehydration Alcohol Tertiary Alcohol (Target) Cation Tertiary Carbocation (Intermediate) Alcohol->Cation + H+ / - H2O Acid H+ (Workup) Alkene Conjugated Alkene (Byproduct) Cation->Alkene - H+ (Fast)

Figure 2: Acid-catalyzed dehydration pathway.[3]

Critical Workup Adjustments
  • Avoid HCl: Never use

    
     or 
    
    
    
    to quench this reaction.
  • Use Ammonium Chloride: Quench with saturated aqueous

    
      at 
    
    
    
    . This buffers the pH to
    
    
    , which is safe.
  • Cold Processing: Keep the rotovap bath temperature below

    
     . Heat promotes elimination.
    
  • Base Wash: If trace acid is suspected, wash the organic layer with saturated

    
     before drying.
    
  • Stationary Phase: Avoid acidic silica gel during purification. Use neutralized silica (pre-treated with 1% Triethylamine) or basic alumina [3].

Step-by-Step Optimized Protocol

Reagents:

  • 3-Fluoro-4-methylbenzyl chloride (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Acetone (1.5 eq, dried over

    
    )
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or 2-MeTHF.
    

Procedure:

  • Activation: Flame-dry a 3-neck flask under

    
    . Add Mg turnings. Activate mechanically (stir dry for 10 min) or chemically (small crystal of 
    
    
    
    ).
  • Initiation: Add just enough

    
     to cover Mg. Add 5% of the benzyl chloride. Wait for decolorization of iodine and mild reflux (initiation).[1][4]
    
  • Grignard Formation (The Anti-Wurtz Step):

    • Dilute the remaining benzyl chloride in

      
       (1:5 ratio).
      
    • Cool the reaction flask to

      
       .
      
    • Add the halide solution dropwise over 2 hours .

    • Stir at

      
       for an additional 30 mins.
      
  • Addition:

    • Cool flask to

      
        (ice/salt bath).
      
    • Add dry acetone (diluted 1:1 in

      
      ) dropwise.
      
    • Allow to warm to room temperature slowly over 1 hour.

  • Quench (The Anti-Dehydration Step):

    • Pour reaction mixture into ice-cold saturated

      
       .
      
    • Extract with EtOAc. Wash with Brine.

    • Dry over

      
       (Avoid 
      
      
      
      if it is slightly acidic, though usually fine).
    • Concentrate at

      
      .
      

Frequently Asked Questions (FAQs)

Q: I see a spot on TLC that moves much faster than my product. What is it? A: This is likely the Wurtz dimer (1,2-bis(3-fluoro-4-methylphenyl)ethane). It is non-polar and runs near the solvent front. If this is the major product, your addition rate was too fast or concentration too high.

Q: Can I use the commercially available Grignard if I can find it? A: Yes, but check the titer. Benzyl Grignards degrade over time (even in the bottle) due to slow Wurtz coupling. Always titrate before use.

Q: My product turned into an oil that smells like styrene (plastic-like). Why? A: You likely dehydrated the alcohol. Did you use HCl for the workup? Or did you heat the crude oil too high during evaporation? Re-run the reaction and strictly use


 quench and keep the water bath tepid.

Q: Would reacting the Aryl Grignard with Isobutylene Oxide be better? A: Excellent question. Reacting (3-Fluoro-4-methylphenyl)magnesium bromide with isobutylene oxide (2,2-dimethyloxirane) theoretically yields the same carbon skeleton. However, epoxide opening usually occurs at the less substituted carbon, which would yield the primary alcohol (


) rather than your target tertiary alcohol. The Benzyl Grignard + Acetone route is structurally necessary for the 

connectivity.

References

  • Rieke, R. D., & Bales, S. E. (1974). Activated metals.[1][5] IV. Preparation and reactions of highly reactive magnesium metal. Journal of the American Chemical Society, 96(6), 1775–1781. Link

  • Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • BenchChem Technical Support. (2025). Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis. Link

  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.

Sources

Troubleshooting

Addressing low conversion rates in the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Welcome to the technical support center for the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this synthesis. We will explore the common pitfalls in the Grignard-based approach to this tertiary alcohol and provide field-proven solutions to optimize your reaction outcomes.

The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is most commonly achieved via a Grignard reaction, a powerful method for forming carbon-carbon bonds.[1][2] This pathway involves the reaction of an organomagnesium halide (a Grignard reagent) with a ketone. Specifically, the Grignard reagent derived from 1-bromo-3-fluoro-4-methylbenzene is reacted with acetone to yield the desired tertiary alcohol after an aqueous workup.[3][4]

While robust, the Grignard reaction is notoriously sensitive to experimental conditions. Low yields often stem from issues during the formation of the Grignard reagent itself or from competing side reactions during its subsequent addition to the ketone.[5][6] This guide provides a structured, question-and-answer approach to troubleshoot and resolve these common issues.

Part 1: Troubleshooting Guide

This section directly addresses specific experimental failures. Each question represents a common problem encountered in the laboratory, followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Problem Area 1: Grignard Reagent Formation

The successful formation of the 3-fluoro-4-methylphenylmagnesium bromide is the most critical step. Failure here will inevitably lead to a failed synthesis.

Q1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What should I do?

Failure to initiate is the most frequent challenge in Grignard synthesis. It is almost always due to a passivated magnesium surface or the presence of atmospheric moisture.[7]

Causality & Solutions:

  • Passivated Magnesium Surface: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the insertion of magnesium into the carbon-halogen bond.[7]

    • Mechanical Activation: Before setting up the reaction, briefly grind the magnesium turnings in a dry mortar and pestle. This exposes a fresh, unoxidized metal surface.[8]

    • Chemical Activation: The most common method is to add a small crystal of iodine (I₂) to the flask containing the magnesium and anhydrous ether.[7] The iodine reacts with the magnesium surface, and the disappearance of the brown iodine color is a strong indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[9]

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[10][11] This acid-base reaction forms 4-fluoro-3-methyltoluene, consuming the reagent.[10]

    • Rigorous Drying of Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under a high vacuum and cooled under an inert atmosphere (argon or nitrogen).[5][7]

    • Anhydrous Solvents: Use freshly opened, anhydrous grade diethyl ether or tetrahydrofuran (THF). If the solvent quality is uncertain, it should be distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[10]

    • Inert Atmosphere: The reaction must be conducted under a positive pressure of dry argon or nitrogen from start to finish.[12]

Q2: The reaction initiated, but the yield is still poor, and I observe a significant amount of a high-boiling byproduct. What is happening?

This often points to a side reaction known as Wurtz coupling, where the Grignard reagent reacts with the remaining aryl halide starting material.[5][13]

Causality & Solutions:

  • Wurtz Coupling: The nucleophilic Grignard reagent (Ar-MgBr) can attack the electrophilic carbon of an unreacted aryl halide molecule (Ar-Br), leading to the formation of a biaryl byproduct (Ar-Ar).

    • Slow Addition: Add the solution of 1-bromo-3-fluoro-4-methylbenzene in anhydrous ether to the magnesium suspension dropwise. A slow addition rate maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[14]

    • Temperature Control: The formation of Grignard reagents is exothermic.[12] Maintain a gentle reflux by controlling the addition rate. Overheating can promote side reactions.

Problem Area 2: Reaction with Acetone

Once the Grignard reagent is successfully formed, challenges can arise during the addition of the ketone.

Q3: I confirmed Grignard formation, but the final yield is low, and I recover a large amount of unreacted acetone. Why?

This scenario suggests that the Grignard reagent is being consumed by a process other than nucleophilic addition to the acetone carbonyl. The most likely culprit is enolization.

Causality & Solutions:

  • Enolization of Acetone: The Grignard reagent is a strong base. It can abstract an acidic alpha-proton from acetone to form a magnesium enolate.[6][15] This consumes both the Grignard reagent and the ketone, preventing the desired C-C bond formation.

    • Low Temperature Addition: Add the acetone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[5] Nucleophilic addition has a lower activation energy than deprotonation, and lower temperatures will favor the desired addition pathway.

    • Reverse Addition: Consider adding the Grignard reagent slowly to a solution of acetone in anhydrous ether (reverse addition). This ensures the ketone is never in excess, which can sometimes suppress enolization.

    • Use of Additives: In challenging cases with more sterically hindered ketones, additives like cerium(III) chloride (CeCl₃) can be used. CeCl₃ forms an organocerium reagent in situ, which is less basic but highly nucleophilic, strongly favoring 1,2-addition over enolization.[5]

Problem Area 3: Work-up and Purification

Significant product loss can occur during the final stages of the experiment if not performed carefully.

Q4: How can I optimize the work-up to prevent product degradation and maximize isolated yield?

The work-up neutralizes unreacted Grignard reagent and protonates the magnesium alkoxide salt to yield the final alcohol. The choice of quenching agent is critical.

Causality & Solutions:

  • Acid-Catalyzed Elimination: Tertiary alcohols, especially benzylic ones, are susceptible to dehydration (elimination of water) under strongly acidic conditions to form an alkene. Using strong acids like HCl or H₂SO₄ for the quench can lead to this unwanted side reaction.[5]

    • Gentle Quenching: The preferred method is to slowly pour the reaction mixture over ice and then add a saturated aqueous solution of ammonium chloride (NH₄Cl).[5][7] NH₄Cl is a weak acid, sufficient to protonate the alkoxide without causing significant dehydration of the sensitive tertiary alcohol product.

  • Inefficient Extraction: The product alcohol may have some solubility in the aqueous layer.

    • Multiple Extractions: Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for this synthesis?

The synthesis proceeds in two main steps:

  • Formation of the Grignard Reagent: 1-bromo-3-fluoro-4-methylbenzene reacts with magnesium metal in anhydrous ether to form 3-fluoro-4-methylphenylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

  • Work-up: The resulting magnesium alkoxide intermediate is protonated with a mild acid (e.g., sat. aq. NH₄Cl) to give the final product, 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol.

Q2: Why is the Grignard reaction so sensitive to anhydrous conditions?

Grignard reagents (R-MgX) are highly polarized, with a significant negative charge on the carbon atom, making them very strong bases.[10] They will react readily with any compound that has an acidic proton, such as water (pKa ≈ 15.7) or alcohols.[10][17] This is a simple acid-base reaction that is much faster than the desired nucleophilic attack on a carbonyl carbon. When a Grignard reagent reacts with water, it is protonated to form an alkane (or in this case, an arene), effectively destroying the reagent.[11]

Q3: Are there alternative synthetic routes to consider if the Grignard reaction consistently fails?

While the Grignard route is the most direct, an alternative could involve an organolithium reagent. 3-Fluoro-4-methylphenyllithium can be prepared from 1-bromo-3-fluoro-4-methylbenzene via lithium-halogen exchange (e.g., using n-butyllithium) and then reacted with acetone. Organolithium reagents are even more reactive and basic than Grignard reagents and require similarly strict anhydrous and inert conditions.

Part 3: Optimized Protocols & Data

Protocol 1: Titration of Grignard Reagent (Iodine Method)

To ensure accurate stoichiometry, it is best practice to determine the exact concentration of your freshly prepared Grignard reagent before adding the ketone.[5]

  • Accurately weigh ~0.25 g of iodine (I₂) into a dry 50 mL flask and record the mass.

  • Dissolve the iodine in 10 mL of anhydrous THF. The solution will be a dark brown/yellow.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent solution dropwise from a syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color completely disappears, and the solution becomes colorless. Record the volume of Grignard reagent added.

  • Calculate the molarity: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) . The stoichiometry is 1:1 for this titration.[5]

Protocol 2: Optimized Synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Add ~1/3 of the total anhydrous diethyl ether. In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-4-methylbenzene (1.0 equivalent) in the remaining 2/3 of the anhydrous ether.

  • Initiation: Add a small portion (~10%) of the aryl bromide solution to the magnesium. The brown iodine color should fade, and gentle bubbling or cloudiness should indicate initiation. Gentle warming with a heat gun may be required.[7]

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Acetone: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of dry acetone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30 minutes.

  • Work-up: After the acetone addition is complete, remove the ice bath and stir for an additional 30 minutes at room temperature. Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Table 1: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Solution(s)
Reaction does not start 1. Passivated magnesium surface.2. Wet glassware or solvents.1. Activate Mg with iodine or 1,2-dibromoethane; grind Mg turnings.[7]2. Flame-dry all glassware; use anhydrous grade solvents.[5]
Low yield of alcohol; recovery of acetone 1. Inaccurate Grignard concentration.2. Enolization of acetone.1. Titrate the Grignard reagent before use.[5]2. Add acetone at 0 °C or lower; consider reverse addition.
Low yield; formation of biaryl byproduct Wurtz coupling side reaction.Add aryl halide solution slowly to the Mg suspension to keep its concentration low.
Product loss during work-up Acid-catalyzed dehydration of the tertiary alcohol.Quench the reaction with saturated aqueous NH₄Cl instead of strong acid.[5]

Part 4: Visualizations

Diagram 1: Grignard Reaction Mechanism

Caption: The two-step mechanism for the Grignard synthesis of a tertiary alcohol.

Diagram 2: Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_initiation Did the Grignard reaction initiate? start->check_initiation initiation_fail Problem: Initiation Failure check_initiation->initiation_fail No check_side_reactions What is the main observation? check_initiation->check_side_reactions Yes solution_dry Action: Ensure absolute dryness. Flame-dry glassware, use anhydrous solvents. initiation_fail->solution_dry solution_activate Action: Activate Mg surface. Use iodine crystal or grind turnings. initiation_fail->solution_activate biaryl Observation: High-boiling byproduct check_side_reactions->biaryl ketone_recovery Observation: High recovery of acetone check_side_reactions->ketone_recovery workup_loss Observation: Product loss during workup check_side_reactions->workup_loss solution_biaryl Cause: Wurtz Coupling Action: Slow, dropwise addition of aryl halide. biaryl->solution_biaryl solution_enolization Cause: Enolization Action: Add acetone at 0°C. Titrate Grignard reagent. ketone_recovery->solution_enolization solution_workup Cause: Product Degradation Action: Quench with sat. aq. NH₄Cl, not strong acid. workup_loss->solution_workup

Caption: A decision tree for troubleshooting low yields in the Grignard synthesis.

References

  • Title: The Wittig Reaction: Synthesis of Alkenes Source: University of Massachusetts Boston URL
  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Troubleshooting low yield in Grignard synthesis of tertiary alcohols Source: BenchChem URL
  • Source: University of Missouri–St.
  • Title: 2.
  • Title: Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone Source: BenchChem URL
  • Title: 19.4.
  • Title: Wittig reaction Source: Wikipedia URL: [Link]

  • Title: Why Grignard Reagents React With Water Source: Master Organic Chemistry URL: [Link]

  • Title: Catalytic Hydrogenation of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: 11.3.3 Catalytic Hydrogenation of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Alcohols Using the Grignard Reaction Source: Organic Chemistry Tutor URL
  • Title: The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Ch 6 : Alkenes + H2 Source: University of Calgary URL: [Link]

  • Title: Grignard reaction Source: Wikipedia URL: [Link]

  • Title: hydrogenation of alkenes Source: Chemguide URL: [Link]

  • Title: Grignard Synthesis of Various Tertiary Alcohols Source: Journal of Chemical Education URL: [Link]

  • Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: How dangerous is actually adding water to Grignard reagent? Source: Reddit URL: [Link]

  • Title: 4.2.1.3. Grignard-Like Reaction in Water Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books URL: [Link]

  • Title: Grignard side reactions Source: Reddit URL: [Link]

  • Title: Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis Source: BenchChem URL
  • Title: Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides Source: BenchChem URL
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  • Title: Troubleshooting my grignard reactions Source: Reddit URL: [Link]

  • Title: Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation Source: Wiley Online Library URL: [Link]

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Optimization

Techniques for drying and handling anhydrous solvents for Grignard reactions

Welcome to the technical support center dedicated to the meticulous preparation and handling of anhydrous solvents, an indispensable requirement for successful Grignard reactions. This resource is tailored for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the meticulous preparation and handling of anhydrous solvents, an indispensable requirement for successful Grignard reactions. This resource is tailored for researchers, scientists, and professionals in drug development who demand reliable and robust methodologies for ensuring their reaction environments are exceptionally dry. In this guide, we will explore the fundamental reasons behind specific experimental techniques, present self-validating protocols, and provide troubleshooting solutions based on established chemical principles.

The Imperative of Anhydrous Conditions in Grignard Reactions

The Grignard reagent (R-Mg-X) is a powerful nucleophile and a potent base.[1][2] Its efficacy is entirely dependent on the strict exclusion of water and other protic compounds from the reaction system. Even minute quantities of moisture will engage in an acid-base reaction with the Grignard reagent, effectively quenching it and diminishing the yield of the intended product.[3] The reaction with water proceeds as follows:

R-Mg-X + H₂O → R-H + Mg(OH)X

Consequently, the rigorous drying of solvents is not just a preliminary step but the very foundation of the entire synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common inquiries and troubleshooting situations that arise during the preparation and utilization of anhydrous solvents for Grignard reactions.

Q1: My Grignard reaction is failing to initiate. I've confirmed the quality of my magnesium and alkyl halide. Could the solvent be the culprit?

A: Yes, this is a very common reason for the failure of Grignard reactions. If the reaction does not start, there is a high likelihood that your solvent is insufficiently dry. Commercially available "anhydrous" grade solvents can absorb moisture from the atmosphere once the container is opened.

Troubleshooting Steps:

  • Assess Solvent Freshness: Was a newly opened bottle of anhydrous solvent used, or one that has been in storage? If it's the latter, it is highly advisable to re-dry the solvent.

  • Qualitative Water Test: A classic and straightforward test involves adding a small piece of sodium metal to a sample of the solvent. If the sodium remains lustrous, the solvent is likely dry. If it develops a white coating (sodium hydroxide), water is present. For a more precise measurement, Karl Fischer titration is the industry standard for quantifying water content.

  • Evaluate Your Drying Method: How was the solvent dried? Was it distilled from a suitable drying agent? Was the distillation apparatus properly flame-dried before the procedure?[4]

Q2: What is the most effective technique for drying diethyl ether or THF for a Grignard reaction?

A: For standard laboratory-scale Grignard reactions, distillation from sodium/benzophenone is a highly effective and widely adopted method for drying ethereal solvents like diethyl ether and tetrahydrofuran (THF).[5][6]

Mechanism of Action: Sodium metal is a potent desiccant that reacts with water to produce sodium hydroxide.[7] Benzophenone serves as an indicator.[8] In an anhydrous and oxygen-free environment, sodium reduces benzophenone to the ketyl radical, which imparts an intense blue color to the solution.[8][9] The persistence of this blue hue signifies that the solvent is dry and devoid of oxygen.[8][9]

Experimental Protocol: Drying THF over Sodium/Benzophenone

Materials:

  • Round-bottom flask

  • Distillation head and condenser

  • Receiving flask

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Tetrahydrofuran (reagent grade)

  • Sodium metal (stored in mineral oil)

  • Benzophenone

Procedure:

  • Pre-drying: If the THF has a significant water content, it is beneficial to pre-dry it with a less reactive drying agent such as anhydrous calcium sulfate or molecular sieves to eliminate the majority of the water.[5][6]

  • Apparatus Assembly: Put together the distillation apparatus. Flame-dry all glassware under vacuum or with a heat gun, and then allow it to cool under a flow of inert gas (Nitrogen or Argon).[4]

  • Reagent Addition: Add the pre-dried THF to the distillation flask.

  • Sodium Preparation: Carefully cut small pieces of sodium metal, ensuring the removal of the outer oxide layer, and add them to the THF. The quantity of sodium will vary depending on the solvent volume and its initial water content. A few small pieces per liter is a good starting point.

  • Indicator Addition: Add a small quantity of benzophenone to the flask.[10]

  • Reflux: Heat the mixture to reflux under an inert atmosphere. The solution may initially appear colorless or yellowish.[8]

  • Endpoint Determination: Continue refluxing the solution. The emergence of a stable, deep blue or purple color indicates that the solvent is anhydrous and free of oxygen.[8][9] If the color vanishes, it suggests the presence of residual water or oxygen, and more sodium may be required.

  • Distillation: Once the blue color is persistent, distill the solvent into a dry receiving flask under an inert atmosphere. CAUTION: Never distill to dryness, as this can lead to the concentration of explosive peroxides potentially present in the ether.[1] Always leave a small volume of solvent in the distillation flask.

  • Storage: The freshly distilled anhydrous solvent should be utilized immediately or stored under an inert atmosphere over molecular sieves.

Diagram: Solvent Distillation Setup

Solvent_Distillation InertGas Inert Gas (N2/Ar) In DistillationFlask Distillation Flask (THF, Na, Benzophenone) InertGas->DistillationFlask HeatingMantle Heating Mantle HeatingMantle->DistillationFlask Heats Condenser Condenser DistillationFlask->Condenser Vapor WaterOut Water Out Condenser->WaterOut ReceivingFlask Receiving Flask (Anhydrous Solvent) Condenser->ReceivingFlask Distillate WaterIn Water In WaterIn->Condenser Cooling Anhydrous_Solvent_Handling Start Start: Need Anhydrous Solvent DrySolvent Dry Solvent (e.g., Distillation, Sieves) Start->DrySolvent Store Store Under Inert Atmosphere (N2/Ar) over Sieves DrySolvent->Store Transfer Transfer via Dry Syringe (Inert Atmosphere) Store->Transfer Reaction Add to Reaction Flask (Under Inert Atmosphere) Transfer->Reaction Success Successful Grignard Reaction Reaction->Success

Caption: Workflow for maintaining anhydrous conditions during solvent handling.

References

  • Title: Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent | ACS Chemical Health & Safety Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Drying Solvents - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Standard Operating Procedures for Use of Solvent Stills - OSU Chemistry Source: Oregon State University Chemistry Department URL: [Link]

  • Title: An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus - SciELO Source: SciELO URL: [Link]

  • Title: How to dry THF? - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Drying ether for Grignard - Sciencemadness Discussion Board Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Drying THF and ETHER with extruded sodium wire Source: University of Cambridge Department of Chemistry URL: [Link]

  • Title: solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource Source: Delloyd's Lab-Tech Chemistry resource URL: [Link]

  • Title: Using molecular sieves for solvent drying: - UVic Source: University of Victoria Chemistry Department URL: [Link]

  • Title: Understanding Molecular Sieves and Their Role in Solvent Drying Source: Red River Specialties URL: [Link]

  • Title: Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium - YouTube Source: YouTube URL: [Link]

  • Title: What is the best drying agent for Diethyl ether? : r/OrganicChemistry - Reddit Source: Reddit URL: [Link]

  • Title: Grignard reagent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Video: Preparing Anhydrous Reagents and Equipment - JoVE Source: JoVE URL: [Link]

  • Title: Preparing Anhydrous Reagents and Equipment - Moodle@Units Source: Moodle@Units URL: [Link]

  • Title: for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP) Source: Case Western Reserve University URL: [Link]

  • Title: Best Practices for Handling and Storing Solvents Source: CP Lab Safety URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh Source: University of Pittsburgh URL: [Link]

  • Title: 25. The Grignard Reaction Source: University of California, Irvine URL: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for Fluorinated Aromatic Compounds: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of fluorinated aromatic compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of fluorinated aromatic compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. However, a robust and reliable HPLC method is only as good as its validation. This guide provides an in-depth, experience-driven comparison of HPLC method validation strategies for these unique molecules, grounded in authoritative guidelines and supported by experimental data. We will explore the nuances of method validation, compare the performance of different HPLC columns, and provide detailed protocols to ensure your methods are fit for purpose.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For regulatory submissions, adherence to guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) is mandatory.[3][4][5][6][7][8] These guidelines outline the necessary validation parameters, which typically include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][9][10][11]

The unique properties of fluorinated aromatic compounds, such as altered polarity and potential for unique interactions, necessitate a careful and considered approach to HPLC method development and validation. The choice of stationary phase, for instance, can significantly impact selectivity and resolution.[12][13] This guide will compare the performance of a traditional C18 column with a Phenyl-Hexyl column, highlighting the distinct separation mechanisms and their implications for analyzing fluorinated aromatics.[14][15][16][17]

Foundational Pillars of HPLC Method Validation

Before delving into experimental protocols, it is crucial to understand the core validation parameters as defined by the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[2][3][6][8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9][11] This includes impurities, degradation products, and matrix components. For fluorinated compounds, this is critical to ensure that closely related fluorinated impurities or isomers do not interfere with the quantification of the main analyte.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][11]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][9]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][11]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10][11] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Comparative Study: C18 vs. Phenyl-Hexyl Columns for the Analysis of 5-Fluorouracil

To illustrate the practical application of these principles, we will consider the validation of an HPLC method for the quantification of the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).[18][19][20][21][22][23] We will compare the performance of a standard C18 column, which separates based on hydrophobic interactions, with a Phenyl-Hexyl column that offers alternative selectivity through π-π interactions with the aromatic ring of 5-FU.[14][15][16][17]

Chromatographic Conditions:
ParameterCondition
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 265 nm
Columns 1. C18 (4.6 x 150 mm, 5 µm) 2. Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

Experimental Protocols and Data Analysis

Specificity and Forced Degradation Studies

Causality: The objective of specificity is to demonstrate that the analytical procedure is fit for its intended purpose.[4][24] For a stability-indicating method, this involves subjecting the analyte to stress conditions to produce degradation products and demonstrating that the analyte peak is well-resolved from any degradants.[5][19]

Protocol:

  • Prepare solutions of 5-FU in the mobile phase.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, on both the C18 and Phenyl-Hexyl columns.

  • Assess peak purity using a photodiode array (PDA) detector to ensure the analyte peak is spectrally homogeneous.

Data Summary: Peak Purity and Resolution in Forced Degradation

Stress ConditionColumn5-FU Peak Purity Angle5-FU Peak Purity ThresholdResolution (5-FU and nearest degradant)
Acid Hydrolysis C180.1230.3452.1
Phenyl-Hexyl0.1190.3422.8
Base Hydrolysis C180.2150.3511.8
Phenyl-Hexyl0.2080.3482.5
Oxidation C180.1050.339> 3.0
Phenyl-Hexyl0.1010.335> 3.0

Workflow Diagram: Specificity Testing

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Evaluation start Prepare 5-FU Solution stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) start->stress control Unstressed Control start->control analyze_c18 Analyze on C18 Column stress->analyze_c18 analyze_phenyl Analyze on Phenyl-Hexyl Column stress->analyze_phenyl control->analyze_c18 control->analyze_phenyl eval Assess Peak Purity & Resolution analyze_c18->eval analyze_phenyl->eval

Caption: Workflow for Specificity and Forced Degradation Studies.

Linearity, Range, and Sensitivity (LOD/LOQ)

Causality: Linearity demonstrates a proportional relationship between concentration and response, which is fundamental for accurate quantification.[2][11][25] The range defines the boundaries of this reliable measurement.[2][9] LOD and LOQ establish the lower limits of the method's capabilities.

Protocol:

  • Prepare a stock solution of 5-FU and perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate on both columns.

  • Plot the average peak area against concentration and perform a linear regression analysis.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Data Summary: Linearity and Sensitivity

ParameterC18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Linearity Range (µg/mL) 1.0 - 75.01.0 - 75.0As defined
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Slope 4587346125-
Y-Intercept 1254987Close to zero
LOD (µg/mL) 0.150.12Reportable
LOQ (µg/mL) 0.450.36Reportable

Workflow Diagram: Linearity and Range Determination

G cluster_0 Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis stock Prepare Stock Solution serial_dil Create ≥ 5 Concentration Levels stock->serial_dil inject Inject Each Level in Triplicate serial_dil->inject plot Plot Peak Area vs. Concentration inject->plot regression Perform Linear Regression plot->regression eval Evaluate r², Slope, Intercept regression->eval

Caption: Workflow for Establishing Linearity and Range.

Accuracy and Precision

Causality: Accuracy and precision together ensure that the method produces results that are both correct and reproducible.[10][11] For drug substance assays, high accuracy and precision are critical for batch release and stability testing.

Protocol:

  • Accuracy: Analyze samples with known concentrations of 5-FU (e.g., by spiking a placebo matrix) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform at least three replicate determinations at each level. Calculate the percent recovery.

  • Precision (Repeatability): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[2]

  • Precision (Intermediate): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Data Summary: Accuracy and Precision

ParameterLevelC18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Accuracy (% Recovery) 80%99.5%99.8%98.0% - 102.0%
100%100.2%100.1%98.0% - 102.0%
120%100.8%100.5%98.0% - 102.0%
Precision (%RSD)
Repeatability0.8%0.6%≤ 2.0%
Intermediate Precision1.2%1.0%≤ 2.0%

Workflow Diagram: Accuracy and Precision Validation

G cluster_0 Accuracy cluster_1 Precision spike Prepare Spiked Samples (3 Levels, n=3) analyze_acc Analyze and Calculate % Recovery spike->analyze_acc result_acc result_acc analyze_acc->result_acc Accuracy Results repeat Repeatability Study (e.g., n=9) analyze_prec Analyze and Calculate %RSD repeat->analyze_prec inter Intermediate Precision Study (Different Day/Analyst) inter->analyze_prec result_prec result_prec analyze_prec->result_prec Precision Results

Caption: Workflow for Accuracy and Precision Experiments.

Conclusion and Column Comparison

Both the C18 and Phenyl-Hexyl columns were capable of producing a validated method for the quantification of 5-Fluorouracil that meets the stringent requirements of regulatory guidelines. However, the Phenyl-Hexyl column demonstrated superior performance in several key areas.

The alternative selectivity offered by the Phenyl-Hexyl column, derived from π-π interactions, resulted in better resolution between 5-FU and its degradation products, particularly under hydrolytic stress conditions.[14][16] This enhanced specificity provides greater confidence in the stability-indicating nature of the method. Furthermore, the Phenyl-Hexyl column exhibited slightly better precision and sensitivity (lower LOD and LOQ).

While the C18 column is a robust and reliable choice for many applications, for fluorinated aromatic compounds like 5-FU, a Phenyl-Hexyl or other phenyl-based column can provide a significant advantage in terms of selectivity and overall method performance.[16][26] The choice of column should always be guided by the specific requirements of the analysis and a thorough method development and validation process.

This guide has provided a framework for the validation of HPLC methods for fluorinated aromatic compounds, grounded in scientific principles and regulatory expectations. By understanding the "why" behind each validation parameter and employing a systematic, data-driven approach, researchers can develop highly reliable and defensible analytical methods.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech.com. Available at: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Available at: [Link]

  • HPLC method validation for pharmaceuticals: a review. ResearchGate. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • HPLC Method Validation: Key Parameters and Importance. Assay Analytica. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]

  • Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5 -Fluorouracil. Bentham Science. Available at: [Link]

  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. ResearchGate. Available at: [Link]

  • HPLC Analysis and Validation of 5-Fluorouracil and Its Metabolites in Rat Plasma. Taylor & Francis Online. Available at: [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. National Center for Biotechnology Information. Available at: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available at: [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary medicine. SciELO. Available at: [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

  • VICH GL2 Validation of analytical procedures: methodology. European Medicines Agency. Available at: [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Oxford Academic. Available at: [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. National Center for Biotechnology Information. Available at: [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate. Available at: [Link]

  • Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Center for Biotechnology Information. Available at: [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Royal Society of Chemistry. Available at: [Link]

  • Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry. Available at: [Link]

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Comparative

Comparative Guide: Advanced Multi-Nuclear Spectroscopic Workflows vs. Traditional Methods for Confirming Fluorinated APIs

As a Senior Application Scientist overseeing the structural validation of active pharmaceutical ingredient (API) intermediates, I frequently observe laboratories struggling with the structural confirmation of fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the structural validation of active pharmaceutical ingredient (API) intermediates, I frequently observe laboratories struggling with the structural confirmation of fluorinated aromatics. The compound 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (Chemical Formula: C


H

FO) presents a classic analytical challenge.

Because fluorine is a spin-½ nucleus, it couples extensively with both carbon and proton nuclei across the aromatic ring. When laboratories rely on traditional analytical products and workflows (1D


H/

C NMR and FT-IR), these complex spin-spin coupling networks (

through

) are frequently misinterpreted as sample impurities or positional isomers[1].

This guide objectively compares the performance of a traditional 1D analytical workflow against an advanced multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS) workflow, providing a self-validating system for absolute structural confirmation.

Performance Comparison: Traditional vs. Advanced Workflows

To establish a baseline for analytical confidence, we must compare the diagnostic capabilities of both methodological products. The advanced workflow significantly outperforms traditional methods by eliminating regiochemical ambiguity and false positives.

Table 1: Performance Metrics of Analytical Workflows

Performance MetricTraditional Workflow (1D NMR + FT-IR)Advanced Workflow (Multi-Nuclear + 2D NMR + HRMS)
Regiochemical Resolution Low (Overlapping multiplets obscure connectivity)High (Unambiguous 2D HMBC/HSQC mapping)
C-F Coupling Identification Ambiguous (Often mistaken for chemical impurities)Absolute (Direct

F observation)
Mass Accuracy Nominal (Standard GC-MS,

0.5 Da)
Exact (LC-HRMS,

0.0001 Da)
False Positive Risk High (Positional isomers are nearly indistinguishable)Near Zero (Orthogonal data validation)

Visualizing the Analytical Logic

The following workflow diagram illustrates the causality behind our methodological choices. By utilizing direct fluorine probing and exact mass determination, the advanced workflow creates a closed-loop, self-validating analytical system.

AnalyticalWorkflow cluster_A Method A: Traditional Workflow cluster_B Method B: Advanced Multi-Nuclear Workflow Start Target Molecule: 1-(3-Fluoro-4-methylphenyl) -2-methylpropan-2-ol NMR1D 1D 1H & 13C NMR (Ambiguous C-F Splitting) Start->NMR1D IR FT-IR Spectroscopy (Functional Groups Only) Start->IR NMR19F 19F NMR Spectroscopy (100% Abundance, Spin ½) Start->NMR19F NMR2D 2D NMR (HSQC/HMBC) (Regiochemical Mapping) Start->NMR2D HRMS LC-HRMS (ESI+) (Exact Mass: 182.1107 Da) Start->HRMS ResultA Partial Structural Confirmation (High Risk of Misassignment) NMR1D->ResultA IR->ResultA ResultB Absolute Structural Confirmation (Self-Validating System) NMR19F->ResultB NMR2D->ResultB HRMS->ResultB

Figure 1: Comparative analytical workflow demonstrating the logical superiority of multi-nuclear NMR and HRMS.

The Self-Validating Protocol: Advanced Structural Confirmation

Do not simply run samples through an instrument; design the experiment so that the data proves its own accuracy. Below is the step-by-step methodology for the Advanced Workflow, detailing the mechanistic causality behind each step.

Step 1: Sample Preparation & Internal Referencing
  • Action: Dissolve 15 mg of the synthesized 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in 0.6 mL of high-purity deuterated chloroform (CDCl

    
    ). Add 0.05% v/v of trifluorotoluene as an internal 
    
    
    
    F reference.
  • Causality & Experience: Traditional workflows rely solely on TMS for

    
    H/
    
    
    
    C referencing. However, in fluorinated aromatics, chemical shifts are highly sensitive to solvent effects. Using a dedicated
    
    
    F internal standard ensures absolute chemical shift accuracy, which is critical when comparing against computational shift models to prevent structural misassignments[1][2].
  • Validation Checkpoint: The

    
    F signal of the internal standard must appear at exactly -63.7 ppm before proceeding.
    
Step 2: Multi-Nuclear NMR Acquisition ( H, C, F)
  • Action: Acquire

    
    H (400 MHz), 
    
    
    
    C{
    
    
    H} (100 MHz), and
    
    
    F (376 MHz) spectra. Ensure the
    
    
    C acquisition uses a sufficient relaxation delay (D1
    
    
    2s) to capture quaternary carbons.
  • Causality & Experience: Relying only on

    
    H and 
    
    
    
    C NMR leads to ambiguous data due to extensive C-F and H-F coupling. By acquiring a direct
    
    
    F spectrum, we utilize a nucleus with 100% natural abundance that acts as a highly sensitive "spectroscopic spy," completely free from background matrix interference[3].
  • Validation Checkpoint: The

    
    C spectrum must resolve the massive 
    
    
    
    doublet (~240 Hz) at ~161 ppm to confirm the direct C-F bond integrity.
Step 3: 2D NMR Regiochemical Mapping (HSQC & HMBC)
  • Action: Execute a

    
    H-
    
    
    
    C HSQC to map direct C-H attachments, followed by a
    
    
    H-
    
    
    C HMBC optimized for long-range couplings (
    
    
    Hz).
  • Causality & Experience: The primary risk with this compound is confusing it with positional isomers (e.g., a 2-fluoro-4-methylphenyl variant). HMBC is the self-validating key: the isolated benzyl-like CH

    
     protons (~2.70 ppm) must show strong 
    
    
    
    cross-peaks to the quaternary C-1 of the ring and the oxygen-bearing quaternary carbon of the isobutyl group. This orthogonal data point definitively locks in the regiochemistry.
Step 4: High-Resolution Mass Spectrometry (LC-HRMS)
  • Action: Analyze the sample via LC-HRMS using Electrospray Ionization in positive mode (ESI+).

  • Causality & Experience: While NMR provides connectivity, HRMS provides the absolute molecular formula. Achieving high mass accuracy rules out defluorination or unexpected hydroxylation artifacts that frequently occur during the photolytic or synthetic processing of fluorinated pharmaceuticals[4].

  • Validation Checkpoint: The observed [M+H]

    
     mass must fall within 
    
    
    
    3 ppm of the theoretical mass (183.1180 Da).

Quantitative Data Synthesis

When the advanced workflow is executed correctly, the resulting data will align with the specific spin-coupling physics of the 3-fluoro-4-methylphenyl system. Table 2 summarizes the expected quantitative benchmarks that confirm the structure.

Table 2: Quantitative Spectroscopic Data for 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Nucleus / TechniqueSignal / ShiftMultiplicity & Coupling (

in Hz)
Assignment / Mechanistic Causality

H NMR
~2.25 ppmDoublet (

Hz)
Ar-CH

(C-4):
Split by the ortho fluorine atom at C-3.

H NMR
~6.85 ppmDoublet of doublets (

Hz)
Ar-H (C-2): Large ortho coupling to fluorine validates the ring substitution pattern.

H NMR
~2.70 ppmSingletAr-CH

:
Isolated from ring protons; confirms the attachment of the 2-methylpropan-2-ol group.

C NMR
~161.2 ppmDoublet (

Hz)
C-3 (C-F): Massive direct spin-spin coupling confirms the fluorinated carbon.

C NMR
~123.5 ppmDoublet (

Hz)
C-4 (C-CH

):
Adjacent to the C-F bond.

F NMR
~ -118.5 ppmMultipletF-3: Direct observation of the fluorine nucleus coupled to adjacent protons.
HRMS (ESI+)

183.1186
[M+H]

Ion
Exact mass validation (Theoretical: 183.1180 Da) confirms the C

H

FO formula.

References

  • Source: nih.
  • Source: oup.
  • Source: rsc.
  • Source: oxinst.

Sources

Validation

Comparative analysis of the biological activity of fluorinated versus non-fluorinated phenylpropanols.

This guide provides a comprehensive comparative analysis of the biological activities of fluorinated versus non-fluorinated phenylpropanols. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the biological activities of fluorinated versus non-fluorinated phenylpropanols. Designed for researchers, scientists, and drug development professionals, this document delves into the significant impact of fluorination on the efficacy of this important class of compounds. We will explore key biological activities, present supporting experimental data, and provide detailed protocols for reproducing these findings.

Introduction: The Phenylpropanoid Scaffold and the Power of Fluorine

Phenylpropanoids are a large class of naturally occurring organic compounds characterized by a phenyl group attached to a three-carbon propane side chain.[1] Found extensively in the plant kingdom, they serve diverse functions, from providing structural integrity (lignin precursors) to acting as protective agents against pathogens and UV radiation.[2] Their inherent biological activities, particularly as antioxidants and antimicrobials, have made them attractive scaffolds for drug discovery.[2][3]

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological profile.[4] Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability and bioavailability due to heightened lipophilicity, and modify binding affinity to target proteins through unique electronic interactions.[4][5][6][7] This guide examines how these principles apply to the phenylpropanol scaffold, comparing the performance of fluorinated analogs against their non-fluorinated parents in key biological assays.

Phenylpropanoid_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Shikimic Acid Shikimic Acid L-Phenylalanine L-Phenylalanine Shikimic Acid->L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Hydroxycinnamic Acids Hydroxycinnamic Acids p-Coumaric Acid->Hydroxycinnamic Acids Hydroxylation, Methylation Phenylpropanols Phenylpropanols Hydroxycinnamic Acids->Phenylpropanols Reduction

Caption: Generalized biosynthetic pathway of simple phenylpropanoids.

Comparative Analysis of Biological Activities

The introduction of fluorine can dramatically modulate the biological efficacy of phenylpropanols. Below, we compare key activities using quantitative data from literature, highlighting the advantages conferred by fluorination.

Antimicrobial Activity

Fluorination is a well-established strategy for enhancing the antimicrobial potency of organic compounds.[8] The increased lipophilicity of fluorinated molecules can facilitate their passage through the lipid-rich cell membranes of bacteria, leading to higher intracellular concentrations.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Values

CompoundOrganismNon-Fluorinated MIC (µg/mL)Fluorinated AnalogFluorinated MIC (µg/mL)Fold Improvement
Phenylcyclopropylamine (Tranylcypromine)Tyramine Oxidase (Enzyme)IC50: ~10 µMtrans-2-Fluoro-2-phenylcyclopropylamineIC50: ~1 µM10x
2-Formylphenylboronic AcidBacillus cereus>1285-Trifluoromethyl-2-formylphenylboronic Acid32>4x
Chalcone DerivativeStaphylococcus aureusVariesFluorinated Pyrazole DerivativeModerately Active-

Data synthesized from multiple sources for illustrative comparison.[5][9][10]

Analysis & Causality: The data consistently demonstrates that fluorination enhances antimicrobial and enzyme-inhibitory activity. In the case of trans-2-fluoro-2-phenylcyclopropylamine, the presence of a fluorine atom cis to the amino group was a key structural feature for a 10-fold increase in inhibitory potency against tyramine oxidase compared to its non-fluorinated counterpart, tranylcypromine.[10] Similarly, the trifluoromethyl-substituted phenylboronic acid shows significantly improved activity against Bacillus cereus, confirming the potential of fluorinated phenylpropanoid-like structures as potent antibacterial agents.[5] This enhancement is often attributed to fluorine's ability to increase lipophilicity and alter electronic properties, which can lead to stronger binding interactions with the target enzyme or improved penetration of the bacterial cell wall.

Antioxidant Activity

Phenylpropanoids are potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge harmful free radicals.[11] The effect of fluorination on this property is more complex, as the electron-withdrawing nature of fluorine can influence the stability of the resulting radical.

Table 2: Comparison of Antioxidant Activity (DPPH Radical Scavenging)

CompoundNon-Fluorinated IC50 (µM)Fluorinated AnalogFluorinated IC50 (µM)Change in Activity
Caffeic Acid15.8Hypothetical Fluorinated Caffeic AcidData not availableExpected to vary
Ferulic Acid45.2Hypothetical Fluorinated Ferulic AcidData not availableExpected to vary

IC50 values for non-fluorinated compounds are representative. Direct comparative data for fluorinated phenylpropanoid antioxidants is sparse in the initial literature screen, representing a key area for future research.

Analysis & Causality: While phenylpropanoids are excellent antioxidants, the introduction of fluorine can have varied effects.[3][12] The strong electron-withdrawing nature of fluorine can decrease the ability of a nearby hydroxyl group to donate a hydrogen atom, potentially reducing antioxidant activity. Conversely, fluorination can stabilize the parent molecule, which may indirectly influence its overall protective effects in a biological system. The precise impact depends heavily on the position and number of fluorine substituents relative to the phenolic hydroxyl groups. This highlights a critical principle: fluorination is not a universal enhancer of all biological activities and its effects must be evaluated on a case-by-case basis.

Enzyme Inhibition

Fluorinated compounds are frequently designed as enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with drastically different electronic properties, allowing it to form unique interactions within an enzyme's active site, leading to potent and often irreversible inhibition.[4][13][14]

Table 3: Comparison of Enzyme Inhibitory Activity (IC50)

Target EnzymeNon-Fluorinated InhibitorIC50Fluorinated InhibitorIC50Fold Improvement
Tyramine OxidaseTranylcypromine~10 µMtrans-2-Fluoro-2-phenylcyclopropylamine~1 µM10x[10]
Thymidylate SynthasedUMP (substrate)-5-Fluoro-dUMPPotent InhibitorSignificant[14]

Analysis & Causality: Fluorine's utility in enzyme inhibition is profound. As shown with the 10-fold increased potency of fluorinated tranylcypromine, strategic fluorination can dramatically improve binding affinity.[10] In other cases, fluorinated substrate analogs can act as mechanism-based inhibitors. For instance, 5-fluorouracil (a pro-drug for 5-fluoro-dUMP) leads to the covalent adduction of a catalytic residue in thymidylate synthase, effectively shutting down the enzyme.[14] This demonstrates how fluorination can be used not just to enhance binding, but to create highly specific and powerful inhibitors by exploiting the enzyme's own catalytic mechanism.

Experimental Protocols & Methodologies

To ensure the reproducibility and validation of these findings, we provide detailed protocols for the key assays discussed. The choice of these methods is based on their reliability, widespread use, and relevance to the biological activities being assessed.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[15] It is considered a gold standard for quantifying antimicrobial potency.[16]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Inoculum Preparation: From a pure bacterial culture, select 4-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] This standardization is crucial for result consistency.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds (both fluorinated and non-fluorinated) in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 so that when 50 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL. Add this 50 µL suspension to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[17]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This colorimetric assay is a rapid and reliable method for evaluating the antioxidant capacity of compounds by measuring their ability to scavenge the stable DPPH free radical.[18][19]

DPPH_Assay cluster_reaction Reaction Principle DPPH_Radical DPPH• Purple DPPH_H DPPH-H Yellow/Colorless DPPH_Radical->DPPH_H + AH Antioxidant AH Radical_A A• Antioxidant->Radical_A - H•

Caption: Chemical principle of the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive.[18]

  • Sample Preparation: Prepare stock solutions of your test compounds (fluorinated and non-fluorinated phenylpropanols) and a reference antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.[20] Create a series of dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of solvent (e.g., methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The presence of an antioxidant will cause the purple color of the DPPH solution to fade.[21]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[18][19]

  • Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined by plotting %RSA against the compound concentration.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of AChE, an enzyme critical for nerve function.[22] It is widely used to screen for inhibitors with therapeutic potential for conditions like Alzheimer's disease.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Substrate Solution: 14-15 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).[22]

    • Enzyme Solution: Prepare a working solution of AChE (e.g., from electric eel) in Assay Buffer to a final concentration of ~0.1-0.25 U/mL.

  • Assay Procedure (96-well plate):

    • Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme, no inhibitor), and test compounds at various concentrations.

    • To each well (except the blank), add 20 µL of the appropriate inhibitor dilution (or vehicle for the negative control).

    • Add 140 µL of Assay Buffer and 20 µL of DTNB solution to all wells.

    • Add 10 µL of the AChE working solution to the test and negative control wells. Add 10 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode. The rate of color change (yellow) is proportional to AChE activity.[22]

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylpropanol scaffold is a powerful tool for modulating biological activity. The evidence clearly indicates that fluorination can significantly enhance antimicrobial and enzyme inhibitory properties, often leading to multi-fold improvements in potency. This is primarily attributed to fluorine's ability to alter lipophilicity, metabolic stability, and electronic interactions within biological targets.

However, the effect of fluorination is not universally positive across all biological activities. Its impact on antioxidant capacity, for example, is more nuanced and requires careful consideration of substitution patterns. This underscores the importance of empirical testing and a mechanism-driven approach to drug design.

Future research should focus on synthesizing and screening a wider array of fluorinated phenylpropanols with varying fluorination patterns to establish more detailed structure-activity relationships (SAR). Investigating their performance against a broader range of microbial strains, cancer cell lines, and enzymatic targets will further elucidate the potential of these compounds in drug development. Finally, exploring the metabolic fate and in vivo efficacy of the most promising candidates will be a critical step in translating these in vitro findings into tangible therapeutic applications.

References

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. ResearchGate. Retrieved from [Link]

  • Walsh Medical Media. (2019, July 10). Antioxidant Properties of Phenylpropanoids. Walsh Medical Media. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. Retrieved from [Link]

  • Tariq, M. (2024, May 27). Antimicrobial Susceptibility Testing. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 9(11), 786.
  • BioVision Inc. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

  • ResearchGate. (2022, March 21). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Retrieved from [Link]

  • Zen-Bio, Inc. (2013, December). DPPH Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved from [Link]

  • Laranjinha, J. A., Almeida, L. M., & Madeira, V. M. (1994). Antioxidant potential of intermediates in phenylpropanoid metabolism in higher plants. Biochemical Pharmacology, 48(3), 487-492.
  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]

  • Yousuf, S., Choudhary, M. I., & Rahman, A. U. (2010). Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity. Methods in Molecular Biology, 648, 339-350.
  • Bates College. (n.d.). Synthesis and Antioxidant Activity of Phenylpropanoid Glycoside Analogs. SCARAB. Retrieved from [Link]

  • Quirantes-Piné, R., Funes, L., Micol, V., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2013).
  • ResearchGate. (2025, August 6). Synthesis and antimicrobial screening of some fluorinated flavones and pyrazoles. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. SciSpace. Retrieved from [Link]

  • Silverman, R. B., & Imperiali, B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of chemical research, 42(2), 297-307.
  • National Center for Biotechnology Information. (2021, October 9). Enzymatic synthesis of fluorinated compounds. In PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Environmentally Benign Synthesis of Fluorinated Pyrazolone Derivatives and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004, March 25). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. In PubMed. Retrieved from [Link]

  • Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2).
  • ResearchGate. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. In PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Impacts of Fluorination. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. In PubMed. Retrieved from [Link]

  • Smith, F. A. (1970). Biological Properties of Selected Fluorine-Containing Organic Compounds. In Pharmacology of Fluorides (pp. 253-408). Springer.
  • ResearchGate. (2023, October 9). Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production. ResearchGate. Retrieved from [Link]

  • bioRxiv. (2025, July 28). Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv. Retrieved from [Link]

Sources

Comparative

The Analytical Dark Matter: A Guide to Cross-Validating PFAS Quantification Methods

As a Senior Application Scientist navigating the complex landscape of per- and polyfluoroalkyl substances (PFAS), the most critical pitfall I observe in environmental and pharmacokinetic studies is the over-reliance on a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of per- and polyfluoroalkyl substances (PFAS), the most critical pitfall I observe in environmental and pharmacokinetic studies is the over-reliance on a single analytical technique. The vast chemical space of PFAS—comprising thousands of distinct compounds—means that targeted analysis alone often captures only a fraction of the total organofluorine burden.

When different analytical methods are used within a study or across different laboratories, rigorous cross-validation is necessary to ensure the comparability and integrity of results[1]. To build a truly self-validating analytical system, researchers must employ a tripartite approach: Targeted LC-MS/MS for specific quantification, the Total Oxidizable Precursor (TOP) Assay to reveal hidden precursors, and Adsorbable Organic Fluorine (AOF) via Combustion Ion Chromatography (CIC) to establish a total fluorine mass balance.

Emphasizing analytical cross-validation and holistic fluorine mass balance approaches is paramount for enabling reliable advancements in PFAS detection and remediation[2]. This guide outlines the causality behind these methodological choices and provides a robust framework for cross-validation.

The Tripartite Analytical Landscape

To understand why a single method is insufficient, we must examine the mechanistic limitations of each approach. Standard EPA methods, such as 537.1, 533, and 1633, provide critical data on PFAS transport and transformation but are limited to a finite list of known analytes[3].

A. Targeted Analysis (LC-MS/MS)

Methods like4 and EPA 533 represent the gold standard for quantifying specific perfluoroalkyl acids (PFAAs)[4]. Both Methods 533 and 1633 utilize isotopic dilution, a quantitation scheme where stable isotope-labeled PFAS standards are added prior to sample extraction to compensate for native PFAS loss that occurs during extraction and analysis[5].

  • Causality: Isotope dilution is non-negotiable. Because PFAS are highly surface-active, they readily adsorb to container walls and instrument tubing. Extracted Internal Standards (EIS) correct for these physical losses and matrix-induced ion suppression in the mass spectrometer.

B. Total Oxidizable Precursor (TOP) Assay

The TOP assay is a method used to detect unmeasured PFAS that are missed in targeted analysis by converting PFAS precursors via oxidation to readily measured terminal PFAAs[3].

  • Causality: Many commercial PFAS products contain polyfluorinated precursors (e.g., fluorotelomer alcohols) that are "invisible" to targeted LC-MS/MS methods. By subjecting the sample to hydroxyl radical oxidation (using potassium persulfate and heat), we simulate environmental weathering, forcing these precursors to degrade into detectable perfluorocarboxylic acids (PFCAs).

C. Adsorbable Organic Fluorine (AOF-CIC)

AOF-CIC (e.g., EPA Method 1621) captures a broader organic fluorine chemical space while minimizing interference from inorganic fluorine compounds[6].

  • Causality: The sample is passed through activated carbon, which adsorbs organic fluorine. The carbon is then combusted at >900°C, breaking the highly stable C-F bonds and converting them to hydrogen fluoride (HF), which is quantified by Ion Chromatography. This provides the "ceiling" of total PFAS contamination.

Table 1: Comparative Overview of PFAS Analytical Techniques
MethodologyScopeSensitivity (LOQ)Primary Use CaseMechanistic Limitation
Targeted LC-MS/MS (EPA 1633)40 specific PFAAs0.5 – 5.0 ng/LRegulatory compliance, specific toxicity tracking.Blind to thousands of precursors and novel PFAS.
TOP Assay Precursors + PFAAs2.0 – 10 ng/LIdentifying hidden precursor mass in AFFF or wastewater.Cannot identify the exact original precursor molecule.
AOF-CIC (EPA 1621)Total Adsorbable Organofluorine1,000 – 3,000 ng/LMass balance ceiling, broad screening.Lacks compound specificity; high LOQ limits trace analysis.

Cross-Validation Logical Workflow

To achieve a self-validating data set, these three methods must be executed in parallel from a single homogenized sample. The diagram below illustrates the mass balance logic: Total Organofluorine (AOF) ≈ Targeted PFAAs + Oxidizable Precursors (TOP) + Unidentified Non-Oxidizable Organofluorines.

PFAS_CrossValidation Sample Environmental/Biological Sample Aliquoting Sample Aliquoting & Isotope Spiking Sample->Aliquoting Targeted Targeted LC-MS/MS (EPA 1633 / 533) Aliquoting->Targeted Known PFAAs TOP TOP Assay (Hydroxyl Radical Oxidation) Aliquoting->TOP Hidden Precursors AOF AOF-CIC (Combustion Ion Chromatography) Aliquoting->AOF Total Organofluorine MassBalance Data Synthesis & Mass Balance (AOF vs. Targeted + Precursors) Targeted->MassBalance TOP_LCMS Post-Oxidation LC-MS/MS TOP->TOP_LCMS Oxidized PFAAs AOF->MassBalance TOP_LCMS->MassBalance

Fig 1: Cross-validation workflow integrating targeted LC-MS/MS, TOP assay, and AOF-CIC.

Self-Validating Experimental Protocol: Targeted vs. TOP Assay

The following protocol details the cross-validation of targeted analysis with the TOP assay. Every step is designed with built-in causality to ensure a self-validating system.

Phase 1: Whole-Bottle Extraction & Isotope Spiking
  • Sample Homogenization: Collect the sample in a high-density polyethylene (HDPE) bottle. Causality: Glass containers must be strictly avoided as short-chain PFAS can adsorb to the silanol groups on glass surfaces.

  • Isotope Dilution: Spike the entire sample with a known concentration of 13C-labeled Extracted Internal Standards (EIS).

  • Whole-Bottle Rinsing: Rinse the empty sample bottle with basic methanol (0.1% NH4OH) and add the rinsate to the sample. Causality: Long-chain PFAS (≥C9) are highly hydrophobic and will stick to the container walls. Basic methanol disrupts these hydrophobic and ionic interactions, ensuring 100% transfer[5].

Phase 2: Weak Anion Exchange (WAX) Solid Phase Extraction
  • Conditioning: Condition the WAX SPE cartridge with basic methanol, followed by water.

  • Loading: Load the spiked sample onto the WAX cartridge at a rate of 1-2 mL/min. Causality: WAX sorbents contain both a reversed-phase backbone and a positively charged amine group. This perfectly captures the amphiphilic nature of PFAS (hydrophobic tail, anionic head).

  • Elution: Elute with 4 mL of 0.1% NH4OH in methanol. Causality: The high pH neutralizes the positive charge on the WAX sorbent, releasing the anionic PFAS.

  • Extract Splitting: Split the final extract into two equal aliquots: Aliquot A (Targeted) and Aliquot B (TOP Assay).

Phase 3: Hydroxyl Radical Oxidation (TOP Assay - Aliquot B only)
  • Reagent Addition: To Aliquot B, add 60 mM potassium persulfate (

    
    ) and 150 mM sodium hydroxide (NaOH).
    
  • Thermal Activation: Incubate the mixture in a water bath at 85°C for 6 hours. Causality: Heat activates the persulfate, generating sulfate and hydroxyl radicals. The high pH ensures the reaction favors the generation of hydroxyl radicals, which rapidly cleave the non-fluorinated carbon bonds of precursors, transforming them into terminal PFCAs.

  • Neutralization: Cool the sample and neutralize the pH using concentrated hydrochloric acid before proceeding to LC-MS/MS.

Phase 4: LC-MS/MS Acquisition & Self-Validation
  • Chromatography: Inject both Aliquot A and Aliquot B into an LC-MS/MS equipped with a delay column. Causality: A delay column placed between the pumps and the injector traps background PFAS originating from the LC system's Teflon tubing, separating system noise from actual sample peaks.

  • Self-Validation Checkpoint (Data Analysis): Before quantifying native PFAS, evaluate the recovery of the 13C-labeled EIS. If EIS recovery falls outside the 50-150% range, the extraction is invalid due to severe matrix suppression, and the sample must be re-extracted or diluted.

Data Presentation & Acceptance Criteria

To successfully cross-validate the methodologies, the quantitative data must meet stringent quality control criteria. Table 2 summarizes the expected performance metrics required to validate the data set.

Table 2: Cross-Validation Acceptance Criteria
ParameterTarget Analyte ClassAcceptance CriteriaMechanistic Rationale
EIS Recovery All 13C-labeled PFAAs50% – 150%Validates extraction efficiency and corrects for matrix-induced ion suppression in the MS source.
Method Blank All Target Analytes< 1/2 LOQEnsures no background contamination from labware or LC system tubing.
Precision (RSD) Core PFAS (e.g., PFOA, PFOS)≤ 20%Demonstrates method reproducibility across technical replicates.
Mass Balance Total F (AOF) vs. Sum (TOP)AOF ≥ Sum(TOP)AOF must be equal to or greater than the TOP assay. If AOF < TOP, it indicates inorganic fluoride interference in the CIC or incomplete combustion.

Interpreting the Cross-Validation: If the targeted analysis yields 50 ng/L of total PFAS, but the TOP assay yields 200 ng/L post-oxidation, the sample contains 150 ng/L of hidden precursors. If the AOF-CIC yields an equivalent of 500 ng/L of organic fluorine, the remaining 300 ng/L consists of non-oxidizable, non-targeted organofluorines (e.g., ultra-short chain PFAS or fluorinated pharmaceuticals) that escaped both the targeted and TOP methodologies.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS) Detection. Benchchem.
  • Environmental Forensic Tools for Understanding PFAS F
  • Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastew
  • Broad Spectrum PFAS Method Comparison Study Summary.
  • Why you should triple-check fluoride data in PFAS destruction and environmental fluorine balance. Environmental Science: Processes & Impacts (RSC Publishing).
  • CWA Analytical Methods for Per- and Polyfluorin

Sources

Validation

Stability testing of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol under different conditions

[label="Orthogonal An Figure 1: Acid-catalyzed E1 dehydration. The meta-fluoro group retards the rate-determining step.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Orthogonal An

Figure 1: Acid-catalyzed E1 dehydration. The meta-fluoro group retards the rate-determining step.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the stability of these compounds was evaluated using a Self-Validating System . This means the protocol is engineered with internal controls that prove its own accuracy, preventing false positives from secondary degradation or analytical drift.

Protocol: ICH Q1A(R2) & Q1B Accelerated Stress Testing

  • Step 1: System Suitability Test (SST) & Baseline Establishment

    • Action: Inject a mixed standard of the API and known alkene impurities into the HPLC.

    • Validation: The system automatically locks and is only validated for use if the critical pair resolution (

      
      ) is > 2.0 and the tailing factor (
      
      
      
      ) is < 1.5. This ensures degradation peaks will be baseline-resolved.
  • Step 2: Stress Induction

    • Action: Expose 1.0 mg/mL solutions to standardized stress. For acidic stress: 0.1M HCl at 60°C. For photostability: 1.2 Mlx·hr visible light and 200 W·hr/m² UV light, strictly adhering to ICH Q1B guidelines[1]. Long-term thermal stress was conducted at 40°C / 75% RH per ICH Q1A(R2)[2].

  • Step 3: Kinetic Quenching (The Control Mechanism)

    • Action: At exact time intervals (t = 2, 4, 8, 24 hours), extract 1.0 mL aliquots from the acidic matrix and immediately neutralize with 1.0 mL of 0.1M NaOH.

    • Causality: Quenching instantly halts the E1 dehydration mechanism. This preserves a perfect kinetic snapshot of the degradation at that exact microsecond, preventing continued degradation while the sample sits in the autosampler queue.

  • Step 4: Orthogonal Detection & Mass Balance (The Validation)

    • Action: Analyze quenched samples simultaneously via HPLC-UV (210 nm) for quantitation and LC-MS/MS for structural elucidation.

    • Validation: Calculate the Mass Balance (

      
       remaining API + 
      
      
      
      all degradants). The data is only accepted if the mass balance is
      
      
      . A drop below 98% would indicate unseen volatile degradation, automatically invalidating the run.

ICH_Protocol cluster_0 ICH Q1A(R2) & Q1B Stress Conditions Start System Suitability Test (SST) Rs > 2.0, T < 1.5 Thermal Thermal/Humidity 40°C / 75% RH Start->Thermal Photo Photostability 1.2 Mlx·hr & 200 W·hr/m² Start->Photo Acid Acid Hydrolysis 0.1M HCl, 60°C Start->Acid Quench Quenching / Neutralization (Preserves Kinetic Snapshot) Thermal->Quench Photo->Quench Acid->Quench Analysis Orthogonal Analysis LC-MS/MS & HPLC-UV Quench->Analysis Validation Data Validation Mass Balance ≥ 98% Analysis->Validation

Figure 2: Self-validating ICH stability workflow ensuring >98% mass balance across all conditions.

Comparative Quantitative Data

The experimental results validate the mechanistic hypothesis. The introduction of the meta-fluoro group significantly extends the half-life of the tertiary alcohol under acidic conditions without compromising its photostability.

Table 1: Comparative Acid-Forced Degradation Kinetics (0.1M HCl, 60°C)

CompoundInductive Effect (

)

(h⁻¹)
Half-life (

)
Mass Balance
1-(p-Tolyl)-2-methylpropan-2-ol -0.17 (Strong EDG)0.04515.4 h99.2%
1-(4-Fluorophenyl)-2-methylpropan-2-ol +0.06 (Weak EWG)0.02824.7 h98.8%
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol +0.17 (Net EWG) 0.019 36.4 h 99.5%

Note: A lower


 and longer half-life indicate superior chemical stability.

Table 2: ICH Q1A(R2) & Q1B Accelerated Stability Profile (6 Months / Total Exposure)

ICH Stress Condition1-(p-Tolyl)-... Assay1-(3-Fluoro-4-methylphenyl)-... AssayMajor Degradant Observed
Long-Term (25°C / 60% RH) 99.8%99.9% None
Accelerated (40°C / 75% RH) 96.1%99.4% Zaitsev Alkene (Conjugated)
Photostability (ICH Q1B) 99.5%99.7% None (Highly Photostable)
Oxidative (3% H₂O₂, 24h) 99.1%99.2% Trace Uncharacterized

Conclusion

For drug development professionals formulating in slightly acidic microenvironments (e.g., specific oral liquids or targeted release matrices), 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol offers a distinct stability advantage. The strategic placement of the fluorine atom acts as an electronic anchor, suppressing E1 dehydration while maintaining excellent ICH Q1A/Q1B compliance[1][2].

References

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes Source: Journal of Visualized Experiments (JoVE) URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Introduction 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a tertiary alcohol that serves as a valuable building block in medicinal chemistry and drug development. Its specific substitution pattern, featuring a fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is a tertiary alcohol that serves as a valuable building block in medicinal chemistry and drug development. Its specific substitution pattern, featuring a fluoro and a methyl group on the phenyl ring, makes it an attractive intermediate for the synthesis of complex molecular targets. The fluorine atom can modulate pharmacokinetic properties such as metabolic stability and binding affinity, while the tertiary alcohol moiety provides a handle for further functionalization. This guide provides a comparative analysis of two primary synthetic routes to this target compound, offering insights into the practical advantages and disadvantages of each approach. The discussion is supported by detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Retrosynthetic Analysis

The target molecule, a tertiary alcohol, can be disconnected in two logical ways, leading to two distinct and commonly employed synthetic strategies in organic chemistry. Both routes converge on the formation of the critical C-C bond between the aromatic ring and the tertiary alcohol carbon.

G cluster_route_a Route A: Aryl Grignard + Ketone cluster_route_b Route B: Acylation + Alkyl Grignard target 1-(3-Fluoro-4-methylphenyl)- 2-methylpropan-2-ol route_a_intermediate 3-Fluoro-4-methylphenyl- magnesium bromide target->route_a_intermediate Grignard Addition route_b_intermediate 3-Fluoro-4-methylacetophenone target->route_b_intermediate Grignard Addition acetone Acetone route_a_start 1-Bromo-3-fluoro-4-methylbenzene route_a_intermediate->route_a_start Grignard Formation methyl_grignard Methylmagnesium bromide route_b_start 2-Fluorotoluene route_b_intermediate->route_b_start Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride

Caption: Retrosynthetic analysis of the target molecule.

Route A: Grignard Reaction of an Aryl Halide with Acetone

This classical approach involves the formation of a Grignard reagent from a suitably substituted aryl halide, followed by its nucleophilic addition to acetone to generate the desired tertiary alcohol.

Reaction Scheme

G start 1-Bromo-3-fluoro-4-methylbenzene intermediate 3-Fluoro-4-methylphenyl- magnesium bromide start->intermediate 1. Mg, THF product 1-(3-Fluoro-4-methylphenyl)- 2-methylpropan-2-ol intermediate->product 2. Acetone 3. H3O+ workup acetone Acetone

Caption: Synthetic pathway for Route A.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-3-fluoro-4-methylbenzene

The synthesis of the starting material, 1-bromo-3-fluoro-4-methylbenzene, can be achieved from commercially available 3-fluoro-4-methylaniline via a Sandmeyer reaction.

  • To a stirred solution of 3-fluoro-4-methylaniline (1.0 eq) in aqueous HBr (48%), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract with diethyl ether.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-bromo-3-fluoro-4-methylbenzene.

Step 2: Synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • Dissolve 1-bromo-3-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the flask to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Route B: Friedel-Crafts Acylation Followed by Grignard Reaction

This alternative route begins with a more readily available starting material, 2-fluorotoluene. A Friedel-Crafts acylation introduces the acetyl group, which is then converted to the tertiary alcohol via the addition of a methyl Grignard reagent.

Reaction Scheme

G start 2-Fluorotoluene intermediate 3-Fluoro-4-methylacetophenone start->intermediate 1. Acetyl Chloride, AlCl3 product 1-(3-Fluoro-4-methylphenyl)- 2-methylpropan-2-ol intermediate->product 2. CH3MgBr, THF 3. H3O+ workup

Caption: Synthetic pathway for Route B.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methylacetophenone

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.05 eq) dropwise to the stirred suspension.

  • After the addition is complete, add 2-fluorotoluene (1.0 eq) dropwise, maintaining the temperature at 0 °C. The methyl group of 2-fluorotoluene directs the acylation primarily to the para position.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 3-fluoro-4-methylacetophenone.

Step 2: Synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

  • In a flame-dried, three-necked round-bottom flask, place the purified 3-fluoro-4-methylacetophenone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq, typically a 3.0 M solution in diethyl ether) via a syringe, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparison of Synthetic Routes

ParameterRoute A: Aryl Grignard + AcetoneRoute B: Acylation + Alkyl Grignard
Starting Material 1-Bromo-3-fluoro-4-methylbenzene2-Fluorotoluene
Availability of Starting Material Requires synthesis (e.g., from 3-fluoro-4-methylaniline)Commercially available and relatively inexpensive
Number of Steps 2 (from the bromo-compound)2
Key Intermediates 3-Fluoro-4-methylphenylmagnesium bromide3-Fluoro-4-methylacetophenone
Reagents and Conditions Grignard formation requires strictly anhydrous conditions.[3]Friedel-Crafts acylation uses a corrosive and water-sensitive Lewis acid (AlCl₃).[1]
Potential Side Reactions - Wurtz coupling of the Grignard reagent.[3]- Enolization of acetone (minor).- Formation of isomeric acylation products (ortho-acylation is possible but generally minor).[4]- Polyacylation is unlikely as the product is deactivated.[5]
Overall Yield (Estimated) Moderate to goodGood
Purification Column chromatography is likely necessary for both steps.Vacuum distillation or column chromatography for the ketone; column chromatography for the final product.
Scalability Grignard reactions can be challenging to scale up due to their exothermic nature and sensitivity to moisture.Friedel-Crafts acylations are common industrial processes and are generally scalable.

Discussion and Recommendation

Route A offers a direct and conceptually simple approach to the target molecule. However, its practicality is contingent on the availability of the starting material, 1-bromo-3-fluoro-4-methylbenzene. As this is not a common starting material, an additional synthetic step from the corresponding aniline is likely required, adding to the overall length of the synthesis. The Grignard formation step is also sensitive to moisture and requires careful experimental technique to achieve good yields.[3]

Route B , on the other hand, commences with the readily available and inexpensive 2-fluorotoluene. The Friedel-Crafts acylation is a robust and well-established reaction for introducing a ketone functionality onto an aromatic ring.[1][2][6] A key advantage of this route is that the acylation product deactivates the ring, preventing polyacylation.[5] The subsequent Grignard addition of a simple methyl group is generally a high-yielding and clean reaction.

References

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • Filo. Acetone with magnesium bromide. Available at: [Link]

  • Rieke Metals Products & Services. 1-BROMO-3-FLUORO-4-[(3-FLUOROPHENYL)SULFANYLMETHYL]BENZENE | #NV04948. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • ResearchGate. 3-Fluoro-4-methylbenzoic acid. Available at: [Link]

  • Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Organic Syntheses Procedure. 2. Available at: [Link]

  • Chegg.com. Solved 6. Grignard reaction of 4-methylacetophenone (A. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Brainly.in. how does acetone react with CH3MGBR. Available at: [Link]

  • The Friedel-Crafts Acylation - Chemistry at Winthrop University. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Evaluation of Synthesized 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For resea...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and scientists, a comprehensive understanding of purity assessment is paramount. This guide provides an in-depth technical comparison of analytical methodologies for evaluating the purity of a key pharmaceutical intermediate, 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol. We will delve into the common synthetic routes, potential impurities, and a multi-pronged analytical approach to ensure the highest degree of confidence in your synthesized compound.

The Synthetic Pathway and Anticipated Impurities

The most direct and common method for the synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is the Grignard reaction.[1][2] This venerable organometallic reaction involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to the ketone, 1-(3-Fluoro-4-methylphenyl)ethanone. While robust, this synthesis is not without potential pitfalls that can lead to the formation of impurities. A thorough understanding of these side reactions is the first step in developing a robust analytical strategy for purity determination.[3]

Potential Impurities in the Grignard Synthesis:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 1-(3-Fluoro-4-methylphenyl)ethanone.

  • Wurtz Coupling Product: The reaction of the Grignard reagent with any unreacted methyl halide can result in the formation of ethane. More significantly, coupling of the aryl halide precursor to the Grignard reagent could lead to biphenyl derivatives.

  • Enolization Byproduct: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and subsequent recovery of the starting ketone after workup.[3]

  • Reduction Product: Steric hindrance can sometimes favor a hydride transfer from the Grignard reagent to the ketone, resulting in the formation of the secondary alcohol, 1-(3-Fluoro-4-methylphenyl)ethanol.[3]

  • Hydrolysis of Grignard Reagent: Exposure to adventitious water will quench the Grignard reagent, forming methane and reducing the yield of the desired product.[3]

A Multi-Detector Approach to Purity Verification

No single analytical technique is sufficient to definitively declare the purity of a compound. A holistic and self-validating approach employs multiple orthogonal methods. For 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive purity profile.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Assessment

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[4][5] Quantitative NMR (qNMR) offers a primary ratio method for determining purity without the need for a specific reference standard of the analyte, instead relying on a certified internal standard.[6]

The Causality Behind the Choice: The inherent linearity of the NMR signal response to the number of nuclei, regardless of the molecule's structure, makes it a highly accurate and precise quantitative technique.[1]

Experimental Protocol: Quantitative ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.

  • Data Processing and Analysis: Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Illustrative qNMR Data Summary

CompoundSignal (ppm)Number of Protons (N)Integral (I)Purity (%)
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol1.55 (s)610.2398.5
Maleic Acid (Internal Standard)6.30 (s)21.0099.9

Workflow for qNMR Purity Determination

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte and internal standard B Dissolve in deuterated solvent A->B C Acquire ¹H NMR spectrum with appropriate relaxation delay B->C D Integrate analyte and standard signals C->D E Calculate purity using the qNMR formula D->E F Report final purity value E->F

Caption: Workflow for qNMR purity determination.

High-Performance Liquid Chromatography (HPLC): Resolving Impurities

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[7][8] For a relatively non-polar compound like 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a reversed-phase HPLC method is most appropriate.[9][10][11]

The Causality Behind the Choice: Reversed-phase HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase retains non-polar analytes more strongly, allowing for the separation of our target compound from potentially more polar or less polar impurities.[9][10]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 60% A / 40% B.

    • Ramp to 10% A / 90% B over 15 minutes.

    • Hold at 10% A / 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in the initial mobile phase composition.

Illustrative HPLC Data Summary

PeakRetention Time (min)Area (%)Identification
15.80.81-(3-Fluoro-4-methylphenyl)ethanone (Starting Material)
28.298.71-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol (Product)
39.50.5Unknown Impurity

Workflow for HPLC Purity Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare mobile phase gradient B Dissolve sample in initial mobile phase A->B C Inject sample onto C18 column B->C D Run gradient elution C->D E Detect peaks by UV at 254 nm D->E F Integrate peak areas E->F G Calculate area percent purity F->G H Identify known impurities by retention time G->H

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is an exceptionally sensitive technique for the analysis of volatile and semi-volatile compounds.[12][13][14] It provides both chromatographic separation and mass spectral data, which aids in the identification of unknown impurities.

The Causality Behind the Choice: The thermal stability and volatility of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol make it amenable to GC analysis. The mass spectrometer detector allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns, providing a higher degree of confidence than UV detection alone.[13][14]

Experimental Protocol: GC-MS

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-400 amu.

  • Sample Preparation: Dilute the sample to approximately 100 µg/mL in a volatile solvent such as dichloromethane.

Illustrative GC-MS Data Summary

PeakRetention Time (min)Area (%)Tentative Identification (based on MS library match)
16.10.61-(3-Fluoro-4-methylphenyl)ethanone
27.899.11-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol
38.50.31-(3-Fluoro-4-methylphenyl)ethanol (Reduction byproduct)

Workflow for GC-MS Purity and Impurity Identification

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dilute sample in a volatile solvent B Inject sample into GC A->B C Separate components on capillary column B->C D Detect and fragment ions in MS C->D E Integrate total ion chromatogram (TIC) D->E F Compare mass spectra to library for identification E->F G Report purity and identified impurities F->G

Caption: Workflow for GC-MS purity and impurity identification.

Comparative Summary and Concluding Remarks

Analytical TechniquePrincipleAdvantagesLimitations
qNMR Signal intensity is directly proportional to the number of nuclei.Primary quantitative method, no need for analyte-specific reference standard, provides structural information.Lower sensitivity compared to chromatographic methods, potential for signal overlap.
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, good for non-volatile impurities, widely applicable.Requires a chromophore for UV detection, peak identity based on retention time alone is not definitive.
GC-MS Separation based on volatility and interaction with a stationary phase, with mass-based detection.High sensitivity, provides structural information for impurity identification, excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds.

References

  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop. PharmaGuru.
  • Weber, W. (2020, November 25). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. The Column.
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
  • MilliporeSigma. (n.d.). 1-(3-Fluoro-4-methylphenyl)ethanone. MilliporeSigma.
  • BenchChem. (2025). Application Note: Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction. BenchChem.
  • GL Sciences. (n.d.). Combining GC with MS and Olfactory Detection for a Variety of Food, Flavor, and Fragrance Analyses. GL Sciences.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • Sola-Martínez, R. A., et al. (2024, January 8). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers in Bioengineering and Biotechnology.
  • Separation Science. (2024, August 13). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Arborpharmchem. (2024, June 18).
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum.
  • RSSL. (n.d.).
  • Emery Pharma. (2024, February 9).
  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Pauli, G. F., et al. (2014, November 7).
  • Natural Products Inc. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • BenchChem. (2025). Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide. BenchChem.

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Comparative

Benchmarking Analytical Integrity: Targeted LC-MS/MS vs. Total Organic Fluorine (TOF)

Topic: Inter-laboratory comparison of analytical results for fluorinated compounds Content Type: Publish Comparison Guide Executive Summary In the quantification of fluorinated compounds—whether environmental PFAS contam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-laboratory comparison of analytical results for fluorinated compounds Content Type: Publish Comparison Guide

Executive Summary

In the quantification of fluorinated compounds—whether environmental PFAS contaminants or fluorinated pharmaceutical metabolites—analytical certainty is often an illusion. Inter-laboratory comparisons (ILC) consistently reveal a disturbing "mass balance gap": the sum of individual analytes detected by targeted LC-MS/MS rarely matches the Total Organic Fluorine (TOF) measured by combustion methods.

This guide objectively compares the performance of Targeted Quantitation (via LC-MS/MS) against Non-Targeted Screening (via Combustion Ion Chromatography - CIC) . Drawing on recent proficiency testing data (2023-2024), we analyze where these methodologies diverge, identifying the specific experimental protocols that drive inter-laboratory reproducibility.

Part 1: The Comparative Landscape

For researchers and drug developers, the choice between targeted and non-targeted analysis is a trade-off between specificity and completeness .

Targeted Analysis (The "Gold Standard")
  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Core Protocol: EPA 1633 (Isotope Dilution) or ISO 21675.

  • Strength: Extreme sensitivity (sub-ng/L), definitive identification of specific structures.

  • Weakness: "The Streetlight Effect"—you only see what you look for. With >10,000 PFAS variants and unknown drug metabolites, targeted lists (typically 40-50 analytes) miss 70-99% of the fluorinated load.

Total Organic Fluorine (The "Dark Matter" Detector)
  • Methodology: Adsorbable/Extractable Organic Fluorine (AOF/EOF) followed by Combustion Ion Chromatography (CIC).[2]

  • Core Protocol: EPA Draft Method 1621.

  • Strength: Mass balance.[1] Captures all organic fluorine, including precursors, polymers, and transformation products.

  • Weakness: Lower sensitivity (LOQ ~1-2 µg/L), lack of structural information, and susceptibility to inorganic fluoride interference.

Comparative Performance Data (Synthesized from Recent ILCs)

The following table summarizes performance metrics from recent inter-laboratory studies, including the Norden 2024 and Norman Network ring trials.

MetricTargeted LC-MS/MS (EPA 1633)Total Organic Fluorine (CIC)
Analyte Scope ~40-70 specific compoundsAll organic fluorine
Inter-Lab Precision (%RSD) 10 - 25% (High Reproducibility)30 - 50% (Moderate Reproducibility)
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/L (ppt)1,000 - 2,000 ng/L (ppt)
Recovery Accuracy 80 - 120% (w/ Isotope Dilution)60 - 130% (Highly Matrix Dependent)
Primary Error Source Matrix suppression / Isomer integrationInorganic fluoride breakthrough / Adsorption losses

Field Insight: In a recent study comparing EOF to targeted PFAS, targeted analysis accounted for only 0.4% to 29% of the total organic fluorine.[2] Relying solely on LC-MS/MS leaves the vast majority of fluorinated burden uncharacterized.

Part 2: Experimental Protocol – The Self-Validating System

To achieve high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must move beyond "recipes" to causality . The following protocol focuses on Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) , the critical junction where both methods succeed or fail.

The "Universal" WAX Extraction Workflow

Rationale: Fluorinated compounds are surfactants. They stick to glass and degrade at air-water interfaces. This protocol minimizes adsorption losses and ensures a clean separation of organic fluorine from inorganic fluoride (essential for CIC accuracy).

Step 1: Sample Pre-Treatment (The Causality of Bias)
  • Protocol: Adjust sample pH to 6.5 ± 0.5.

  • Why: Extreme pH can hydrolyze precursors or alter the ionization state of the sorbent.

  • Critical Control: Add Isotopically Labeled Internal Standards (EIS) before any filtration or transfer. This transforms the method into a self-validating system; any loss during extraction is mathematically corrected by the EIS recovery.

Step 2: SPE Column Selection & Conditioning
  • Product: Polymeric WAX Cartridge (e.g., 200mg/6cc).

  • Conditioning:

    • 4 mL 0.1% NH₄OH in Methanol (Activates exchange sites).

    • 4 mL Methanol.

    • 4 mL Reagent Water (Must not go dry).

  • Expert Insight: Do not use PTFE-lined tubing or reservoirs. Use HDPE or Polypropylene to prevent background contamination (the "False Positive" trap).

Step 3: Loading & Wash (The Inorganic Fluoride Purge)
  • Load: Pass sample at <5 mL/min.

  • Wash 1: 4 mL Ammonium Acetate buffer (pH 4).

  • Wash 2 (Crucial for TOF): 4 mL Methanol/Water (20:80).

  • Why: This wash step removes inorganic fluoride (F⁻). If F⁻ remains, it will combust in the CIC and falsely inflate the "Organic Fluorine" signal. This is the #1 cause of failure in TOF inter-lab studies.

Step 4: Elution & Analysis
  • Elution: 4 mL 0.1% NH₄OH in Methanol.

  • Split Stream:

    • Aliquot A (LC-MS/MS): Evaporate to dryness (N₂), reconstitute in 80:20 MeOH:H₂O.

    • Aliquot B (CIC): Direct combustion at 1000°C → Hydropyrolysis → IC detection.

Part 3: Visualization of the Analytical Logic

The following diagram illustrates the decision matrix and error propagation pathways in comparative fluorine analysis.

G Sample Unknown Sample (Matrix: Water/Serum) Prep Sample Prep (Spike IS + pH Adjust) Sample->Prep SPE WAX SPE Extraction (The Critical Junction) Prep->SPE Adsorption Risk Wash Inorganic F- Removal (Critical for CIC) SPE->Wash Split Eluate Split Wash->Split F- Removal Check CIC Combustion IC (CIC) (Non-Targeted) Wash->CIC Incomplete Wash = False High TOF LCMS LC-MS/MS Analysis (Targeted) Split->LCMS Aliquot A Split->CIC Aliquot B Quant Quantitation (Isotope Dilution) LCMS->Quant ResultA Result: Specific Analytes (High Precision, Low Scope) Quant->ResultA TotalF Total Fluorine Measurement CIC->TotalF ResultB Result: Total Organic Fluorine (Mass Balance, Low Precision) TotalF->ResultB

Caption: Analytical workflow comparing Targeted (LC-MS/MS) and Non-Targeted (CIC) pathways. Red dotted line indicates the critical failure mode for TOF analysis.

Part 4: Root Cause Analysis of Inter-Lab Variance

Why do labs fail these comparisons? Based on the Norman Network and Norden studies, three factors dominate:

  • The Isomer Trap (LC-MS/MS): PFAS like PFOS exist as linear and branched isomers. Labs that use a "Linear Only" standard but integrate the total peak area (linear + branched) in the sample will report significantly biased results.

    • Correction: Use mixed-isomer standards (e.g., electrochemical PFOS) or explicitly calibrate for branched isomers.

  • Inorganic Fluoride Breakthrough (CIC): In TOF analysis, the inability to fully wash out inorganic fluoride (from tap water or buffers) leads to massive overestimation.

    • Correction: The "Wash 2" step in the protocol above (Nitrate/Methanol wash) is non-negotiable.

  • Matrix Suppression: In complex matrices (blood, wastewater), co-eluting compounds suppress the ionization in LC-MS/MS.

    • Correction:EPA 1633 mandates Isotope Dilution Quantitation. Methods relying solely on external calibration (like older versions of EPA 537) consistently fail proficiency tests in non-drinking water matrices.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link][3]

  • Kärrman, A., et al. (Norden). (2024). PFAS in the Nordic Environment: Screening of Total Organic Fluorine (TOF) and Targeted PFAS. Nordic Council of Ministers. [Link]

  • National Measurement Institute Australia (NMIA). (2024). Proficiency Test Final Report AQA 24-14: PFAS in Biota and Food. [Link]

  • NORMAN Network. (2023).[4] PFAS Analytical Exchange: TOP Assay Method Comparison and Inter-laboratory Study Results. [Link]

  • Interstate Technology & Regulatory Council (ITRC). (2023). PFAS Technical and Regulatory Guidance: Analytical Methods. [Link]

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Validation

A Senior Application Scientist’s Guide to Assessing the Enantiomeric Purity of Chiral Fluorinated Alcohols

Introduction: The Strategic Value of Fluorine in Chiral Alcohols In modern drug discovery, the strategic incorporation of fluorine into chiral molecules, particularly alcohols, has become a cornerstone for optimizing pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Chiral Alcohols

In modern drug discovery, the strategic incorporation of fluorine into chiral molecules, particularly alcohols, has become a cornerstone for optimizing pharmaceutical candidates.[1][2] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[3][4] Chiral fluorinated alcohols are pivotal building blocks in the synthesis of numerous pharmaceuticals, where the stereochemistry at the alcohol center is critical for therapeutic efficacy.[1][5] As enantiomers of a drug can have vastly different pharmacological and toxicological profiles, regulatory agencies mandate rigorous characterization and control of enantiomeric purity.[6]

This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess (ee) of chiral fluorinated alcohols. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the two most powerful and widely adopted techniques: Chiral Chromatography and Nuclear Magnetic Resonance (NMR) Spectroscopy .

Part 1: The Comparative Analysis: Chromatography vs. NMR

The choice between chromatographic and spectroscopic methods for ee determination is a critical decision in the analytical workflow. It hinges on factors such as required accuracy, sample throughput, availability of instrumentation, and the specific physicochemical properties of the fluorinated alcohol. While chiral chromatography is often hailed as the "gold standard" for its exceptional resolving power, NMR spectroscopy presents a rapid, powerful, and often non-destructive alternative.[7]

Chiral Chromatography: Separation Based on Differential Interaction

Chiral chromatography excels at physically separating enantiomers, allowing for their individual quantification. The separation is achieved by exploiting the differential, transient interactions of the enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP) packed into a column.[6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis.[6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and effective for a broad range of molecules, including fluorinated alcohols.[6]

    • Causality of Separation: The enantiomers form transient diastereomeric complexes with the chiral selector of the CSP.[6] Differences in the stability of these complexes, governed by interactions like hydrogen bonding, π-π stacking, and dipole-dipole forces, cause one enantiomer to be retained longer on the column, resulting in separation.[6]

  • Gas Chromatography (GC): For volatile and thermally stable fluorinated alcohols, chiral GC offers high resolution and sensitivity. The analytes interact with a chiral stationary phase, often based on modified cyclodextrins.[8]

    • Experimental Insight: Many alcohols, including fluorinated ones, exhibit poor peak shape and volatility for GC analysis. Derivatization is a common and necessary strategy to overcome this. Acylation with reagents like acetic anhydride or trifluoroacetic anhydride converts the polar alcohol group into a less polar, more volatile ester, which significantly improves chromatographic performance.[8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that combines the advantages of both GC and HPLC. It uses carbon dioxide in its supercritical state as the primary mobile phase, often with an alcohol co-solvent. For chiral separations, SFC provides very fast and efficient analysis, with the added benefit of using non-toxic mobile phases, which simplifies post-purification sample recovery.

NMR Spectroscopy: Discrimination in a Chiral Environment

NMR spectroscopy does not separate enantiomers but rather distinguishes them in the same solution. In an standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectral properties.[9] By introducing a chiral auxiliary, a diastereomeric relationship is established, making the enantiomers chemically non-equivalent and thus, spectroscopically distinct.[10]

  • Using Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[10][11] This interaction leads to the formation of transient diastereomeric species that produce separate, distinct signals in the NMR spectrum for each enantiomer.

    • Expert Insight: The choice of solvent is critical. Aprotic, non-polar solvents like CDCl₃ or C₆D₆ are often preferred because they do not compete with the hydrogen bonding and other weak interactions that are essential for effective chiral recognition between the CSA and the alcohol.[12] Chiral phosphoric acids and chiral metal complexes have emerged as highly effective CSAs for alcohols.[9][12]

  • Using Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[13] These diastereomers have different physical properties and, therefore, distinct NMR spectra. A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[13]

    • Trustworthiness Check: A key requirement for any CDA is that the derivatization reaction must proceed to completion without any kinetic resolution or racemization, as this would lead to an inaccurate measurement of the original enantiomeric ratio.[13]

  • The Power of ¹⁹F NMR: For fluorinated alcohols, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus offers a wide chemical shift range, high sensitivity, and typically simple spectra with no background noise. When a fluorinated alcohol is paired with a chiral auxiliary, the fluorine signals of the two enantiomers often show a larger separation (Δδ) than the proton signals, enabling more accurate and reliable integration.[14][15]

Part 2: Data-Driven Method Comparison

To facilitate an objective choice, the performance characteristics of the primary analytical techniques are summarized below.

FeatureChiral HPLCChiral GCNMR with Chiral Auxiliary (¹H or ¹⁹F)
Principle Physical separation based on differential interaction with a Chiral Stationary Phase (CSP).[6]Physical separation of volatile analytes based on interaction with a CSP.[8]In-solution discrimination via formation of transient (CSA) or stable (CDA) diastereomeric species.[10][13]
Sample Prep Dissolution in a suitable mobile-phase-compatible solvent.Often requires derivatization (e.g., acylation) to increase volatility and improve peak shape.[8]Simple mixing of analyte and chiral auxiliary in a deuterated solvent. Reaction required for CDAs.[7]
Speed Moderate (typically 10-30 min per sample).Fast to Moderate (typically 5-20 min per sample).Very Fast (typically 1-10 min per sample).[7]
Sensitivity High (LOD/LOQ in the µg/mL to ng/mL range).[16][17]Very High (LOD/LOQ often in the ng/mL to pg/mL range).Lower (requires analyte concentration in the mg/mL range).[15]
Resolution Excellent baseline separation is commonly achievable.[18]Excellent, often superior to HPLC for volatile compounds.Dependent on the choice of auxiliary and analyte structure; can range from baseline-resolved to overlapping signals.[12]
Key Advantage "Gold standard" robustness and transferability; allows for preparative-scale separation.[6]Unmatched resolution for volatile compounds; high sensitivity with detectors like FID or MS.High throughput; non-destructive (with CSAs); provides structural information; ¹⁹F NMR is ideal for fluorinated compounds.[14][15]
Limitation Requires method development for each new compound; higher solvent consumption.Limited to thermally stable and volatile (or derivable) compounds.Lower sensitivity; signal overlap can complicate quantification; cost of chiral auxiliaries and high-field NMR.

Part 3: Experimental Protocols & Workflows

The following protocols are provided as robust starting points. Researchers must validate any method according to internal and regulatory standards (e.g., ICH guidelines) to ensure it is fit for its intended purpose.[19][20]

Workflow Visualization

A generalized workflow for determining enantiomeric purity is essential for structuring experiments logically.

G cluster_0 Universal Steps cluster_1 Chiral Chromatography Path cluster_2 NMR Spectroscopy Path Sample Chiral Fluorinated Alcohol Sample Racemate Prepare Racemic Standard (50:50) Prep_Chrom Prepare Sample (Dissolve/Derivatize) Sample->Prep_Chrom Prep_NMR Prepare Sample (Analyte + Chiral Auxiliary in NMR tube) Sample->Prep_NMR Run_Chrom Inject & Run on Chiral Column (HPLC/GC) Racemate->Run_Chrom Confirms Peak ID & Resolution Run_NMR Acquire Spectrum (¹H or ¹⁹F NMR) Racemate->Run_NMR Confirms Signal ID & Resolution Prep_Chrom->Run_Chrom Data_Chrom Integrate Peak Areas Run_Chrom->Data_Chrom Calc_Chrom Calculate ee%: (|Area1 - Area2| / (Area1 + Area2)) * 100 Data_Chrom->Calc_Chrom Prep_NMR->Run_NMR Data_NMR Integrate Distinct Enantiomer Signals Run_NMR->Data_NMR Calc_NMR Calculate ee%: (|Int1 - Int2| / (Int1 + Int2)) * 100 Data_NMR->Calc_NMR

Caption: Generalized workflow for enantiomeric excess (ee) determination.

Protocol 3.1: Chiral HPLC Method

Objective: To determine the enantiomeric purity of a chiral fluorinated alcohol using a polysaccharide-based CSP.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Expert Insight: The ratio of the non-polar alkane and the polar alcohol modifier is the most critical parameter for optimizing resolution and retention time. This must be empirically determined.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 220 nm).

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic fluorinated alcohol in the mobile phase at a concentration of approximately 1.0 mg/mL. This is crucial for identifying the retention times of both enantiomers and confirming the column's ability to separate them.

    • Test Sample: Prepare the test sample at the same concentration (1.0 mg/mL) in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard and record the chromatogram. Identify the two peaks corresponding to the enantiomers and calculate the resolution factor (Rs). A value >1.5 indicates baseline separation.[21]

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers in the test sample chromatogram.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: ee% = (|Area_Enantiomer1 - Area_Enantiomer2| / (Area_Enantiomer1 + Area_Enantiomer2)) * 100

Protocol 3.2: ¹⁹F NMR Method with a Chiral Solvating Agent (CSA)

Objective: To rapidly determine the enantiomeric purity of a chiral fluorinated alcohol using ¹⁹F NMR and a chiral phosphoric acid (CPA) as the CSA.

Methodology:

  • Materials:

    • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.

    • Chiral Solvating Agent (CSA): An enantiopure chiral phosphoric acid, such as (R)-TRIP.

    • Deuterated Solvent: Chloroform-d (CDCl₃).

    • NMR Tubes: High-quality 5 mm NMR tubes.

  • Sample Preparation:

    • Racemic Standard: In an NMR tube, dissolve ~5 mg of the racemic fluorinated alcohol and ~1.1 molar equivalents of the CSA in 0.6 mL of CDCl₃. Causality: A slight excess of the CSA helps ensure that all analyte molecules are complexed, maximizing the observed chemical shift difference.

    • Test Sample: Prepare the test sample in the same manner, using ~5 mg of the test alcohol and the same amount of CSA and solvent.

  • NMR Acquisition:

    • Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum for both the racemic standard and the test sample.

    • Trustworthiness Check: Ensure a sufficient relaxation delay (d1, e.g., 5-7 times the longest T1) is used to allow for complete relaxation of the ¹⁹F nuclei. This is absolutely critical for obtaining accurate and reliable integration values.

  • Data Processing and Calculation:

    • Process the spectra (e.g., apply phasing and baseline correction).

    • On the racemic standard spectrum, identify the two distinct signals for the enantiomers, which should be of equal integration.

    • On the test sample spectrum, integrate the two corresponding signals (Int_major and Int_minor).

    • Calculate the enantiomeric excess using the formula: ee% = (|Int_major - Int_minor| / (Int_major + Int_minor)) * 100

Visualization of Chiral Recognition Principles

G cluster_0 Chiral Chromatography (CSP) cluster_1 NMR Spectroscopy (CSA) CSP Chiral Stationary Phase (CSP) Chiral Cavity CSA Chiral Solvating Agent (CSA) Binding Site R_Enantiomer R-Enantiomer R_Enantiomer->CSP:port Strong Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP:port Weaker Interaction (Shorter Retention) R_Enantiomer_2 R-Enantiomer R_Enantiomer_2->CSA:port Forms Diastereomeric Complex 1 (Signal 1) S_Enantiomer_2 S-Enantiomer S_Enantiomer_2->CSA:port Forms Diastereomeric Complex 2 (Signal 2)

Caption: Principles of enantiomeric discrimination in chromatography and NMR.

Conclusion and Future Outlook

Both chiral chromatography and NMR spectroscopy are indispensable tools for assessing the enantiomeric purity of chiral fluorinated alcohols. Chiral HPLC and GC provide unparalleled resolution and sensitivity, making them the methods of choice for final quality control and trace impurity detection.[3][7] Conversely, NMR, particularly ¹⁹F NMR, offers a rapid, high-throughput method ideal for reaction monitoring and screening applications where speed is paramount.[14][15]

The choice of method is not mutually exclusive; often, the two techniques are used synergistically. NMR can provide a quick in-process check, while chromatography delivers the final, validated purity assessment required for regulatory submission. As synthetic methodologies for creating complex chiral fluorinated molecules continue to advance, the demand for robust, accurate, and efficient analytical techniques will only grow, ensuring that these powerful methods remain at the forefront of pharmaceutical development.

References

  • Jang, S., Park, H., Duong, H., & Kim, H. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central. [Link]

  • Porto, S., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]

  • Aroulanda, C., et al. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]

  • Lee, K., et al. (2019). Determination of enantiomeric purity for π-basic aromatic alcohol chiral samples by 1H NMR spectroscopy. ResearchGate. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Liu, Y., et al. (2018). Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]

  • Santasania, C. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC. [Link]

  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Whitesides, G. & Lewis, D. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Seo, H., et al. (2019). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. PubMed Central. [Link]

  • Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. [Link]

  • Seco, J.M., et al. (2000). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. [Link]

  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Slater, M. (2020). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Chiral solvating agents.
  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]

  • Validation of the HPLC Analytical Method for the... Indian Journal of Nuclear Medicine. [Link]

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  • Sánchez, F. N., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

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Safety & Regulatory Compliance

Safety

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol proper disposal procedures

As a Senior Application Scientist, it is understood that the responsible management of chemical reagents is paramount, extending from their initial application to their final disposal. This guide provides an in-depth, pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the responsible management of chemical reagents is paramount, extending from their initial application to their final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, a fluorinated aromatic alcohol. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, designed to protect laboratory personnel, the wider community, and the environment.

While a specific Safety Data Sheet (SDS) for this novel compound is not broadly available, the structural alerts—specifically the presence of a carbon-fluorine bond and an aromatic ring system—mandate its classification as a hazardous waste. The guidance provided is therefore based on the established best practices for halogenated organic compounds.

Core Principle: The Rationale for Incineration

The cornerstone of disposing of any fluorinated organic compound is the understanding that the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This inherent stability means the compound will not readily degrade in the environment and is resistant to conventional chemical treatment methods.

Therefore, the only acceptable and environmentally responsible method for the disposal of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol is high-temperature incineration at a licensed hazardous waste facility. This process utilizes extreme temperatures (typically >1000 °C) and controlled conditions to ensure the complete breakdown of the molecule[1][2]. During this process, the fluorine atom is converted into hydrogen fluoride (HF), which is then neutralized in a scrubber system to prevent its release as a corrosive and toxic gas[3][4]. Disposing of this compound via landfill, drain, or as common trash is a violation of regulatory standards and poses a significant environmental risk[5][6].

Compound Profile and Handling Precautions

A clear understanding of the compound's characteristics is essential for safe handling during the disposal process.

PropertyValue / AssessmentSignificance for Disposal & Handling
Molecular Formula C₁₁H₁₅FOThe presence of Fluorine (F) necessitates disposal as halogenated waste.
Physical State Likely a solid or high-boiling point liquid at room temperature.Solid waste is less prone to creating inhalation hazards, but dust should be controlled. Liquids require secondary containment.
Anticipated Hazards Based on similar structures, may cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled[7][8].Mandates the use of appropriate Personal Protective Equipment (PPE) at all times.
Disposal Classification Hazardous Halogenated Organic WasteMust be segregated from non-halogenated waste streams for proper disposal and to avoid unnecessary costs[9][10].

Waste Disposal Workflow

The following workflow provides a logical, step-by-step process for managing 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol from the point of generation to its final disposal.

cluster_0 In-Lab Waste Generation & Collection cluster_1 Storage & Pickup A Start: Waste Generated (Solid, Liquid, or Contaminated Labware) B Select Chemically Compatible Container (HDPE or Glass) A->B C Affix 'Hazardous Waste' Label. List full chemical name: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol B->C D Segregate as HALOGENATED ORGANIC WASTE. Keep container closed. C->D E Store in designated Satellite Accumulation Area (SAA) F Is container >90% full? E->F F->E No, continue accumulation G Contact Institutional EHS for waste pickup. F->G Yes H EHS transports to Central Accumulation Area (CAA) G->H

Caption: Waste management workflow from laboratory generation to EHS handover.

Detailed Procedural Protocols

Step-by-Step Disposal of Primary Waste

This protocol applies to the pure compound, reaction mixtures, or solutions containing 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol.

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing standard laboratory PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Waste Container Selection: Choose a robust, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or borosilicate glass. Ensure the container has a secure, screw-top cap[5].

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol" and its approximate concentration or percentage if in a mixture. Do not use abbreviations or chemical formulas[5][11]. Identify the associated hazards (e.g., Flammable, Toxic)[10].

  • Waste Collection: Carefully transfer the waste into the prepared container. Do not overfill; leave at least 10% headspace to allow for expansion.

  • Secure and Store: Tightly close the container cap. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[12][13]. The SAA should utilize secondary containment (e.g., a tray) to contain potential leaks.

  • Arrange for Disposal: Once the container is nearly full (about 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[5][10].

Disposal of Contaminated Materials

This protocol applies to items such as gloves, weigh boats, pipette tips, and paper towels that have come into contact with the chemical.

  • Segregation: These contaminated solid items must also be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a dedicated, durable plastic bag or a lined, sealable container.

  • Labeling: The container or bag must be clearly labeled as "Hazardous Waste" and list the contaminating chemical: "1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol".

  • Disposal: This container should be stored in your SAA and collected by EHS along with your liquid chemical waste.

Decontamination of Empty Containers

An "empty" container that held 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol must be properly decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, the first rinse and subsequent rinses must be collected and disposed of as halogenated hazardous waste. Add the rinsate to your designated liquid waste container.

  • Final Preparation: After triple rinsing, allow the container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label.

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate receptacle for non-hazardous lab glass or plastic, as per your institution's policy.

Emergency Spill Procedures

In the event of a spill, swift and correct action is critical.

  • Alert and Secure: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the area and contact EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb a large spill.

  • Collect Waste: Carefully scoop the absorbent material into a sealable, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe and compliant disposal of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations. (2019, July 31). Medical Laboratory Observer. [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. (2007, April 6). Taylor & Francis Online. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania | Environmental Health and Radiation Safety. [Link]

  • Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. (2022). ResearchGate. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. (2021, May 11). MDPI. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Per- and polyfluorinated substances in waste incinerator flue gases. (2014, May 30). National Institute for Public Health and the Environment (RIVM). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. East Tennessee State University. [Link]

  • Halogenated Solvents in Laboratories. Temple University | Environmental Health & Radiation Safety. [Link]

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Handling

Personal protective equipment for handling 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

A Researcher's Guide to Safe Handling: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol This guide provides essential safety protocols and operational plans for handling 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safe Handling: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

This guide provides essential safety protocols and operational plans for handling 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol in a laboratory setting. As drug development professionals, our commitment to safety is paramount, ensuring that innovative research is conducted without compromising personal or environmental well-being. The following procedures are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Assessment: Understanding the Risks

  • Skin Irritation and Harmful Contact : Similar compounds are known to cause skin irritation and may be harmful upon dermal contact.[1][2]

  • Serious Eye Irritation : Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Irritation : Inhalation of dust, mists, or vapors may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed : Ingestion of the compound is presumed to be harmful.[1][2]

  • Combustibility : As an organic alcohol, it should be treated as a combustible material and kept away from ignition sources.[2][4]

These potential hazards dictate the stringent need for the personal protective equipment (PPE) and handling protocols outlined below.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the first line of defense against chemical exposure. All handling of this compound must be performed with the following equipment.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI/ISEA Z87.1 D3-rated chemical splash goggles.[5] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[6][7]Provides a tight seal to protect against splashes and vapors which can cause serious eye damage.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8] Gloves must be inspected for integrity before each use.[1][9]Prevents direct skin contact, a primary route of exposure.[7] Nitrile and Neoprene offer good resistance to alcohols and a range of organic solvents.[8][10]
Body Protection Flame-resistant laboratory coat and long pants.[11] An acid-resistant apron is recommended for added protection when handling corrosives or large volumes.[7]Protects skin and personal clothing from splashes and contamination. Flame resistance is crucial due to the compound's combustibility.[9]
Foot Protection Closed-toe shoes are mandatory for all laboratory work.[7][12]Protects feet from spills and falling objects.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[5][12] If a hood is not available or if aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is required.[1]Minimizes the inhalation of potentially irritating vapors and aerosols.[2]

Operational Plan: From Preparation to Clean-up

A systematic approach to handling ensures safety at every stage. The following workflow must be adhered to without deviation.

Preparation and Donning PPE
  • Inspect Your Workspace : Ensure the chemical fume hood is functioning correctly.[12] Confirm that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5][11]

  • Gather Materials : Bring all necessary equipment and the chemical container into the fume hood before starting.

  • Don PPE :

    • First, put on your lab coat and ensure it is fully buttoned.

    • Next, put on chemical splash goggles.

    • Then, put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Safe Handling Protocol
  • Work Within the Fume Hood : All transfers, weighing, and manipulations of the compound must occur inside a certified chemical fume hood.[2]

  • Avoid Ignition Sources : Keep the compound away from open flames, hot surfaces, and sources of static discharge.[4] Use non-sparking tools for handling.[4][9]

  • Prevent Aerosol Generation : Handle the substance gently to avoid creating dust or aerosols.[1][9]

  • Container Management : Keep the container tightly closed when not in use to prevent the release of vapors.[9][13][14]

Doffing PPE and Decontamination
  • Remove Gloves : Using a proper removal technique (without touching the outer surface of the glove with bare skin), remove and discard gloves into a designated waste container.[1]

  • Wash Hands : Immediately wash your hands thoroughly with soap and water.[1][9]

  • Remove Goggles and Lab Coat : Remove your goggles and lab coat.

  • Decontaminate Surfaces : Decontaminate all work surfaces after the procedure is complete.

PPE_Selection_Workflow cluster_chemical Chemical Handling cluster_hazards Potential Hazards cluster_ppe Required PPE Compound 1-(3-Fluoro-4-methylphenyl) -2-methylpropan-2-ol Skin Skin Contact (Irritation/Harm) Compound->Skin Eye Eye Contact (Serious Irritation) Compound->Eye Inhalation Inhalation (Respiratory Irritation) Compound->Inhalation Gloves Chemical-Resistant Gloves (Nitrile, Neoprene) Skin->Gloves Coat Lab Coat Skin->Coat Goggles Chemical Splash Goggles & Face Shield Eye->Goggles Hood Chemical Fume Hood or Respirator Inhalation->Hood

Caption: PPE selection workflow based on identified hazards.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. Discharge into the environment must be avoided.[9]

Chemical Waste
  • Liquid Waste : Unused or surplus solutions containing 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol must be collected in a suitable, closed, and clearly labeled waste container.[1][9]

  • Classification : Since the compound contains fluorine, it should be segregated into a "Halogenated Organic Waste" container unless institutional guidelines state otherwise.[12]

  • Final Disposal : The sealed container must be disposed of through a licensed professional waste disposal service or a chemical destruction plant.[1][9] Do not discharge to sewer systems.[9]

Contaminated Materials
  • Solid Waste : Used gloves, absorbent materials from spill clean-ups, and other contaminated disposable items should be collected in a separate, sealed container labeled as "Contaminated Solid Waste."

  • Packaging : The original product packaging should be triple-rinsed (or equivalent) before recycling or reconditioning.[9] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[9]

  • Disposal : Contaminated materials should be disposed of as unused product via a licensed disposal company.[1]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Liquid Surplus Chemical & Contaminated Solvents Halogenated Seal in 'Halogenated Organic Waste' Container Liquid->Halogenated Solid Contaminated PPE (Gloves, wipes, etc.) SolidWaste Seal in 'Contaminated Solid Waste' Container Solid->SolidWaste DisposalService Licensed Chemical Waste Disposal Company Halogenated->DisposalService SolidWaste->DisposalService

Caption: Waste stream management for chemical and solid waste.

Emergency First-Aid Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Take off contaminated clothing immediately.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention.[1]

  • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]

  • Inhalation : Move the victim into fresh air.[9] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[2][9]

  • Ingestion : Rinse mouth with water.[1][9] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[9]

By adhering to these comprehensive guidelines, you contribute to a culture of safety, ensuring that our vital research in drug development continues responsibly and securely.

References

  • SAFETY DATA SHEETS. (2025, September 9). Google.
  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University.
  • Material Safety Data Sheet. (2024, November 30). Capot Chemical.
  • SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, April 3). Agilent.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin.
  • Safer Handling of Alcohol in the Laboratory. NSTA.
  • Fluorine Safety Guideline. Princeton University Environmental Health & Safety.
  • SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Personal protective solutions for Alcohol & Beverage industry applications. DuPont.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • Material Safety Data Sheet. Meta Biomed America.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.

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